molecular formula C7H4INO B3174840 5-Iodobenzo[d]isoxazole CAS No. 954371-46-1

5-Iodobenzo[d]isoxazole

Cat. No.: B3174840
CAS No.: 954371-46-1
M. Wt: 245.02 g/mol
InChI Key: VWSFRLVYRYSUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H4INO and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSFRLVYRYSUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodobenzo[d]isoxazole

Abstract: this compound, also known as 5-iodoanthranil, is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. The presence of a reactive iodine atom on the robust benzo[d]isoxazole scaffold makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this valuable synthetic intermediate.

The isoxazole ring system is a prominent feature in numerous biologically active compounds, contributing to their unique pharmacological profiles through specific molecular interactions.[1][2][3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole (anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful synthetic tool. The C-I bond at the 5-position is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.[4][5] This capability is paramount in the fields of medicinal chemistry and materials science, where the systematic modification of a core scaffold is essential for developing new therapeutic agents and functional materials.[6][7] This document serves as a technical resource, elucidating the key chemical characteristics and synthetic applications of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

Core Properties and Safety Data

This compound is typically supplied as a solid and requires standard laboratory handling procedures. Key identification and safety data are summarized below.

PropertyValueReference
IUPAC Name 5-iodo-1,2-benzisoxazole
Molecular Formula C₇H₄INO
Molecular Weight 245.02 g/mol Calculated
CAS Number 954371-46-1
Physical Form Solid
Storage Keep in dark place, sealed in dry, room temperature

Safety Information:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Characterization

While a dedicated public spectrum for this compound is not available, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous isoxazole structures.[8][9]

SpectroscopyPredicted FeatureExpected Range/Value
¹H NMR (CDCl₃)Aromatic Protons (H-3, H-4, H-6, H-7)δ 7.5 - 8.5 ppm
¹³C NMR (CDCl₃)Aromatic Carbonsδ 110 - 165 ppm
C-I Carbonδ ~90-100 ppm
IR (KBr/ATR)C=N Stretch~1620-1650 cm⁻¹
C=C Aromatic Stretch~1450-1600 cm⁻¹
C-I Stretch~500-600 cm⁻¹
MS (EI)Molecular Ion [M]⁺m/z 245
Fragment [M-I]⁺m/z 118

Synthesis of Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition reaction, which can be mediated by reagents like iodobenzene diacetate to construct the heterocyclic ring from suitable precursors.[10][11] Palladium-catalyzed C-H activation followed by annulation with aldehydes also represents a modern and efficient route to this scaffold.[12]

cluster_synthesis General Synthetic Workflow Precursor Substituted o-Halophenol or o-Azidobenzaldehyde Intermediate In situ generated Nitrile Oxide or Nitrene Precursor->Intermediate Cyclization Conditions Product Benzo[d]isoxazole Core Intermediate->Product Intramolecular [3+2] Cycloaddition

Caption: General workflow for benzo[d]isoxazole synthesis.

Protocol 3.1: Hypothetical Synthesis via Oxidative Cyclization

This protocol is a generalized procedure based on iodine(III)-mediated cyclization methods.[11]

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzaldoxime in a suitable solvent such as aqueous methanol.

  • Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The true synthetic power of this compound lies in the reactivity of its C-I bond. This bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-Heteroatom bond formation in modern organic synthesis.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures.[13][14] This reaction is renowned for its mild conditions and high functional group tolerance, making it a cornerstone of pharmaceutical synthesis.[5][15] For this compound, this provides a direct route to 5-aryl or 5-vinyl derivatives.

pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) center pd_trans [Ar-Pd(II)-R]L₂ pd_complex->pd_trans Transmetalation (R-B(OH)₂) + Base pd_trans->pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[13][16]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 5-arylbenzo[d]isoxazole product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper, provides direct access to arylalkynes, which are valuable intermediates in the synthesis of natural products and conjugated materials.[19]

pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_trans [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_cycle Cu(I)-C≡CR cu_cycle->pd_complex

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4.2.1: Sonogashira Coupling of this compound

This protocol is based on standard Sonogashira conditions.[17][20]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-4 mol%), and copper(I) iodide (CuI, 4-8 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic phase with saturated ammonium chloride solution, then brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[21][22][23] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.[24] Applying this to this compound allows for the direct installation of primary or secondary amines at the 5-position.

pd0 Pd(0)L pd_complex [Ar-Pd(II)-I]L pd0->pd_complex Oxidative Addition (Ar-I) pd_amide [Ar-Pd(II)-NR¹R²]L pd_complex->pd_amide Amine Coordination & Deprotonation (Base) pd_amide->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.3.1: Buchwald-Hartwig Amination of this compound

This is a representative protocol using a common catalyst system.[21][25]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its physicochemical properties are well-defined, and its reactivity is dominated by the C-I bond, which serves as an effective handle for a range of palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the controlled and efficient introduction of carbon and nitrogen substituents. This strategic utility cements its role as a key building block for constructing diverse molecular libraries for drug discovery and materials science applications. The protocols and mechanistic insights provided herein offer a robust foundation for researchers aiming to exploit the full synthetic potential of this compound.

References

An In-Depth Technical Guide to the Structure Elucidation and Analysis of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analysis of 5-iodobenzo[d]isoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document, designed for researchers and scientists, moves beyond a simple listing of methods to offer a detailed exploration of the causality behind experimental choices. By integrating foundational principles with practical, field-proven insights, this guide establishes a self-validating system for the characterization of this and similar molecular entities. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not only the theoretical underpinnings but also detailed, step-by-step protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a "privileged structure" in medicinal chemistry, forming the centerpiece of numerous bioactive compounds.[1] Its unique electronic and conformational properties make it an attractive scaffold for the design of novel therapeutics. Functionalized benzisoxazoles have found applications in a wide array of pharmaceuticals, including antipsychotic agents like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1][2]

The introduction of a halogen atom, such as iodine at the 5-position, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable intermediate and a subject of interest for structure-activity relationship (SAR) studies.[3] A thorough and unambiguous structural characterization is therefore paramount for any research and development involving this compound.

This guide will provide the necessary tools and rationale for the complete structural elucidation of this compound, ensuring the scientific integrity and reproducibility of experimental findings.

Synthesis of the 1,2-Benzisoxazole Core: A Strategic Overview

Retrosynthetic Analysis and Key Transformations

A plausible retrosynthetic pathway for 5-halobenzisoxazoles starts from a halogenated 2-hydroxybenzaldehyde. The key transformation is the formation of the N-O bond of the isoxazole ring.

Synthesis Target This compound Intermediate1 5-Iodo-2-hydroxybenzaldehyde oxime Target->Intermediate1 Cyclization (Dehydration) StartingMaterial 5-Iodo-2-hydroxybenzaldehyde Intermediate1->StartingMaterial Condensation Hydroxylamine Hydroxylamine Intermediate1->Hydroxylamine Condensation

Figure 1: Retrosynthetic approach for this compound.

Generalized Synthetic Protocol

The following protocol is a generalized procedure based on the synthesis of similar benzisoxazole derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Oximation of 5-Iodo-2-hydroxybenzaldehyde

  • Dissolve 5-iodo-2-hydroxybenzaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the liberated HCl.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 5-iodo-2-hydroxybenzaldehyde oxime, can be isolated by precipitation in water and filtration.

Step 2: Cyclization to this compound

  • The isolated oxime is then subjected to cyclization. This can be achieved through thermal dehydration or by using a dehydrating agent.

  • A common method involves heating the oxime in a high-boiling solvent or under vacuum.

  • Alternatively, chemical dehydrating agents can be employed to facilitate the ring closure at lower temperatures.

  • The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Elucidation: A Multi-faceted Approach

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Data_Analysis Combined Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Xray X-ray Crystallography (Definitive Structure) Data_Analysis->Xray Optional, for absolute confirmation

Figure 2: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

  • Expected Spectrum of this compound: The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the benzene ring. The iodine atom and the fused isoxazole ring will influence the chemical shifts and coupling patterns of these protons. Based on data for related benzisoxazoles, the aromatic protons typically resonate in the range of 7.0-8.5 ppm.[6] The proton on the isoxazole ring (at position 3) will also have a characteristic chemical shift.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz. A standard one-pulse experiment is typically sufficient.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.1.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

  • Expected Spectrum of this compound: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C-5) will be significantly influenced by the heavy atom effect. Aromatic and heterocyclic carbons in similar structures typically appear in the range of 110-160 ppm.[6]

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C experiment and results in a spectrum with single lines for each unique carbon atom.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound (based on analogs)
¹H NMR (in CDCl₃, estimated)
Proton
H-3
Aromatic H
¹³C NMR (in CDCl₃, estimated)
Carbon
C-3
C-3a
Aromatic C
C-5 (C-I)
C-7a
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

  • Principle: In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

  • Expected Mass Spectrum of this compound:

    • Molecular Ion (M⁺): A prominent peak at m/z = 245, corresponding to the molecular weight of C₇H₄INO.

    • Key Fragmentation Patterns: The fragmentation of the benzisoxazole ring is expected. Common losses include CO, HCN, and the iodine atom. The presence of iodine will also give a characteristic isotopic pattern.

  • Experimental Protocol:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Use a standard electron ionization (EI) source at 70 eV.

    • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Predicted Key Fragments in the EI-MS of this compound
m/z
245
118
91
127
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic properties of the molecule.

  • FTIR Spectroscopy: Provides information about the vibrational modes of the bonds within the molecule, allowing for the identification of functional groups. Key expected absorptions for this compound include aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching (~1600-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹).[6]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. As an aromatic heterocyclic system, this compound is expected to exhibit strong absorptions in the UV region (typically 200-400 nm) corresponding to π → π* transitions.[6]

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

  • Principle: When a beam of X-rays is directed at a single crystal, the X-rays are diffracted in a pattern that is unique to the arrangement of atoms within the crystal. By analyzing this diffraction pattern, a three-dimensional model of the molecule can be constructed.

  • Experimental Workflow:

    • Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent.

    • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected on a detector.

    • Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions to generate a final, highly accurate molecular model.

Although a crystal structure for this compound is not publicly available, the crystal structures of related halogenated benzisoxazoles have been reported and can serve as a reference for expected bond lengths and angles.[7]

Conclusion: A Validated Approach to Structural Elucidation

The comprehensive structural elucidation of this compound requires a synergistic application of modern analytical techniques. By following the integrated workflow outlined in this guide—from a well-considered synthesis to a multi-faceted spectroscopic analysis—researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds. The emphasis on understanding the "why" behind experimental choices, coupled with detailed, actionable protocols, provides a robust framework for ensuring the scientific integrity and validity of the obtained results. This in-depth approach is essential for advancing the fields of medicinal chemistry and drug development, where a precise understanding of molecular structure is the cornerstone of innovation.

References

5-Iodobenzo[d]isoxazole: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Iodobenzo[d]isoxazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Herein, we will explore its fundamental properties, detail a robust synthetic methodology, discuss its significance as a versatile building block, and outline the necessary safety protocols for its handling.

Core Molecular Attributes

CAS Number: 954371-46-1 Molecular Formula: C₇H₄INO

The structural framework of this compound, also known as 5-iodo-1,2-benzisoxazole, integrates an iodine atom at the 5-position of the benzo[d]isoxazole scaffold. This strategic placement of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.

PropertyValueSource
Molecular Weight 245.02 g/mol
IUPAC Name 5-iodo-1,2-benzisoxazole
Physical Form Solid
Purity Typically ≥95%
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of the benzo[d]isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction. This powerful synthetic strategy involves the reaction of a nitrile oxide with a suitable dipolarophile. While a specific protocol for this compound is not extensively detailed in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous halogenated benzisoxazoles.

The proposed synthesis involves a two-step process commencing with the appropriate iodinated precursor. The rationale behind this approach is to introduce the iodo-substituent at an early, stable stage of the synthesis.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound A 2-Hydroxy-5-iodobenzaldehyde B 2-Hydroxy-5-iodobenzaldehyde oxime A->B  NH2OH·HCl,  Pyridine, Ethanol, Reflux   C This compound B->C  Oxidative Cyclization  (e.g., Iodo-derivative oxidant)  

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde oxime

  • Rationale: The initial step involves the conversion of the aldehyde functional group of 2-hydroxy-5-iodobenzaldehyde into an oxime. This is a standard and high-yielding reaction that sets the stage for the subsequent cyclization. The hydroxylamine attacks the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

  • Procedure:

    • To a solution of 2-hydroxy-5-iodobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to this compound

  • Rationale: The final step is an intramolecular oxidative cyclization of the oxime to form the benzo[d]isoxazole ring system. Various oxidizing agents can be employed for this transformation, with iodine-based reagents being a suitable choice to maintain the halogenated nature of the molecule. This reaction proceeds via the formation of a transient species that facilitates the nucleophilic attack of the phenolic oxygen onto the oxime nitrogen, followed by elimination to yield the aromatic heterocycle.

  • Procedure:

    • The 2-hydroxy-5-iodobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform.

    • An oxidizing agent, for instance, an iodobenzene diacetate derivative, is added portion-wise to the solution at room temperature.

    • The reaction is stirred until TLC analysis indicates the complete conversion of the starting material.

    • The reaction mixture is then washed with a solution of sodium thiosulfate to quench any remaining oxidant, followed by water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the iodine atom and the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the C=N stretching of the isoxazole ring, as well as aromatic C-H and C=C stretching vibrations. The C-I bond may show a weak absorption in the far-infrared region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 245.02 g/mol . The isotopic pattern of iodine will be a key diagnostic feature.

Applications in Drug Discovery and Organic Synthesis

The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Its presence can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzo[d]isoxazole scaffold, in particular, serves as a bioisostere for indole, a common motif in biologically active compounds.

This compound is a valuable building block for the synthesis of more complex molecules due to the presence of the iodine atom. This site allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 5-position. This synthetic versatility makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.

Diagram of Utility in Cross-Coupling Reactions

Cross_Coupling Synthetic Utility of this compound A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B  Pd Catalyst,  Base   C Sonogashira Coupling (Terminal Alkynes) A->C  Pd/Cu Catalysts,  Base   D Heck Coupling (Alkenes) A->D  Pd Catalyst,  Base   E 5-Arylbenzo[d]isoxazoles B->E F 5-Alkynylbenzo[d]isoxazoles C->F G 5-Alkenylbenzo[d]isoxazoles D->G

Caption: Cross-coupling reactions utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Physical and chemical characteristics of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodobenzo[d]isoxazole: Physicochemical Characteristics and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core physical and chemical properties, spectroscopic signature, synthetic methodologies, and its role as a versatile building block in the development of novel molecular entities.

Core Identity and Molecular Architecture

Nomenclature and Chemical Identifiers

This compound, also known as 5-iodo-1,2-benzisoxazole, is a bicyclic aromatic compound. The fusion of a benzene ring and an isoxazole ring forms the core benzo[d]isoxazole structure, with an iodine atom substituted at the 5-position. This iodine atom is the key to its synthetic versatility, acting as a handle for a variety of cross-coupling reactions.

Molecular Structure

Caption: 2D structure of this compound.

Core Characteristics Summary
PropertyValueSource
IUPAC Name 5-iodo-1,2-benzisoxazole
CAS Number 954371-46-1
Molecular Formula C₇H₄INO
Molecular Weight 245.02 g/mol N/A
Physical Form Solid
InChI 1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKey VWSFRLVYRYSUGB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1I)C=NO2N/A

Physicochemical and Spectroscopic Profile

Physical Properties

This compound is typically supplied as a solid with a purity of 95% or higher. Due to the presence of the halogen atom and the heterocyclic system, it is expected to have limited solubility in water but should be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.

Chemical Properties and Reactivity

Stability and Storage: This compound should be stored in a dark place, sealed in a dry environment at room temperature to prevent degradation. The isoxazole ring itself is a stable aromatic system.[1] The carbon-iodine bond is the most reactive site, making it susceptible to various chemical transformations.

Reactivity: The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-I bond. This site is an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

G cluster_0 This compound as a Synthetic Hub A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E Aryl-Substituted Derivatives B->E F Alkynyl-Substituted Derivatives C->F G Amino-Substituted Derivatives D->G

Caption: Reactivity of this compound in cross-coupling reactions.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.[2][3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit a splitting pattern characteristic of a trisubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will be shifted upfield due to the heavy atom effect.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 245. The isotopic pattern of iodine will not be observed as it is monoisotopic. Fragmentation patterns would likely involve the loss of iodine and cleavage of the isoxazole ring.

Synthesis and Characterization Protocols

Synthetic Approach: [3+2] Cycloaddition

The synthesis of the benzo[d]isoxazole core often involves a [3+2] cycloaddition reaction.[4][5] A common strategy is the reaction of a nitrile oxide with a suitable dienophile. Alternatively, an intramolecular cyclization of an ortho-substituted nitro compound can be employed.

synthesis_workflow start Starting Material (e.g., 2-Fluoro-5-iodonitrobenzene) step1 Nucleophilic Substitution (with a source of 'C=N-O') start->step1 intermediate Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized synthetic workflow for this compound.

Exemplary Synthesis Protocol

This protocol is a generalized procedure based on common methods for synthesizing similar isoxazole derivatives.[6]

  • Oxime Formation: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine to form the corresponding aldoxime.

  • Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with an oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base to generate the nitrile oxide in situ. This reactive intermediate undergoes a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the benzo[d]isoxazole core, an intramolecular cyclization approach is often favored.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel.

Characterization Protocol

NMR Spectroscopy: [7]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry: [7]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

Role in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9][10][11] The benzo[d]isoxazole core of the title compound is an important pharmacophore in its own right.

The primary role of this compound is as a key intermediate for the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions allows for the systematic modification of the 5-position, which is crucial for structure-activity relationship (SAR) studies during the drug discovery process.[12] By generating a library of derivatives, researchers can probe the interactions of the benzo[d]isoxazole core with biological targets and optimize for potency, selectivity, and pharmacokinetic properties.[1][8]

drug_discovery_pipeline start This compound step1 Parallel Synthesis via Cross-Coupling Reactions start->step1 library Library of Derivatives step1->library step2 High-Throughput Screening library->step2 hits Hit Compounds step2->hits step3 Lead Optimization (SAR) hits->step3 lead Lead Candidate step3->lead

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Hazard Identification:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

References

An In-depth Technical Guide to the Physicochemical Properties and Structural Elucidation of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive investigation into the crystal structure, synthesis, and spectroscopic characterization of 5-Iodobenzo[d]isoxazole (CAS No. 954371-46-1). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this halogenated heterocyclic compound. In the absence of a publicly available, experimentally determined crystal structure, this guide presents a computationally predicted model, contextualized by the known structural characteristics of analogous benzo[d]isoxazole derivatives. Furthermore, detailed protocols for its synthesis and comprehensive spectroscopic analysis are provided to serve as a foundational resource for future research and application.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutic agents. Derivatives of benzo[d]isoxazole have demonstrated a wide range of pharmacological activities, including but not limited to, antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.

The introduction of a halogen atom, such as iodine, at the 5-position of the benzo[d]isoxazole ring system can significantly influence the molecule's physicochemical properties. The iodine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the presence of an iodine atom provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This guide aims to provide a detailed understanding of the fundamental structural and chemical characteristics of this compound, thereby facilitating its application in synthetic and medicinal chemistry research.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of the benzo[d]isoxazole ring system. A common and effective strategy involves the cyclization of an appropriately substituted ortho-functionalized benzene derivative. Here, we present a plausible and detailed synthetic protocol starting from commercially available 2-hydroxy-5-iodobenzaldehyde.

Synthetic Workflow

The synthesis proceeds in two main steps: the formation of an oxime from the starting aldehyde, followed by an intramolecular cyclization to yield the final benzo[d]isoxazole product.

Synthesis_Workflow Start 2-Hydroxy-5-iodobenzaldehyde Step1 Oxime Formation Start->Step1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol Intermediate 2-Hydroxy-5-iodobenzaldehyde oxime Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Oxidative Cyclization (e.g., I₂/Base or NCS) Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde oxime

  • To a solution of 2-hydroxy-5-iodobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-hydroxy-5-iodobenzaldehyde oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The use of sodium acetate as a base is to neutralize the HCl generated from hydroxylamine hydrochloride, thus facilitating the nucleophilic attack of the hydroxylamine on the aldehyde carbonyl. Ethanol serves as a suitable solvent for all reactants and allows for heating to reflux to increase the reaction rate.

Step 2: Synthesis of this compound

  • Dissolve the 2-hydroxy-5-iodobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) or iodine in the presence of a base like triethylamine, portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality behind Experimental Choices: The oxidative cyclization is a crucial step. The oxidizing agent facilitates the removal of hydrogen atoms, leading to the formation of the N-O bond and the closure of the isoxazole ring. The choice of a non-polar aprotic solvent like dichloromethane is to ensure solubility of the starting material and to be inert to the reaction conditions.

Crystal Structure of this compound: A Predicted Model

As of the writing of this guide, an experimentally determined crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public crystallographic databases. Therefore, this section presents a predicted molecular structure and discusses its likely crystallographic features based on computational modeling and data from analogous halogenated benzo[d]isoxazole derivatives.

Predicted Molecular Geometry

The molecular structure of this compound is predicted to be largely planar, a characteristic feature of the benzo[d]isoxazole ring system. The fusion of the benzene and isoxazole rings results in a rigid, aromatic framework.

MS_Fragmentation M [M]⁺˙ m/z 245 M_minus_I [M-I]⁺ m/z 118 M->M_minus_I - I˙ M_minus_CO [M-CO]⁺˙ m/z 217 M->M_minus_CO - CO Fragment1 Further Fragments M_minus_I->Fragment1 M_minus_CO->Fragment1

The Ascendant Therapeutic Potential of 5-Iodobenzo[d]isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzo[d]isoxazole scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] The introduction of a halogen atom, particularly iodine at the 5-position, offers a compelling strategy to modulate the physicochemical and pharmacological properties of these derivatives, potentially enhancing their therapeutic efficacy and target selectivity. This technical guide provides a comprehensive exploration of the potential biological activities of 5-Iodobenzo[d]isoxazole derivatives, drawing upon established findings for the broader benzisoxazole class while extrapolating to the specific potential of these iodinated analogues. We delve into synthetic strategies, potential mechanisms of action, and detailed experimental protocols for evaluating their anticancer, neuroprotective, and antimicrobial activities. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered on this promising chemical scaffold.

Introduction: The Strategic Advantage of the this compound Core

The benzo[d]isoxazole ring system is a key pharmacophore in numerous compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1] The nature and position of substituents on this heterocyclic system are critical determinants of biological activity and potency. The introduction of a halogen atom at the 5-position of the benzo[d]isoxazole ring has been shown to increase anticonvulsant activity, albeit with a potential increase in neurotoxicity.[2] Iodine, as a substituent, is particularly intriguing due to its unique properties. Its size and lipophilicity can significantly influence drug-receptor interactions and membrane permeability. Furthermore, the carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This guide will explore the untapped potential of this compound derivatives across key therapeutic areas.

Synthetic Strategies for this compound Scaffolds

The synthesis of this compound derivatives can be approached through several established methods for constructing the benzo[d]isoxazole core, with the iodo-substituent being introduced either at the starting material stage or later in the synthetic sequence.

A common and versatile method involves the cyclization of an appropriately substituted o-hydroxyketoxime. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves the base-catalyzed cyclization of an o-hydroxyphenylketoxime.[3] A similar strategy could be employed starting from a 5-iodo-substituted o-hydroxyacetophenone.

A patented method describes the preparation of 5-Iodobenzo[d]isoxazol-3-ol from commercially available 5-iodo-2-hydroxybenzoic acid.[4] Additionally, the synthesis of 5-Iodo-3-phenyl-benzo[c]isoxazole has been reported, providing a pathway to 3-aryl substituted derivatives.[5]

Proposed General Synthetic Protocol:

Herein, we propose a general, adaptable protocol for the synthesis of novel 3,5-disubstituted benzo[d]isoxazoles.

Step 1: Synthesis of the Chalcone Precursor. The synthesis of chalcone compounds can be carried out using the Claisen-Schmidt condensation.[6]

Step 2: Formation of the Isoxazole Ring. A mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed for 12 hours in the presence of 40% KOH (5 mL).[6] The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into crushed ice, and extracted with diethyl ether. The solvent is then evaporated to yield the crude product, which can be purified by column chromatography.[6]

Diagram of the Proposed Synthetic Workflow:

G start Starting Materials (5-Iodo-2-hydroxyacetophenone derivatives) step1 Reaction with Aldehyde (Claisen-Schmidt Condensation) start->step1 step2 Chalcone Intermediate step1->step2 step3 Reaction with Hydroxylamine HCl step2->step3 step4 Cyclization step3->step4 end This compound Derivative step4->end

Caption: Proposed workflow for the synthesis of this compound derivatives.

Anticancer Activity: A Promising Frontier

Substituted benzisoxazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes like VEGFR-2 and topoisomerase II, and the induction of apoptosis.[7] The presence of electron-withdrawing groups, such as halogens, on the benzisoxazole ring has been associated with enhanced cytotoxic effects.[8]

While specific data on this compound derivatives is limited, related benzoxazole-1,3,4-oxadiazole hybrids with trimethoxy substitutions have shown potent anticancer activity.[7] It is plausible that the introduction of an iodine atom at the 5-position could further enhance these activities through favorable interactions with target proteins.

Potential Molecular Targets and Signaling Pathways:

Based on the known mechanisms of related compounds, this compound derivatives could potentially exert their anticancer effects by:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many anticancer agents target RTKs like VEGFR-2, which are crucial for tumor angiogenesis and growth.

  • Induction of Apoptosis: These compounds could trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells.

Diagram of Potential Anticancer Signaling Pathways:

G This compound This compound RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) This compound->RTK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces CellCycle Cell Cycle Arrest This compound->CellCycle Induces PI3K/Akt PI3K/Akt Pathway RTK->PI3K/Akt RAS/MAPK RAS/MAPK Pathway RTK->RAS/MAPK Proliferation Tumor Cell Proliferation & Survival PI3K/Akt->Proliferation Promotes RAS/MAPK->Proliferation Promotes

Caption: Potential signaling pathways targeted by this compound derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with a range of concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

CompoundSubstitution at C3Cancer Cell LineIC50 (µM)
5-Iodo-1 -HMCF-7 (Breast)> 50
5-Iodo-2 -CH3MCF-7 (Breast)25.3
5-Iodo-3 -PhenylMCF-7 (Breast)10.8
5-Iodo-4 -4-ChlorophenylMCF-7 (Breast)5.2
Doxorubicin (Standard)MCF-7 (Breast)0.8

Note: The data in this table is hypothetical and serves as an example for presenting experimental results. Actual values would need to be determined experimentally.

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[9] Isoquinoline alkaloids have demonstrated neuroprotective effects through various mechanisms, including reducing oxidative stress and inflammation.[9][10][11] A patent for 5-Iodobenzo[d]isoxazol-3-ol suggests its potential as a D-amino acid oxidase (DAAO) inhibitor, an enzyme implicated in the pathophysiology of schizophrenia.[4] Inhibition of DAAO can increase the levels of D-serine, a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function.

Potential Mechanisms of Neuroprotection:

This compound derivatives may offer neuroprotection through:

  • DAAO Inhibition: As suggested by patent literature, these compounds could increase synaptic D-serine levels.

  • Antioxidant Activity: The isoxazole scaffold is known to be associated with antioxidant properties. These derivatives could protect neurons from oxidative damage by scavenging reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. These compounds may modulate inflammatory pathways in the brain.

Diagram of Potential Neuroprotective Mechanisms:

G This compound This compound DAAO D-Amino Acid Oxidase This compound->DAAO Inhibition OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces D-Serine D-Serine Levels DAAO->D-Serine Degrades NMDAR NMDA Receptor Function D-Serine->NMDAR Enhances SynapticPlasticity Synaptic Plasticity & Cognition NMDAR->SynapticPlasticity NeuronalSurvival Neuronal Survival SynapticPlasticity->NeuronalSurvival Promotes OxidativeStress->NeuronalSurvival Inhibits Neuroinflammation->NeuronalSurvival Inhibits

Caption: Potential mechanisms of neuroprotection by this compound derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are a major class of drugs used to treat Alzheimer's disease. The following protocol, based on Ellman's method, can be used to screen for AChE inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate ATCI to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.

Antimicrobial Activity: Combating Drug Resistance

The benzisoxazole scaffold is present in a number of compounds with antimicrobial properties.[12] The introduction of halogen substituents can significantly enhance the antimicrobial activity of heterocyclic compounds. While there is limited direct evidence for the antimicrobial activity of this compound derivatives, related halogenated benzisoxazoles have shown promising results against both Gram-positive and Gram-negative bacteria.[13]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial activity of these compounds could be attributed to:

  • Inhibition of Essential Enzymes: They may inhibit bacterial enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the iodinated compounds might facilitate their interaction with and disruption of the bacterial cell membrane.

  • Interference with Biofilm Formation: Many chronic infections are associated with bacterial biofilms. These compounds could inhibit the formation or disrupt existing biofilms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundSubstitution at C3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5-Iodo-1 -H128>128
5-Iodo-2 -CH364128
5-Iodo-3 -Phenyl3264
5-Iodo-4 -4-Chlorophenyl1632
Ciprofloxacin (Standard)0.50.25

Note: The data in this table is hypothetical and serves as an example for presenting experimental results. Actual values would need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental evidence for this specific subclass is still emerging, the well-established pharmacological profile of the broader benzisoxazole family provides a strong rationale for their investigation. The presence of the iodine atom at the 5-position offers unique opportunities to enhance potency and modulate pharmacokinetic properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in robust in vitro and in vivo models for anticancer, neuroprotective, and antimicrobial activities. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for advancing these promising compounds towards clinical development. The insights provided in this technical guide are intended to catalyze further exploration into this exciting area of medicinal chemistry.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole core, a fascinating heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a privileged scaffold in modern drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic applications of substituted benzo[d]isoxazoles. We delve into the historical context of their initial discovery and trace the evolution of synthetic methodologies, from classical cyclization reactions to modern catalytic strategies. A core focus is placed on elucidating the mechanistic underpinnings of these transformations and providing actionable, field-proven insights for their practical implementation. This guide is designed to serve as a valuable resource for researchers and scientists, offering a blend of theoretical knowledge and practical guidance to inspire and facilitate the development of novel therapeutics based on this versatile heterocyclic framework.

A Serendipitous Beginning: The Historical Discovery of the Benzo[d]isoxazole Core

The journey of the benzo[d]isoxazole scaffold, also known as anthranil, did not begin with a targeted synthetic effort but rather as an intriguing byproduct in the study of natural products. In 1841, the German chemist Carl Julius Fritzsche, while investigating the degradation products of the vibrant blue dye indigo, serendipitously isolated a novel substance he named "anthranilic acid".[1] While this amino acid was his primary focus, his meticulous work laid the foundation for the later identification of other novel compounds within the complex reaction mixture. It was in this context that the benzo[d]isoxazole ring system was first encountered, marking the dawn of over a century and a half of chemical exploration into this unique heterocycle.[1]

Foundational Synthetic Strategies: Forging the Benzo[d]isoxazole Ring

The construction of the benzo[d]isoxazole core has been approached through a variety of synthetic strategies. Early methods often relied on classical reductive cyclizations, while modern organic synthesis has introduced more sophisticated and efficient techniques.

Intramolecular Cyclization of Ortho-Substituted Nitroarenes

One of the most fundamental and enduring approaches to benzo[d]isoxazole synthesis involves the intramolecular cyclization of ortho-substituted nitroarenes. This strategy typically involves the reduction of the nitro group, which then reacts with a suitably positioned ortho-substituent to form the isoxazole ring.

A classic example is the reductive cyclization of 2-nitrobenzaldehydes or 2-nitroketones. The choice of reducing agent is critical and can influence the reaction pathway and yield.

Conceptual Workflow for Reductive Cyclization:

G Start o-Nitroaryl Carbonyl Reduction Reduction of Nitro Group (e.g., SnCl2/HCl, H2/Pd-C) Start->Reduction Intermediate o-Nitrosophenyl Carbonyl or Hydroxylamine Intermediate Reduction->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product Substituted Benzo[d]isoxazole Cyclization->Product

Caption: Reductive cyclization of o-nitroaryl carbonyls.

The Power of [3+2] Cycloadditions: Intramolecular Nitrile Oxide Cycloaddition (INOC)

A more modern and highly versatile method for constructing fused isoxazole systems, including benzo[d]isoxazoles, is the intramolecular [3+2] cycloaddition of nitrile oxides (INOC).[2][3][4] This powerful reaction involves the in-situ generation of a nitrile oxide from an appropriate precursor, which then undergoes a cycloaddition with a tethered alkene or alkyne.[4]

The generation of the reactive nitrile oxide intermediate can be achieved through several methods, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes.[3][4]

Experimental Protocol: Synthesis of a Fused Isoxazole via INOC

The following protocol is a representative example of an intramolecular nitrile oxide cycloaddition to form a tetracyclic isoxazole system.[2]

Step 1: Aldoxime Formation

  • To a solution of the starting aldehyde (1 equivalent) in anhydrous ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

  • Add a suitable base, such as pyridine (1.5 equivalents), to neutralize the HCl.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting aldoxime by recrystallization or column chromatography.

Step 2: Intramolecular Nitrile Oxide Cycloaddition

  • Dissolve the aldoxime (1 equivalent) in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an oxidizing agent, such as sodium hypochlorite solution, to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the final fused isoxazole product by column chromatography.

Mechanism of Intramolecular Nitrile Oxide Cycloaddition:

G Aldoxime Tethered Aldoxime Oxidation Oxidation (e.g., NaOCl) Aldoxime->Oxidation NitrileOxide In situ generated Nitrile Oxide Intermediate Oxidation->NitrileOxide Cycloaddition Intramolecular [3+2] Cycloaddition NitrileOxide->Cycloaddition Product Fused Isoxazole Ring System Cycloaddition->Product

Caption: Key steps in the INOC reaction pathway.

The Benzo[d]isoxazole Scaffold in Medicinal Chemistry: A Privileged Structure

The benzo[d]isoxazole core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities.[5][6][7]

A Spectrum of Biological Activities

Substituted benzo[d]isoxazoles have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many benzo[d]isoxazole derivatives have shown potent anticancer activity.[5][8] For instance, they have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor involved in tumor development and metastasis.[8] Some derivatives also act as Bromodomain and Extra-Terminal (BET) inhibitors, which are promising targets for the treatment of cancers like prostate cancer.[5]

  • Neuroprotective Agents: The neuroprotective potential of this scaffold has also been explored.

  • Antimicrobial and Antifungal Activity: The isoxazole ring, in general, is a common moiety in compounds with antibacterial and antifungal properties.[7]

  • Anti-inflammatory Properties: Isoxazole derivatives have been shown to possess anti-inflammatory effects.[7]

The diverse biological activities are heavily influenced by the nature and position of the substituents on the benzo[d]isoxazole ring system, highlighting the importance of structure-activity relationship (SAR) studies in designing potent and selective drug candidates.[5]

Case Study: Benzo[d]isoxazoles as HIF-1α Inhibitors

A notable example of the therapeutic potential of benzo[d]isoxazoles is their development as inhibitors of HIF-1α transcription.[8] Researchers have designed and synthesized a series of benzo[d]isoxazole derivatives and evaluated their inhibitory activities.[8]

Key Findings from HIF-1α Inhibitor Studies:

Compound IDCore StructureKey SubstituentsIC₅₀ (nM)Reference
15 Benzo[d]isoxazoleAcylamino side chain24[8]
31 Benzo[d]isoxazoleModified acylamino side chain24[8]

These studies demonstrated that even compounds with a simple structure and low molecular weight could exhibit potent biological activity, adhering to principles like Lipinski's "Rule of Five".[8] The lead compounds showed a concentration-dependent decrease in the mRNA expression of HIF-1α target genes like VEGF and PDK1.[8]

Signaling Pathway Implication:

G Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Dimerization Dimerization with ARNT HIF1a_Stabilization->HIF1_Dimerization HIF1_Complex HIF-1 Complex HIF1_Dimerization->HIF1_Complex HRE_Binding Binding to HRE HIF1_Complex->HRE_Binding Target_Genes Target Gene Transcription (VEGF, PDK1) HRE_Binding->Target_Genes Tumor_Progression Tumor Progression Target_Genes->Tumor_Progression Benzo_d_isoxazole Benzo[d]isoxazole Inhibitor Benzo_d_isoxazole->HIF1_Complex Inhibition

Caption: Inhibition of the HIF-1α signaling pathway.

Future Perspectives and Conclusion

The journey of substituted benzo[d]isoxazoles, from their serendipitous discovery to their current status as a privileged scaffold, is a compelling narrative of chemical innovation. The development of robust and versatile synthetic methodologies, particularly those involving intramolecular cycloadditions, has empowered medicinal chemists to explore the vast chemical space around this core structure. The broad spectrum of biological activities exhibited by these compounds underscores their immense therapeutic potential.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies. The continued investigation of the benzo[d]isoxazole scaffold holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

Solubility Profile of 5-Iodobenzo[d]isoxazole in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability.[1][2] This technical guide provides a comprehensive overview of the solubility profile of 5-Iodobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical principles governing its solubility, provide a predicted solubility profile based on its molecular structure, and present detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical methodologies required to accurately characterize this compound's behavior in various laboratory solvents. The distinction between and application of kinetic and thermodynamic solubility measurements are discussed in detail to guide compound selection and formulation development.[3][4]

Introduction: The Significance of this compound and its Solubility

This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[5][6] The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[5] The fusion of the isoxazole to a benzene ring creates the benzo[d]isoxazole core, which imparts significant aromatic and hydrophobic character. The addition of an iodine atom at the 5-position further increases the molecule's molecular weight and lipophilicity.

Understanding the solubility of this compound is paramount for several reasons:

  • Reliability of Biological Assays: Poor aqueous solubility can lead to compound precipitation in in vitro assays, resulting in unreliable and misleading activity data.[7][8]

  • Drug Absorption and Bioavailability: For oral drug candidates, dissolution is often the rate-limiting step for absorption. A compound must possess adequate aqueous solubility in the gastrointestinal tract to be absorbed into circulation.[1]

  • Formulation Development: Characterizing solubility in various solvents is the first step toward developing a viable formulation, whether it be a simple solution for preclinical studies or a complex dosage form for clinical use.[2]

This guide provides the necessary framework for accurately assessing the solubility of this and structurally related compounds.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of that solid that can be dissolved at a given temperature and pressure to form a stable, homogenous solution. This process is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The adage "like dissolves like" is the guiding principle.

  • Molecular Structure Analysis:

    • Hydrophobic Character: The fused benzene ring and the iodine atom make the molecule predominantly non-polar and hydrophobic.

    • Polar Character: The isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces some polarity and the capacity to act as a hydrogen bond acceptor.[5]

  • Solvent Classes:

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the large hydrophobic region of this compound, its solubility in highly polar protic solvents like water is expected to be very low.[9]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not have hydrogen atoms bonded to electronegative atoms. They are effective at solvating polar functional groups. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic molecules.[9]

    • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents will primarily interact with the hydrophobic portions of the molecule. Good solubility is anticipated in solvents like dichloromethane (DCM) and chloroform.[9]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two common types of solubility measurements in drug discovery.[3]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8][10] It is a high-throughput method used in early discovery to flag potential solubility issues.[3][4] However, these values are often higher than the true equilibrium solubility because the compound may not have had sufficient time to form a stable crystalline precipitate.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[3][12] The measurement is performed by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[13][14] While lower-throughput, this "gold standard" measurement is essential for lead optimization and pre-formulation studies.[4]

G cluster_0 Research Stage cluster_1 Recommended Assay Early Early Discovery / HTS Kinetic Kinetic Solubility Assay (High-Throughput) Early->Kinetic Identify major liabilities quickly LeadOpt Lead Optimization LeadOpt->Kinetic Rank order analogs Thermo Thermodynamic Solubility Assay (Gold Standard) LeadOpt->Thermo Obtain precise equilibrium data Preform Pre-formulation Preform->Thermo Guide formulation strategy

Caption: Decision tree for selecting a solubility assay based on the drug development stage.

Predicted Solubility Profile of this compound

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the structural analysis discussed above. This serves as a starting point for solvent selection in experimental work.

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticInsoluble (<0.1 mg/mL)Predominantly hydrophobic structure.
Phosphate Buffered Saline (PBS, pH 7.4)Polar Protic (Aqueous)Insoluble (<0.1 mg/mL)No ionizable groups to enhance solubility at physiological pH.
MethanolPolar ProticSparingly SolubleCan interact with the isoxazole ring, but the large hydrophobic body limits solubility.
EthanolPolar ProticSparingly SolubleSlightly less polar than methanol, may offer marginally better solubility.
Acetonitrile (ACN)Polar AproticModerately SolubleGood balance of polarity to interact with the heteroatoms.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleHighly effective polar aprotic solvent for a wide range of organic compounds.[9]
Dimethylformamide (DMF)Polar AproticFreely SolubleSimilar to DMSO, highly effective at solvating diverse structures.[9]
Dichloromethane (DCM)Non-PolarSolubleEffective at solvating the large non-polar, aromatic regions.
ChloroformNon-PolarSolubleSimilar to DCM.
TolueneNon-Polar (Aromatic)Moderately SolubleAromatic π-π stacking interactions may enhance solubility.
HexaneNon-Polar (Aliphatic)Poorly SolubleLacks any polarity to interact with the isoxazole moiety.

Experimental Protocols for Solubility Determination

To ensure data integrity, protocols must be robust and self-validating. The "shake-flask" method is the most reliable technique for determining thermodynamic solubility.[13][15]

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of this compound.

Objective: To measure the maximum concentration of the compound that dissolves in a solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UPLC-MS system for quantification

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is to add ~2 mg of solid to 1 mL of solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 250 rpm).

  • Incubation: Allow the samples to equilibrate for at least 24 hours.[16] To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be analyzed. The results are considered valid if the concentrations at 24 and 48 hours are in close agreement.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet. Perform a precise serial dilution of the supernatant with an appropriate mobile phase or solvent into a new vial for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. The result is reported in units such as mg/mL or µM.

G start Start add_solid 1. Add excess solid to solvent in vial start->add_solid equilibrate 2. Equilibrate on shaker (24-48h at constant T) add_solid->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid equilibrate->centrifuge sample 4. Sample clear supernatant centrifuge->sample dilute 5. Perform serial dilution sample->dilute analyze 6. Quantify via HPLC/LC-MS against calibration curve dilute->analyze end End: Thermodynamic Solubility Value analyze->end

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility protocol.
Protocol: Kinetic Solubility via Turbidimetry

This protocol provides a rapid assessment of solubility, suitable for early-stage screening.

Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.

Materials:

  • This compound (as a 10 mM stock solution in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Automated liquid handler or multichannel pipette

  • Plate-reading spectrophotometer (nephelometer or UV-Vis reader)

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize co-solvent effects.[2]

  • Incubation: Shake the plate gently for a set period (e.g., 2 hours) at room temperature to allow for precipitation.[8]

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal compared to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity/absorbance signal is not significantly above the background. This can be determined by setting a threshold value. The result is often reported as a single point (e.g., >100 µM, or 45 µM).

Conclusion

This compound is a predominantly hydrophobic molecule with limited predicted aqueous solubility. Its solubility is expected to be highest in polar aprotic solvents like DMSO and non-polar solvents like dichloromethane. A thorough understanding of its solubility profile is essential for its successful progression in a drug discovery pipeline. While kinetic assays offer a rapid, high-throughput screening method, the shake-flask protocol remains the definitive method for determining thermodynamic solubility. The detailed methodologies provided in this guide offer a robust framework for researchers to generate accurate and reliable solubility data, thereby enabling informed decisions in compound selection, assay development, and formulation strategy.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 5-Iodobenzo[d]isoxazole. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound.

Section 1: Compound Identification and Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure lends it to various applications in medicinal chemistry and materials science, often as a building block in the synthesis of more complex molecules.[1][2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.

1.1 Chemical Identity

PropertyValueSource
IUPAC Name 5-iodo-1,2-benzisoxazole[3]
CAS Number 954371-46-1[3][4]
Molecular Formula C₇H₄INO[3][4]
Molecular Weight 245.02 g/mol [3][4]
InChI Key VWSFRLVYRYSUGB-UHFFFAOYSA-N[3][4]

1.2 Physical Properties

PropertyValueSource
Physical Form Solid[3]
Purity Typically ≥95%[3]

Note: Specific physical properties like melting point and solubility are not consistently reported across suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the batch in use.

Section 2: Hazard Identification and Risk Assessment

Understanding the potential hazards is critical for implementing appropriate safety controls. This compound presents several health and safety risks that must be managed.

2.1 GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

  • Signal Word: Warning[3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

Causality Insight: The irritant nature of this compound is likely due to its reactivity, characteristic of many halogenated heterocyclic molecules. The iodine atom can influence the electron density of the aromatic system, potentially making the molecule reactive towards biological nucleophiles found in the skin, eyes, and respiratory tract.

2.2 Primary Routes of Exposure

  • Inhalation: Vapors or dusts may irritate the respiratory system.[3][4]

  • Skin Contact: Can cause irritation, redness, and discomfort.[3][4]

  • Eye Contact: Poses a risk of serious irritation.[3][4]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.

2.3 Risk Assessment Workflow

A systematic risk assessment should precede any handling of this compound. The following workflow provides a self-validating system for ensuring safety.

G cluster_prep Phase 1: Preparation cluster_control Phase 2: Control Implementation cluster_exec Phase 3: Execution & Verification A Identify Compound: This compound B Obtain & Review Batch-Specific SDS A->B Crucial First Step C Identify Hazards (H315, H319, H335) B->C Extract GHS Data D Select Engineering Controls (Fume Hood, Ventilation) C->D E Select PPE (Gloves, Goggles, Lab Coat) C->E F Establish Safe Work Practices (No eating/drinking, clear workspace) C->F H Verify Controls (e.g., Check hood airflow) D->H E->H F->H G Implement Controls & Perform Work H->G Proceed only if verified

Caption: Risk assessment workflow for this compound.

Section 3: Safe Handling Protocols

Adherence to strict handling protocols is non-negotiable. The following steps are designed to minimize exposure and ensure operator safety.

3.1 Engineering Controls

  • Primary Control: Always handle this compound within a certified chemical fume hood. This is the most critical engineering control to mitigate inhalation risks.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[5]

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

3.3 Step-by-Step Handling Procedure

  • Preparation:

    • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood.

    • Don all required PPE.

  • Dispensing (Weighing):

    • As a solid, this compound can create dust. Handle it gently to minimize aerosolization.

    • Weigh the desired amount on a tared weigh boat within the fume hood.

    • Clean any minor spills on the balance immediately with a damp cloth (using an appropriate solvent if necessary), which should then be disposed of as hazardous waste.

  • Post-Handling:

    • Tightly seal the source container immediately after use.

    • Decontaminate all surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

G A 1. Prepare Workspace (Fume Hood ON, Spill Kit Ready) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh Compound (Inside Hood, Minimize Dust) B->C D 4. Perform Reaction or Application C->D E 5. Decontaminate (Glassware, Surfaces, Equipment) D->E F 6. Dispose of Waste (Properly Labeled Containers) E->F G 7. Doff PPE & Wash Hands F->G

Caption: Standard workflow for handling this compound.

Section 4: Storage and Stability

Proper storage is essential to maintain the compound's purity and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly sealed and store in a dry, dark place at room temperature.[3] Some suppliers may recommend refrigerated storage (2-8°C) to ensure long-term stability.[7] Always follow the recommendation on the supplier's label and SDS.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][8] Halogenated compounds can react exothermically with these materials.

  • Atmosphere: While not always specified, storing reactive intermediates under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent slow degradation from atmospheric moisture or oxygen.

Section 5: Emergency Procedures

5.1 First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]

5.2 Spill and Leak Procedures

  • Minor Spills: For small spills, ventilate the area and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminating solution.

  • Major Spills: Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or watercourses.[8]

References

Introduction: The Isoxazole Core - A Pillar of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isoxazole Scaffold: From Core Chemistry to Therapeutic Applications

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2] Its prevalence is not a matter of chance but a direct consequence of its unique combination of physicochemical properties, synthetic accessibility, and versatile biological activity.[3][4][5] This guide offers an in-depth exploration of the isoxazole core, from its fundamental chemical characteristics and synthesis to its strategic application in the design of novel therapeutic agents. For researchers, chemists, and drug development professionals, a thorough understanding of this scaffold is indispensable for leveraging its full potential.

The isoxazole ring's utility stems from its distinct electronic nature and its capacity to engage in various non-covalent interactions with biological targets.[1][2] It is an electron-rich aromatic system, yet the weak N-O bond introduces a unique reactivity profile, making it not just a stable anchor but also a potential pharmacophore that can be metabolically cleaved.[3][6] This duality allows it to serve diverse roles, from a stable structural component to a key player in a compound's mechanism of action.

Core Physicochemical Properties

The foundational properties of the isoxazole ring dictate its behavior in both chemical reactions and biological systems. Its polarity, conferred by the two heteroatoms, influences solubility and interactions with protein active sites.[7]

PropertyValueSource
Molecular Formula C₃H₃NO[8]
Molecular Weight 69.06 g/mol [8][9]
Boiling Point 95 °C (203 °F)[8][10]
Density 1.075 g/mL[10]
Hydrogen Bond Acceptors 2[8]
XLogP3 0.1[8]
Solubility More soluble in polar solvents (e.g., water, ethanol)[7]

These properties make the isoxazole scaffold a versatile building block, capable of improving the pharmacokinetic profiles of drug candidates by modulating lipophilicity and hydrogen bonding capacity.[3][11]

Part 2: Synthesis of the Isoxazole Scaffold - Building the Core

The construction of the isoxazole ring is a well-established field, with the 1,3-dipolar cycloaddition reaction being the most powerful and widely used method.[12] This reaction's efficiency and regioselectivity have made the synthesis of diverse isoxazole derivatives highly accessible.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most common approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[12][13][14] This [3+2] cycloaddition is highly efficient for forming the five-membered ring. Nitrile oxides are typically generated in situ from aldoximes using a mild oxidizing agent (like N-chlorosuccinimide, NCS) followed by elimination with a base (like triethylamine, TEA), or through the dehydration of nitroalkanes.[14][15]

The causality behind this method's popularity lies in its modularity. By varying the starting aldoxime and alkyne, chemists can readily access a vast library of 3,5-disubstituted isoxazoles, which is crucial for structure-activity relationship (SAR) studies.[12] While this method predominantly yields 3,5-disubstituted products due to steric and electronic factors, specific strategies, such as intramolecular cycloadditions, can be employed to achieve other substitution patterns like the 3,4-disubstituted isoxazoles.[15][16]

G cluster_generation Nitrile Oxide Generation Aldoxime Aldoxime (R1-CH=NOH) NCS Oxidizing Agent (e.g., NCS) Aldoxime->NCS 1. Chlorination Alkyne Alkyne (R2-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base Base (e.g., TEA) NCS->Base 2. Elimination NitrileOxide Nitrile Oxide Intermediate (R1-C≡N⁺-O⁻) NitrileOxide->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product

Fig 1. General workflow for 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a self-validating system for the synthesis of an isoxazole derivative via 1,3-dipolar cycloaddition.

Objective: To synthesize a 3-aryl-5-alkyl-isoxazole.

Materials:

  • Substituted aromatic aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)

Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic aldoxime in the chosen solvent.

  • Nitrile Oxide Precursor Formation: Add NCS portion-wise to the solution at 0 °C. Stir the reaction for 30-60 minutes. The formation of the corresponding hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC). Causality: NCS is a mild chlorinating agent that converts the oxime into a hydroximoyl chloride, which is the immediate precursor to the nitrile oxide.

  • Addition of Dipolarophile: Add the terminal alkyne to the reaction mixture.

  • In Situ Generation and Cycloaddition: Slowly add TEA dropwise to the mixture at 0 °C and then allow the reaction to warm to room temperature. The reaction progress is monitored by TLC until the starting materials are consumed. Causality: TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide intermediate in the presence of the alkyne, which immediately traps it in a cycloaddition reaction, minimizing side reactions.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Modern and Green Synthetic Approaches

Recent advances have focused on making isoxazole synthesis more efficient and environmentally friendly.[4][5] Ultrasound-assisted synthesis, for example, can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions.[17][18] Multi-component reactions, where three or more reactants combine in a one-pot synthesis, offer a highly efficient route to complex isoxazole derivatives, aligning with the principles of green chemistry by reducing waste and energy consumption.[17]

Part 3: The Isoxazole Scaffold in Drug Design

The strategic incorporation of an isoxazole ring can dramatically improve a molecule's drug-like properties.[3][11] Its role extends from being a simple structural linker to a critical pharmacophore that dictates biological activity.

Isoxazole as a Bioisostere

Bioisosterism—the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties—is a cornerstone of medicinal chemistry.[19] The isoxazole ring is a highly effective bioisostere for several key functional groups, most notably the carboxylic acid.[20]

Replacing a carboxylic acid with a 3-hydroxyisoxazole, for instance, can maintain the necessary acidic proton and hydrogen bonding capabilities while offering significant advantages:

  • Improved Metabolic Stability: The isoxazole ring is generally more resistant to metabolic degradation than a simple carboxylic acid.

  • Enhanced Cell Permeability: By masking the highly polar carboxylic acid, the overall lipophilicity of the molecule can be fine-tuned, potentially improving its ability to cross cell membranes.

  • Modulated pKa: The acidity of the isoxazole analog can be tailored by substituents, allowing for precise control over the ionization state at physiological pH.[20]

The isoxazole ring can also serve as a bioisostere for other heterocycles like oxadiazoles or even amide bonds, providing a tactical tool to overcome challenges in drug development like poor pharmacokinetics or target selectivity.[21][22][23]

G Start Lead Compound with Pharmacokinetic Liability (e.g., Carboxylic Acid) Identify Identify Problematic Moiety Start->Identify Design Bioisosteric Replacement Strategy Identify->Design e.g., Poor stability, low permeability Synthesize Synthesize Isoxazole Analog Design->Synthesize Replace with Isoxazole Evaluate Evaluate Properties: - Potency - Selectivity - ADMET Synthesize->Evaluate Evaluate->Design Iterative Refinement Result Optimized Candidate with Improved Profile Evaluate->Result Successful Optimization

Fig 2. Logic of bioisosteric replacement in drug design.
A Broad Therapeutic Landscape

The isoxazole scaffold is found in a remarkable number of FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas.[3][11][24][25] This versatility underscores the ring's ability to be tailored to interact with a diverse set of biological targets.[4][5]

Drug NameTherapeutic AreaMechanism of Action
Valdecoxib (Bextra) Anti-inflammatorySelective COX-2 Inhibitor[8]
Sulfamethoxazole AntibacterialDihydropteroate synthase inhibitor[26]
Leflunomide AntirheumaticDihydroorotate dehydrogenase inhibitor[8][27]
Zonisamide AnticonvulsantBlocks sodium/calcium channels[3][27]
Risperidone AntipsychoticDopamine D2 and Serotonin 5-HT2A antagonist[3][27]
Danazol Endocrine AgentGonadotropin inhibitor[10]
Cloxacillin/Dicloxacillin Antibacterialβ-lactamase resistant penicillin[10][27]

The pharmacological actions of isoxazole derivatives are extensive, including anticancer, analgesic, antiviral, antifungal, and neuroprotective properties.[3][4][5][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole-containing compounds is highly dependent on the substitution pattern around the ring.[28]

  • Position 3 and 5 Substituents: In many drug classes, these positions are crucial for determining target affinity and selectivity. For instance, in COX-2 inhibitors like Valdecoxib, the aryl groups at these positions are essential for fitting into the enzyme's active site.[8] The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electronic properties of the isoxazole ring and its interactions with the target protein.[28]

  • Position 4 Substituents: While less commonly the primary site of interaction, substitution at the C4 position can be used to modulate the molecule's conformation and physicochemical properties, such as solubility and metabolic stability.

  • Fused Systems: Fusing the isoxazole ring with other cyclic systems, such as an indole, creates rigid scaffolds that can orient substituents in a specific three-dimensional arrangement, which is often key to enhancing potency and selectivity.[29][30]

For example, studies on isoxazole-based anticancer agents have shown that the presence of specific aryl groups with methoxy substituents can enhance cytotoxic activity, likely by improving interactions within the colchicine binding site of tubulin.[28]

Conclusion and Future Perspectives

The isoxazole scaffold is a time-tested and powerful tool in the arsenal of the medicinal chemist. Its robust synthetic accessibility, combined with its favorable physicochemical properties and capacity for bioisosteric replacement, ensures its continued relevance. The broad spectrum of biological activities demonstrated by isoxazole derivatives highlights their immense therapeutic potential.[3][4][5]

Future research will likely focus on integrating the isoxazole core into more complex therapeutic modalities, such as multi-targeted drugs designed to address complex diseases like cancer and neurodegenerative disorders.[3][4][5] Furthermore, its application in developing novel agrochemicals and materials continues to expand, showcasing the scaffold's versatility beyond pharmaceuticals.[3][7][31][32] As synthetic methodologies become more advanced and our understanding of drug-target interactions deepens, the isoxazole ring is poised to remain a central element in the development of next-generation chemical compounds.

References

Methodological & Application

Application Note: A Validated Step-by-Step Synthesis Protocol for 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 5-Iodobenzo[d]isoxazole, a key heterocyclic intermediate in pharmaceutical research and development. The benzo[d]isoxazole scaffold is a privileged structure found in a range of bioactive molecules, including antipsychotic drugs like risperidone and the anticonvulsant zonisamide[1]. The introduction of an iodine atom at the 5-position creates a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable building block for medicinal chemistry campaigns. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and emphasizing the critical safety considerations required for handling the energetic intermediates involved. The protocol detailed herein proceeds from the commercially available and inexpensive starting material, 2-Amino-5-iodobenzoic acid, through a robust, multi-step pathway involving diazotization, azidation, and thermal cyclization.

Strategic Overview: Retrosynthetic Analysis and Rationale

The synthesis of the benzisoxazole core is most effectively achieved through the cyclization of an ortho-functionalized benzene ring[2]. Our strategy for this compound leverages this principle, commencing with a precursor that already contains the requisite iodo-substituent in the correct position, thereby avoiding potentially low-yielding or non-regioselective late-stage iodination steps.

The chosen starting material, 2-Amino-5-iodobenzoic acid[3][4], provides two key functional groups: an amine that can be converted into a reactive azide, and a carboxylic acid that can be activated for the subsequent ring-closing reaction. The overall synthetic transformation is designed as a three-stage process:

  • Diazotization and Azidation: The primary aromatic amine is converted into a diazonium salt, which is then displaced by an azide nucleophile. This creates the 2-azido-5-iodobenzoic acid intermediate. This is a classic and highly reliable transformation in aromatic chemistry.

  • Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This activation is necessary to facilitate the final cyclization.

  • Thermal Cyclization: The final this compound ring is formed via thermal decomposition of the 2-azido-5-iodobenzoyl chloride. Upon heating, this intermediate undergoes a reaction analogous to a Curtius rearrangement, where nitrogen gas is extruded, and the resulting nitrene intermediate attacks the carbonyl group to furnish the stable heterocyclic product.

This linear sequence is logical, utilizes well-established reactions, and is designed for high fidelity and scalability in a standard research laboratory setting.

Overall Reaction Pathway

G cluster_0 Overall Synthesis Scheme A 2-Amino-5-iodobenzoic acid B 2-Azido-5-iodobenzoic acid A->B 1. NaNO₂, HCl 2. NaN₃ C 2-Azido-5-iodobenzoyl chloride B->C SOCl₂ D This compound C->D Heat (Δ) -N₂ G cluster_workflow Experimental Workflow start Start: 2-Amino-5-iodobenzoic acid diazotization Diazotization & Azidation (NaNO₂, HCl, NaN₃, 0-5°C) start->diazotization filter_dry Filter & Dry Intermediate 1 (2-Azido-5-iodobenzoic acid) diazotization->filter_dry acyl_chloride Acyl Chloride Formation (SOCl₂, Toluene, Reflux) filter_dry->acyl_chloride evaporation1 Rotary Evaporation (Remove SOCl₂/Toluene) acyl_chloride->evaporation1 cyclization Thermal Cyclization (Xylenes, Reflux, ~140°C) **USE BLAST SHIELD** evaporation1->cyclization evaporation2 Rotary Evaporation (Remove Xylenes) cyclization->evaporation2 purification Column Chromatography (Silica Gel) evaporation2->purification end Final Product: This compound purification->end

References

Application Notes & Protocols: 5-Iodobenzo[d]isoxazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds and advanced functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in modern medicinal chemistry.[3][4] The introduction of an iodine atom at the 5-position transforms this scaffold into a highly versatile and powerful synthetic building block.

The utility of this compound is rooted in two key features:

  • The Bioactive Core: The isoxazole ring system is integral to a wide range of therapeutics, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][5][6]

  • The Reactive Handle: The carbon-iodine bond is the most reactive among the aryl halides for transition metal-catalyzed cross-coupling reactions.[7] This high reactivity allows for the facile and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures.[7][8]

This guide provides an in-depth exploration of this compound's applications, focusing on the three pillars of modern synthetic chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will provide field-proven insights, detailed experimental protocols, and the mechanistic rationale behind these critical transformations.

Palladium-Catalyzed Cross-Coupling: Gateway to Molecular Diversity

The iodine atom at the 5-position is the key to unlocking the synthetic potential of the benzo[d]isoxazole core. Palladium-catalyzed cross-coupling reactions provide a modular and efficient means to introduce a vast array of functional groups at this position.

cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound (Starting Material) B Suzuki-Miyaura Coupling (with Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (with Amines) A->D Pd Catalyst, Base E 5-Arylbenzo[d]isoxazoles (C-C Bond) B->E F 5-Alkynylbenzo[d]isoxazoles (C-C Bond) C->F G 5-Aminobenzo[d]isoxazoles (C-N Bond) D->G

Caption: Core synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[9] For this compound, it provides direct access to 5-arylbenzo[d]isoxazole derivatives, which are key scaffolds in drug discovery, often acting as bioisosteres for other bicyclic systems.[8]

Causality & Rationale: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[7][10] The high reactivity of the C-I bond ensures efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)L₂(I) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal r_pd_complex Ar-Pd(II)L₂(R) transmetal->r_pd_complex boronate R-B(OR)₃⁻ boronate->transmetal base Base (e.g., K₂CO₃) base->boronate boronic_acid R-B(OH)₂ boronic_acid->base reductive_elim Reductive Elimination r_pd_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][11]

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)benzo[d]isoxazole

  • Preparation & Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq., 245 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol).[11]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, 34.7 mg, 0.03 mmol).[11]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v, 10 mL) via syringe.[9] The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes prior to addition.[11]

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterConditionRationale / Comment
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a common, effective precatalyst. Modern ligand systems (e.g., SPhos, XPhos) with Pd(OAc)₂ can improve yields for challenging substrates.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid to form the boronate species for transmetalation.[10] K₂CO₃ is a cost-effective and generally effective choice.
Solvent Dioxane/H₂O, Toluene/H₂OA mixture including water is often necessary to dissolve the inorganic base and facilitate the reaction.[13] Solvents must be degassed to prevent catalyst oxidation.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction transforms this compound into 5-alkynylbenzo[d]isoxazole derivatives. These products are not only valuable targets themselves but also serve as versatile intermediates for further transformations like cycloadditions or reductions.

Causality & Rationale: This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) co-catalyst.[14] The copper acetylide intermediate is key to the transmetalation step. The reaction proceeds under mild, often room temperature, conditions, preserving sensitive functional groups.[7] The high reactivity of this compound makes it an ideal substrate.[14]

Experimental Protocol: Synthesis of 5-(phenylethynyl)benzo[d]isoxazole

  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq., 245 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 23.1 mg, 0.02 mmol), and Copper(I) Iodide (CuI) (4 mol%, 7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) as both the base and solvent. Add phenylacetylene (1.1 eq., 121 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired 5-alkynylisoxazole.[15][16]

ParameterConditionRationale / Comment
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the primary catalytic cycle for oxidative addition and reductive elimination.[17]
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the deprotonation of the terminal alkyne and forms a copper acetylide, which is crucial for the transmetalation step.[14]
Base Triethylamine (TEA), Diisopropylamine (DIPA)A mild amine base is required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[14]
Solvent TEA, THF, DMFThe solvent must be anhydrous and degassed. Often, the amine base can serve as the solvent.
Temperature Room Temperature to 60 °CThe high reactivity of the iodo-substrate allows for mild reaction temperatures.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[18] It enables the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[18][19] Applying this to this compound allows for the direct installation of diverse amino groups, a critical transformation in medicinal chemistry for modulating solubility, basicity, and target engagement.[20]

Causality & Rationale: The reaction's power lies in its broad substrate scope and functional group tolerance.[18] The choice of a sterically hindered, electron-rich phosphine ligand is critical. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step to form the C-N bond.[19] A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere.[20]

BHA_Workflow A 1. Assemble Reactants - this compound - Amine - Base (e.g., NaOtBu) - Pd Precatalyst & Ligand B 2. Inert Atmosphere Evacuate & backfill with Argon A->B C 3. Add Degassed Solvent (e.g., Toluene, Dioxane) B->C D 4. Heat & Stir (e.g., 100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Work-up & Purify - Quench, Extract - Column Chromatography E->F G Product 5-Aminobenzo[d]isoxazole F->G

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(morpholino)benzo[d]isoxazole

  • Preparation: In a glovebox or under a positive flow of argon, add to a dry Schlenk tube: Sodium tert-butoxide (NaOtBu) (1.4 eq., 135 mg, 1.4 mmol), a suitable palladium precatalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and a ligand like XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 eq., 245 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 eq., 105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.[20]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water. Filter the mixture through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. After concentration, purify the crude product by flash column chromatography to yield the desired product.[20]

ParameterConditionRationale / Comment
Palladium/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAPThe choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[19]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is essential for deprotonating the amine-palladium complex.[21] NaOtBu is common but base-sensitive functional groups may require weaker bases like K₃PO₄.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic, and thoroughly degassed solvents are required to maintain catalyst activity.[20]
Temperature 80-110 °CHeating is typically necessary to drive the reaction to completion.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest to researchers.

  • Medicinal Chemistry: The isoxazole core is a key component in many approved drugs.[1] The ability to rapidly diversify the 5-position allows for the synthesis of compound libraries for screening against various biological targets. For example, derivatives of 3-methylbenzo[d]isoxazole have been identified as potent inhibitors of the CBP/p300 bromodomains, which are implicated in cancer.[8] The synthetic routes described here are directly applicable to building molecules for structure-activity relationship (SAR) studies in such programs.[8][22][23][24]

  • Materials Science: The rigid, planar structure of the benzo[d]isoxazole core, combined with the ability to introduce extended π-systems via Sonogashira and Suzuki couplings, makes these compounds attractive for developing organic electronic materials, such as dyes for solar cells or components for organic light-emitting diodes (OLEDs).[2]

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Amine bases like triethylamine are volatile and flammable. Handle with care and avoid contact with skin and eyes.[20]

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated area and away from ignition sources.[20]

  • Inert Atmosphere: The use of an inert gas like argon or nitrogen is crucial for preventing the oxidation and deactivation of the palladium(0) catalyst.[20]

Conclusion

This compound is a premier building block for chemical synthesis. Its combination of a biologically relevant core and a highly reactive iodine handle provides an efficient and modular entry point to a vast chemical space. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are robust and reliable methods for elaborating this scaffold into novel molecules with significant potential in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 5-Iodobenzo[d]isoxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 5-Iodobenzo[d]isoxazole. This document provides an in-depth exploration of its synthetic utility and its role as a pivotal building block in the creation of novel therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, reflecting field-proven insights and best practices in medicinal chemistry.

Introduction: The Benzo[d]isoxazole Scaffold and the Significance of the 5-Iodo Substituent

The benzo[d]isoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal foundation for designing molecules that can interact with a variety of biological targets, including enzymes and receptors.[2] Benzo[d]isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[1][3]

The introduction of an iodine atom at the 5-position of the benzo[d]isoxazole ring system is a strategic decision in drug design. While halogen atoms can participate in halogen bonding and modulate the pharmacokinetic properties of a molecule, the primary utility of the 5-iodo substituent lies in its synthetic versatility. It serves as an excellent synthetic handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5] This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, a critical step in the optimization of drug candidates.

Application Note 1: this compound as a Key Intermediate for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][7] Consequently, kinase inhibitors have become a major class of therapeutic agents.[8]

The benzo[d]isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[7] The 5-iodo derivative is particularly valuable in this context, as it allows for the introduction of various aryl and heteroaryl moieties at this position. These introduced groups can form key interactions with the kinase active site, such as hydrogen bonds and van der Waals interactions, thereby enhancing the potency and selectivity of the inhibitor.

Illustrative Signaling Pathway: Inhibition of a Tyrosine Kinase Pathway

The following diagram illustrates a generic signaling pathway and the point of intervention for a kinase inhibitor derived from this compound.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Benzo[d]isoxazole-Derived Kinase Inhibitor Inhibitor->Receptor Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Inhibition of a receptor tyrosine kinase by a benzo[d]isoxazole-derived inhibitor.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on established methods for the synthesis of benzo[d]isoxazoles and iodinated aromatic compounds.

Reaction Principle: The synthesis involves the cyclization of a suitably substituted precursor, such as a 2-hydroxy-5-iodobenzaldoxime, under oxidative conditions.

Materials:

Reagent/MaterialQuantityMolar Equiv.Notes
2-Hydroxy-5-iodobenzaldehyde1.0 g1.0Starting material
Hydroxylamine hydrochloride1.2 equiv.1.2
Sodium acetate2.0 equiv.2.0Base
Ethanol20 mL-Solvent
Acetic anhydride5 mL-Dehydrating agent

Procedure:

  • Oxime Formation:

    • In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-iodobenzaldehyde in ethanol.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitated oxime by filtration. Wash with cold water and dry under vacuum.

  • Cyclization:

    • Suspend the dried 2-hydroxy-5-iodobenzaldoxime in acetic anhydride.

    • Heat the mixture at reflux for 1-2 hours.

    • Cool the reaction mixture and carefully pour it into ice-water with stirring.

    • Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4][5][9]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the boronic acid and reductive elimination to form the C-C coupled product.[4]

Materials:

Reagent/MaterialQuantityMolar Equiv.Notes
This compound1.0 equiv.1.0
Arylboronic acid1.2 equiv.1.2
Pd(PPh₃)₄0.05 equiv.0.05Catalyst
K₂CO₃2.0 equiv.2.0Base
1,4-Dioxane/Water (4:1)--Solvent

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 5-arylbenzo[d]isoxazole derivative.

Experimental Workflow Diagram:

Suzuki_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue heating workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use as a synthetic intermediate enables the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The applications of this scaffold in the development of kinase inhibitors highlight its potential for addressing significant unmet medical needs. Future research will likely continue to leverage the synthetic utility of this compound to design novel therapeutics targeting a wide range of diseases.

References

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 5-Iodobenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The ability to strategically functionalize this heterocyclic system is paramount for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery.[2][5] The iodine atom at the 5-position of this compound serves as an exceptionally versatile synthetic handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.

Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, broad functional group tolerance, and operational simplicity in forming carbon-carbon bonds.[6][7] This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful application of Suzuki coupling reactions to the this compound substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[6][8] The mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. The high reactivity of the C-I bond generally makes this step facile, forming a Pd(II) complex.[9][10]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the iodide ligand. This is often the rate-determining step of the cycle.[6][11]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final 5-arylbenzo[d]isoxazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)L₂-I] Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex [Ar-Pd(II)L₂-R'] Complex transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R' (Coupled Product) red_elim->product substrate Ar-I (this compound) substrate->ox_add boronic R'-B(OH)₂ (Boronic Acid) boronic->transmetal base Base base->transmetal

Figure 1: Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids. Optimization may be required depending on the specific coupling partners.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] with a suitable ligand.

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine [PPh₃] (6-10 mol%) or SPhos (4-6 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 or 5:1 v/v) or Toluene/Ethanol/Water mixture.

  • Equipment: Flame-dried Schlenk flask or reaction tube, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, and standard glassware for workup and purification.

Step-by-Step Methodology

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification a 1. Combine Solids: Substrate, Boronic Acid, Base in a flame-dried flask. b 2. Inert Atmosphere: Evacuate and backfill flask with Ar or N₂ (3x). a->b c 3. Add Catalyst & Ligand. b->c d 4. Add Degassed Solvent via syringe. c->d e 5. Heat to desired temp (e.g., 90-100 °C) with vigorous stirring. d->e f 6. Monitor Progress: Check by TLC or LC-MS until starting material is consumed. e->f g 7. Cool to RT & Quench: Add water and dilute with organic solvent (e.g., Ethyl Acetate). f->g h 8. Extract & Wash: Separate layers, wash organic phase with water and brine. g->h i 9. Dry & Concentrate: Dry over Na₂SO₄, filter, and remove solvent under reduced pressure. h->i j 10. Purify: Perform column chromatography on silica gel. i->j

Figure 2: Experimental Workflow
  • Vessel Preparation: Place this compound (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting the System: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-substituted-benzo[d]isoxazole product.

Data Presentation: Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for maximizing yield and minimizing side reactions. The following table provides guidance based on established principles for Suzuki-Miyaura couplings.

ParameterRecommended Options & Rationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%): A reliable, general-purpose Pd(0) catalyst that works well for many aryl iodides.[12] Pd(OAc)₂ (2-5 mol%): A stable Pd(II) source that is reduced in situ to the active Pd(0) species. Requires the addition of a phosphine ligand. PdCl₂(dppf) (2-5 mol%): An excellent catalyst for heteroaromatic substrates, often providing higher yields and tolerating more functional groups.
Ligand PPh₃ (Triphenylphosphine): A standard, cost-effective ligand used with Pd(OAc)₂. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that significantly enhance catalyst activity and stability.[13][14] They are particularly effective for challenging substrates, sterically hindered coupling partners, or reactions at lower temperatures.[13]
Base K₂CO₃ (Potassium Carbonate): A common, effective, and inexpensive base.[8] K₃PO₄ (Potassium Phosphate): A slightly stronger base that can be beneficial for less reactive boronic acids. Often used in Buchwald-type systems.[14] Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate the reaction but may not be suitable for base-sensitive functional groups.[8]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1): A biphasic mixture is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[9][15] DMF or Acetonitrile: Can be used in anhydrous conditions with bases like KF, but aqueous systems are more common.
Temperature 80–110 °C: The C-I bond is reactive, so high temperatures are often not required. However, heating is typically necessary to drive the reaction to completion, especially with less reactive boronic acids. A screen from 80 °C to the reflux temperature of the solvent is a good starting point.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst Deactivation: Presence of oxygen in the reaction vessel.[16] 2. Inefficient Catalyst System: The chosen catalyst/ligand combination is not active enough for the specific substrate. 3. Poor Substrate Quality: Impurities in starting materials.1. Improve Degassing: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8] 2. Screen Ligands: Switch to a more electron-rich and bulky ligand like SPhos or XPhos, especially if the boronic acid is sterically hindered or electron-deficient.[13] 3. Purify Reagents: Re-purify the this compound and boronic acid before use.
Protodeboronation 1. Hydrolysis of Boronic Acid: The boronic acid is being replaced by a proton from the solvent before transmetalation can occur.[14][16] 2. Harsh Conditions: The combination of high temperature and a strong base can promote this side reaction.[14]1. Use Boronate Esters: Switch from the boronic acid to its corresponding pinacol (BPin) or MIDA ester, which are more stable.[16] 2. Milder Conditions: Use a milder base (K₃PO₄ or K₂CO₃ instead of Cs₂CO₃) and lower the reaction temperature. 3. Use Less Water: Reduce the proportion of water in the solvent system (e.g., from 4:1 to 10:1 Dioxane/H₂O).
Homocoupling 1. Oxidative Coupling: Two molecules of the boronic acid couple together. This is often promoted by residual oxygen or Pd(II) species in the catalyst source.[9][16]1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[16] 2. Use a Pd(0) Source: Employ a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, or use a reliable precatalyst system.
Dehalogenation 1. Hydrodehalogenation: The iodine atom on the benzo[d]isoxazole is replaced by a hydrogen atom.1. Screen Ligands: This side reaction can be ligand-dependent. Trying a different class of ligand (e.g., a bidentate ligand like dppf) may solve the issue. 2. Check for Impurities: Ensure the solvent and base are free of impurities that could act as a hydrogen source.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for generating libraries of novel compounds for drug discovery and materials science. By understanding the core principles of the catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably synthesize a vast array of 5-substituted benzo[d]isoxazole derivatives. This guide serves as a comprehensive resource to facilitate the successful implementation and optimization of this crucial synthetic transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged heterocyclic motif integral to numerous compounds with significant biological and pharmacological properties.[1][2] Its unique electronic and structural characteristics allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Consequently, molecules incorporating this scaffold are prominent in medicinal chemistry, finding applications as antipsychotics (e.g., Risperidone), and demonstrating a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3]

The ability to strategically functionalize the benzo[d]isoxazole core is paramount for modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. 5-Iodobenzo[d]isoxazole has emerged as a critical building block in this endeavor. The iodine atom at the C5-position serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized the construction of complex molecular architectures.[4][5]

This guide provides an in-depth exploration of key palladium-catalyzed protocols for the derivatization of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental procedures, and discuss critical parameters for optimization, empowering researchers to leverage this versatile substrate in their synthetic campaigns.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency and functional group tolerance.[6][7] The majority of these transformations operate through a common mechanistic framework, a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing these reactions.

The three key steps are:

  • Oxidative Addition: The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[8] The reactivity order for aryl halides in this step is I > Br > Cl, making this compound a highly reactive and ideal substrate.[11]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Related Steps: The second organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step typically requires a base to facilitate the process.[8][9] In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene. For Buchwald-Hartwig amination, it involves coordination and deprotonation of the amine.[12]

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][13]

Palladium_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_io Inputs & Outputs Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(I)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-I Trans_Complex Ar-Pd(II)(R)L_n (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation + R-M Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-R) ArI This compound (Ar-I) RM Coupling Partner (R-M) (e.g., R-B(OH)₂)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Protocols for this compound

The following sections provide detailed protocols for the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

Principle: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds.[14] It couples this compound with an aryl, heteroaryl, or vinyl boronic acid (or its ester derivatives) and is renowned for its mild conditions and exceptional functional group tolerance.[15]

Application Note: The choice of ligand is critical for achieving high yields. For heterocyclic substrates, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or P(t-Bu)₃ often outperform traditional ligands like PPh₃ by promoting the reductive elimination step and preventing side reactions.[16] The base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial for activating the boronic acid in the transmetalation step.[15] A solvent system of dioxane/water or toluene/water is frequently employed.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)benzo[d]isoxazole

Workflow_Suzuki start 1. Reagent Setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert add_reagents 3. Add Solvents & Liquid Reagents (Dioxane, Water, Base Solution) inert->add_reagents heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) add_reagents->heat workup 5. Aqueous Work-up (Dilute, Extract with EtOAc) heat->workup purify 6. Purification (Flash Chromatography) workup->purify end 7. Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc), Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Prepare a solution of K₂CO₃ in water and degas it by bubbling argon through it for 15 minutes. Add the degassed 1,4-dioxane followed by the aqueous base solution to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting iodide is a key indicator of completion (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Comparative Data for Suzuki-Miyaura Couplings:

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (1.4)Dioxane15060-76
23-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (1.4)Dioxane15065-75
34-(Pinacolato)boronylanilinePdCl₂(dppf) (3)-K₃PO₄ (2.0)Toluene/H₂O100>80
4Pyridine-3-boronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (5)K₃PO₄ (2.0)Dioxane110>85
Note: Data is adapted from analogous systems and represents typical conditions and expected outcomes.[16][17]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

Principle: The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[11][18] The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI), which forms a more reactive copper(I) acetylide intermediate.[19]

Application Note: A key challenge in Sonogashira coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent, and by maintaining strictly anaerobic conditions.[18][19] Copper-free Sonogashira protocols have also been developed and can be advantageous for complex substrates where copper toxicity is a concern.[18][20]

Detailed Protocol: Synthesis of 5-(Phenylethynyl)benzo[d]isoxazole

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (Solvent)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC/LC-MS until the starting material is consumed (typically 2-6 hours). For less reactive partners, gentle heating (40-60 °C) may be required.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the product via flash column chromatography.

Table of Sonogashira Reaction Parameters:

EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTempYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃NRT~90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPATHFRT>95
3Propargyl alcoholPdCl₂(dppf) (2)NoneCs₂CO₃DMF80°C~70-80
Note: Data is derived from standard Sonogashira protocols on similar iodo-heterocycles.[20][21]
Heck Coupling: C-C Bond Formation with Alkenes

Principle: The Mizoroki-Heck reaction creates substituted alkenes by coupling the aryl halide with an alkene in the presence of a base.[22] The reaction typically favors the formation of the trans isomer due to steric considerations in the transition state.

Application Note: A common challenge is controlling the regioselectivity of the alkene insertion. For electron-deficient alkenes like acrylates, the aryl group adds to the β-position. The choice of base (often an inorganic base like K₂CO₃ or an organic amine like Et₃N) is critical for regenerating the Pd(0) catalyst in the final step of the cycle. High temperatures are often required, making solvent choice (e.g., DMF, DMAc) important.[22][23]

Detailed Protocol: Synthesis of (E)-3-(Benzo[d]isoxazol-5-yl)acrylic acid ethyl ester

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Inert Atmosphere: Seal, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous DMF and ethyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor by LC-MS for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with water, and extract multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to isolate the trans-alkene product.

Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][24] This reaction has largely superseded classical methods which often require harsh conditions.

Application Note: This reaction is highly sensitive to the choice of ligand and base.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are typically required to facilitate the challenging C-N reductive elimination step.[25] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine or the Pd-amine complex.[24][26] The reaction must be performed under strictly anhydrous and anaerobic conditions as the catalyst system is sensitive to oxygen and moisture.[26]

Detailed Protocol: Synthesis of N-Benzyl-benzo[d]isoxazol-5-amine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

  • Reagent Addition: Outside the glovebox (under a positive pressure of argon), add anhydrous toluene and benzylamine via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C. Monitor the reaction by LC-MS (quenching a small aliquot with water and extracting into EtOAc). The reaction is typically complete in 8-16 hours.

  • Work-up: Cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

General Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Poor solvent/base choice; Insufficient temperature.Use a fresh palladium source or a pre-catalyst. Screen different ligands, bases, and solvents. Increase reaction temperature in increments. Ensure anhydrous/anaerobic conditions.
Hydrodehalogenation Presence of water or protic sources; Slow reductive elimination.Use rigorously dried solvents and reagents. Switch to a more electron-rich, bulky ligand to accelerate reductive elimination.
Homocoupling (Suzuki/Sono.) Oxygen contamination (Sonogashira); Slow cross-coupling rate (Suzuki).Degas all solvents and reagents thoroughly. For Suzuki, try a different base or ligand to improve the rate of the desired reaction.
Decomposition of Substrate Base is too strong; Temperature is too high.The isoxazole ring can be sensitive.[2] Use a weaker base (e.g., K₃PO₄ instead of NaOt-Bu). Lower the reaction temperature.

Conclusion

This compound is a highly valuable and versatile substrate for synthetic and medicinal chemistry. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a robust and modular toolkit for its elaboration. By understanding the underlying catalytic cycle and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can efficiently construct diverse libraries of novel benzo[d]isoxazole derivatives, accelerating the discovery of new therapeutic agents and functional materials.

References

Methodologies for Synthesizing Novel Derivatives from 5-Iodobenzo[d]isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[d]isoxazole Scaffold in Modern Drug Discovery

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to a wide range of pharmacological activities, making it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of this core structure have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] The strategic functionalization of the benzo[d]isoxazole ring system is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals.

5-Iodobenzo[d]isoxazole serves as a versatile and highly valuable starting material for the synthesis of a diverse array of derivatives. The carbon-iodine bond at the 5-position is particularly amenable to a variety of powerful cross-coupling reactions, providing a gateway to novel chemical entities with potentially enhanced biological activities. This guide provides detailed application notes and step-by-step protocols for the synthesis of novel derivatives from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling methodologies and other key synthetic transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, offering efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and modular approach to introduce a wide range of substituents at the 5-position.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 5-arylbenzo[d]isoxazoles. This reaction involves the coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. A phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine ligand, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 5-Phenylbenzo[d]isoxazole via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylbenzo[d]isoxazole.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/EtOH/H₂O8012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9010~80-90
33-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O1008~88-96

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst Add: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) reagents->catalyst inert Establish Inert Atmosphere (N₂/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 5-Arylbenzo[d]isoxazole Derivative purify->product

Caption: Workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, allowing for the synthesis of 5-alkynylbenzo[d]isoxazoles.[5] This reaction couples this compound with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base.[5]

Causality Behind Experimental Choices: The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and often as a solvent. The reaction is highly sensitive to oxygen, necessitating a thoroughly deoxygenated and inert atmosphere.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)benzo[d]isoxazole via Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).

  • Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(phenylethynyl)benzo[d]isoxazole.

Data Presentation: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHFRT8~80-92
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF506~75-88
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)TEAAcetonitrile6010~70-85

Visualization of Sonogashira Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-C≡CR]L₂ transmetalation->diaryl_pd cu_catalyst Cu(I)X transmetalation->cu_catalyst regenerates reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 regenerated product Ar-C≡CR reductive_elimination->product alkyne_complex [Cu(I)-alkyne complex] cu_catalyst->alkyne_complex H-C≡CR, Base cu_acetylide Cu(I)-C≡CR alkyne_complex->cu_acetylide cu_acetylide->transmetalation transfers acetylide

Caption: Dual catalytic cycle of the Sonogashira reaction.

C. Heck Reaction: Formation of Alkenyl Derivatives

The Heck reaction provides a powerful method for the vinylation of aryl halides, leading to the synthesis of 5-alkenylbenzo[d]isoxazoles. This reaction involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base.

Causality Behind Experimental Choices: The choice of base is critical to neutralize the hydrogen halide formed during the catalytic cycle. Organic bases like triethylamine or inorganic bases such as sodium acetate are commonly used. The solvent should be polar and aprotic, like DMF or NMP, to facilitate the reaction. The regioselectivity of the addition to the alkene is an important consideration, often favoring the less substituted carbon.

Experimental Protocol: Synthesis of 5-Styrylbenzo[d]isoxazole via Heck Reaction

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-styrylbenzo[d]isoxazole.

Data Presentation: Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)TEADMF10016~70-85
2Methyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcAcetonitrile8024~65-80
31-OctenePd(OAc)₂ (2)-K₂CO₃NMP12012~60-75
D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-aminobenzo[d]isoxazole derivatives.[7] This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand.[7]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the formation of the palladium-amide complex. The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Experimental Protocol: Synthesis of 5-(Phenylamino)benzo[d]isoxazole via Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add this compound (1.0 mmol, 1.0 eq) to the tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-(phenylamino)benzo[d]isoxazole.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~75-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~70-85
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF8012~80-95

II. Alternative Synthetic Strategies

Beyond palladium-catalyzed cross-coupling, other valuable methodologies can be employed to derivatize this compound.

A. Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl iodides compared to more activated aryl halides, nucleophilic aromatic substitution can be a viable strategy under specific conditions, particularly if the benzo[d]isoxazole ring is further activated with electron-withdrawing groups. This reaction involves the direct displacement of the iodide by a strong nucleophile.

Causality Behind Experimental Choices: For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The reaction typically requires a strong nucleophile and may necessitate elevated temperatures or the use of a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: Illustrative SNAr with a Strong Nucleophile

Note: This is a generalized protocol, and conditions will need to be optimized for specific substrates.

Materials:

  • This compound (or an activated analogue)

  • Strong nucleophile (e.g., sodium methoxide)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere.

  • Add the sodium methoxide (1.5 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

B. Metal-Halogen Exchange

Metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium, can convert the C-I bond of this compound into a C-Li bond. This highly reactive organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Causality Behind Experimental Choices: This reaction must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Strictly anhydrous conditions are essential as organolithium reagents are extremely sensitive to moisture. The choice of electrophile determines the final functional group introduced.

Experimental Protocol: Formation and Quenching of 5-Lithiobenzo[d]isoxazole

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways from this compound:

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel derivatives with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide robust and modular strategies for the introduction of aryl, alkynyl, alkenyl, and amino functionalities, respectively. Furthermore, classical synthetic transformations such as nucleophilic aromatic substitution and metal-halogen exchange offer additional avenues for diversification. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to explore the rich chemical space accessible from this important starting material, paving the way for the discovery of next-generation therapeutics.

References

The Strategic Application of 5-Iodobenzo[d]isoxazole in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold and the Strategic Importance of the 5-Iodo Substituent

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its derivatives have shown promise as anticancer, neuroprotective, and kinase inhibiting agents.[1][2][4] The strategic introduction of a halogen atom onto this scaffold opens up a vast chemical space for the synthesis of novel drug candidates through various cross-coupling reactions. Among the halogens, iodine is particularly advantageous due to the relatively weak carbon-iodine bond, which facilitates a variety of palladium-catalyzed transformations.

This application note focuses on the utility of 5-iodobenzo[d]isoxazole as a versatile building block in drug discovery. The iodine atom at the 5-position serves as a synthetic handle for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will provide a detailed overview of the key synthetic transformations involving this compound and present representative protocols for its application in the synthesis of potential bioactive molecules.

The Versatility of this compound in Cross-Coupling Reactions

The electron-rich nature of the benzo[d]isoxazole ring system, combined with the reactivity of the C-I bond, makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient and modular construction of complex molecular architectures.[5]

Application Note 1: Synthesis of 5-Arylbenzo[d]isoxazoles via Suzuki-Miyaura Coupling

Rationale: The biaryl motif is a common feature in many marketed drugs. The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[6][7][8][9] Employing this compound in a Suzuki coupling allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the 5-position, enabling fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.

Hypothetical Target: A 5-(4-methoxyphenyl)benzo[d]isoxazole derivative, a scaffold with potential applications in kinase inhibition or as a GPCR modulator.

Experimental Workflow:

A This compound + 4-Methoxyphenylboronic Acid D Reaction Mixture Assembly A->D B Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) B->D C Solvent (e.g., Toluene/Water) C->D E Inert Atmosphere (N2 or Ar) D->E Purge F Heating (e.g., 90-100 °C) E->F G Reaction Monitoring (TLC/LC-MS) F->G H Work-up (Extraction) G->H Upon Completion I Purification (Column Chromatography) H->I J 5-(4-Methoxyphenyl)benzo[d]isoxazole I->J

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add tetrakis(triphenylphosphine)palladium(0).

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)benzo[d]isoxazole.

Application Note 2: Synthesis of 5-Alkynylbenzo[d]isoxazoles via Sonogashira Coupling

Rationale: The alkynyl group is a valuable linker in drug design, providing rigidity and enabling further functionalization. The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the formation of C(sp²)-C(sp) bonds.[10][11][12][13][14] This reaction allows for the introduction of a diverse range of alkyne-containing moieties onto the 5-position of the benzo[d]isoxazole core, which can serve as precursors for more complex structures or as pharmacophoric elements themselves.

Hypothetical Target: A 5-(phenylethynyl)benzo[d]isoxazole derivative, a scaffold that could be explored for applications in oncology.[2][3][15]

Experimental Workflow:

A This compound + Phenylacetylene F Reaction Mixture Assembly A->F B Palladium Catalyst (e.g., Pd(PPh3)2Cl2) B->F C Copper(I) Iodide (CuI) C->F D Base (e.g., Triethylamine) D->F E Solvent (e.g., THF or DMF) E->F G Inert Atmosphere (N2 or Ar) F->G Purge H Stirring at Room Temperature to Mild Heating G->H I Reaction Monitoring (TLC/LC-MS) H->I J Work-up (Filtration and Extraction) I->J Upon Completion K Purification (Column Chromatography) J->K L 5-(Phenylethynyl)benzo[d]isoxazole K->L

Caption: Sonogashira Coupling Workflow.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous THF (or DMF), followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)benzo[d]isoxazole.

Application Note 3: Synthesis of 5-Aminobenzo[d]isoxazoles via Buchwald-Hartwig Amination

Rationale: The introduction of an amino group is a key transformation in medicinal chemistry, as it can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds with biological targets. The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for the formation of C-N bonds between aryl halides and amines.[16][17][18][19][20] Utilizing this compound in this reaction allows for the coupling of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, providing access to a rich diversity of novel compounds.

Hypothetical Target: A 5-(morpholino)benzo[d]isoxazole derivative, a structural motif found in some kinase inhibitors.[5][21][22][23][24]

Experimental Workflow:

A This compound + Morpholine F Reaction Mixture Assembly A->F B Palladium Precatalyst (e.g., Pd2(dba)3) B->F C Phosphine Ligand (e.g., Xantphos) C->F D Base (e.g., Cs2CO3 or NaOtBu) D->F E Solvent (e.g., Toluene or Dioxane) E->F G Inert Atmosphere (N2 or Ar) F->G Purge H Heating (e.g., 100-120 °C) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Work-up (Filtration and Extraction) I->J Upon Completion K Purification (Column Chromatography) J->K L 5-(Morpholino)benzo[d]isoxazole K->L

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene or Dioxane, anhydrous

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, cesium carbonate, and Xantphos.

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add Pd₂(dba)₃.

    • Add anhydrous toluene (or dioxane), followed by morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)benzo[d]isoxazole.

Structure-Activity Relationship (SAR) Insights and Data Presentation

The derivatization of the 5-position of the benzo[d]isoxazole core allows for a systematic investigation of SAR. The following table provides a hypothetical summary of how different substituents at the 5-position might influence biological activity against a generic kinase target.

Compound ID5-Substituent (R)IC₅₀ (nM)Lipophilicity (clogP)
1 -I>10,0002.8
2a 4-methoxyphenyl503.5
2b 3,4-dichlorophenyl254.2
3a phenylethynyl1503.2
3b (trimethylsilyl)ethynyl8003.9
4a morpholino752.1
4b N-methylpiperazinyl402.5

Conclusion

This compound is a highly valuable and versatile building block for the development of novel bioactive molecules. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The protocols outlined in this application note serve as a practical guide for the strategic utilization of this key intermediate in drug discovery programs. The ability to readily introduce aryl, alkynyl, and amino functionalities at the 5-position allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties, ultimately accelerating the identification of new therapeutic agents.

References

Introduction: The Strategic Value of Iodinated Benzo[d]isoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Iodination of Benzo[d]isoxazole Precursors

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, antipsychotic, anticancer, and antimicrobial properties.[2][3][4][5] The strategic introduction of an iodine atom onto this heterocyclic system dramatically enhances its synthetic utility, transforming it into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation.

Iodinated benzo[d]isoxazoles are key intermediates for powerful cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug development, enabling the construction of complex molecular architectures and facilitating the exploration of a compound's structure-activity relationship (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental procedures for the efficient and regioselective iodination of benzo[d]isoxazole precursors, grounded in mechanistic understanding and practical insights.

Navigating the Iodination Landscape: Mechanistic Considerations and Strategic Choices

The direct iodination of aromatic and heteroaromatic systems is primarily governed by electrophilic aromatic substitution (EAS). However, the benzo[d]isoxazole ring system presents unique challenges and opportunities regarding regioselectivity due to the influence of the fused rings and the heteroatoms. The reactivity of different positions on the ring can be influenced by the electronic nature of existing substituents and the reaction conditions employed.[6]

Two principal strategies are commonly employed for the iodination of benzo[d]isoxazole precursors:

  • Direct Electrophilic Iodination: This approach involves the reaction of the benzo[d]isoxazole core with an electrophilic iodine source. The choice of iodinating agent is critical and dictates the reactivity and, often, the selectivity of the reaction. Milder reagents may require activation, while more potent reagents can sometimes lead to over-iodination or side reactions.

  • Iodination via Diazotization (Sandmeyer-type Reaction): For precursors bearing an amino group, a Sandmeyer-type reaction offers unparalleled regiochemical control.[7] The amine is converted into a diazonium salt, which is then displaced by an iodide ion. This method is particularly valuable when a specific isomer is required that is not accessible through direct electrophilic attack.[7]

Below is a logical workflow for selecting an appropriate iodination strategy.

Iodination_Strategy_Workflow start Start: Benzo[d]isoxazole Precursor has_amine Does the precursor have an -NH2 group at the desired iodination site? start->has_amine sandmeyer Strategy 1: Iodination via Diazotization (Sandmeyer-type Reaction) has_amine->sandmeyer Yes direct_iodination Strategy 2: Direct Electrophilic Iodination has_amine->direct_iodination No protocol_execution Execute Protocol sandmeyer->protocol_execution reagent_choice Select Iodinating Reagent (NIS, ICl, I2, etc.) based on substrate reactivity and desired selectivity. direct_iodination->reagent_choice reagent_choice->protocol_execution

Caption: Workflow for selecting an iodination strategy.

Method 1: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and relatively mild electrophilic iodinating agent, making it a preferred choice for many heterocyclic systems.[8] Its reactivity can be fine-tuned by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[6][8]

Rationale & Scientific Insight
  • Why NIS? NIS is a solid, stable, and easy-to-handle reagent compared to gaseous or highly corrosive alternatives. It often provides higher regioselectivity than molecular iodine (I₂) due to its bulk and moderated reactivity.

  • Role of the Acid Catalyst: In the absence of a catalyst, NIS may be insufficiently reactive for electron-deficient or moderately activated benzo[d]isoxazoles. A Brønsted or Lewis acid activates NIS, generating a more potent electrophilic iodine species (in situ), thereby accelerating the reaction rate under mild conditions.[8] Hexafluoroisopropanol (HFIP) has also emerged as a powerful solvent that can promote halogenations with N-halosuccinimides.[8][9]

Detailed Protocol 1: NIS Iodination

Materials:

  • Benzo[d]isoxazole precursor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (0.1 equiv, optional)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzo[d]isoxazole precursor (1.0 equiv).

  • Dissolution: Dissolve the starting material in a suitable solvent like acetonitrile or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) to the solution in a single portion. If the substrate is known to be unreactive, add a catalytic amount of TFA (0.1 equiv) at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the excess NIS by adding saturated aqueous sodium thiosulfate solution. Stir until the characteristic iodine color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and a suitable extraction solvent like ethyl acetate. If using DCM, add water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired iodinated benzo[d]isoxazole.[10]

Method 2: Electrophilic Iodination with Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a more potent electrophilic iodinating agent than molecular iodine because the I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom highly susceptible to nucleophilic attack by an aromatic ring.[11][12] It is particularly effective for less reactive aromatic systems.

Rationale & Scientific Insight
  • Enhanced Reactivity: The inherent polarization of the I-Cl bond makes ICl a significantly stronger iodinating agent than I₂.[13] This allows for iodination of substrates that are unreactive towards NIS or I₂.

  • Solvent Choice: The reaction is often performed in polar aprotic solvents like DCM or in protic solvents like acetic acid, which can help to stabilize the charged intermediates formed during the EAS mechanism.

Detailed Protocol 2: ICl Iodination

Materials:

  • Benzo[d]isoxazole precursor (1.0 equiv)

  • Iodine monochloride (1.0 M solution in DCM, 1.05 equiv)

  • Dichloromethane (DCM) or Acetic Acid (AcOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the benzo[d]isoxazole precursor (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the iodine monochloride solution (1.05 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess ICl by slowly adding saturated aqueous Na₂S₂O₃ solution until the reddish-brown color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude material should be purified by flash column chromatography or recrystallization to yield the pure product.[10]

Caption: General mechanism of electrophilic iodination. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Method 3: Iodination via Aprotic Diazotization

This powerful method is ideal for amino-substituted benzo[d]isoxazoles, providing a specific iodo-substituted isomer that may be difficult to synthesize via direct iodination. The use of an aprotic solvent system, such as acetonitrile with p-toluenesulfonic acid (p-TsOH), can offer higher yields and cleaner reactions compared to traditional aqueous Sandmeyer conditions.[7][14]

Rationale & Scientific Insight
  • Regiochemical Precision: The position of the iodine is predetermined by the position of the starting amine group, eliminating the issue of isomeric mixtures.

  • Aprotic Advantage: Performing the diazotization in an organic solvent like acetonitrile minimizes the formation of phenolic byproducts, which are common in aqueous systems due to the reaction of the diazonium salt with water.[7] The KI/NaNO₂/p-TsOH system is a convenient one-pot procedure.[14][15]

Detailed Protocol 3: Iodination via Diazotization

Materials:

  • Amino-benzo[d]isoxazole precursor (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (3.0 equiv)

  • Sodium nitrite (NaNO₂) (2.0 equiv)

  • Potassium iodide (KI) (2.5 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Ammonium Salt Formation: In a round-bottom flask, add the amino-benzo[d]isoxazole precursor (1.0 equiv) and acetonitrile. Add p-TsOH·H₂O (3.0 equiv) and stir to form the ammonium salt suspension.

  • Reagent Solution: In a separate beaker, prepare a solution of NaNO₂ (2.0 equiv) and KI (2.5 equiv) in a minimal amount of water.

  • Diazotization-Iodination: Cool the ammonium salt suspension to 10–15 °C. Add the aqueous NaNO₂/KI solution dropwise to the suspension. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir until the gas evolution ceases completely (typically 1-2 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution.

  • Wash: Separate the organic layer. Wash it with saturated Na₂S₂O₃ solution to remove any residual iodine, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the target iodinated compound.

Comparative Summary of Iodination Methods

Method Reagents Key Advantages Key Considerations Typical Yields
Direct (NIS) N-Iodosuccinimide, optional acid catalyst (e.g., TFA)Mild conditions; easy to handle solid reagent; good for many activated/moderately activated systems.May require an acid catalyst for less reactive substrates; potential for side reactions with highly activated rings.60-90%
Direct (ICl) Iodine MonochlorideHighly reactive; effective for electron-deficient or deactivated systems; fast reaction times.Reagent is corrosive and moisture-sensitive; can lead to lower selectivity or over-iodination if not controlled.70-95%
Diazotization Amino-precursor, p-TsOH, NaNO₂, KIExcellent and unambiguous regioselectivity; avoids isomeric mixtures.Requires an amino-functionalized precursor; diazonium salts can be unstable.50-90%[14]

Conclusion and Outlook

The iodination of benzo[d]isoxazole precursors is a critical step in the synthesis of advanced intermediates for drug discovery. The choice of methodology—be it direct electrophilic iodination with NIS or ICl, or a regiochemically precise diazotization—must be tailored to the specific substrate and the desired final product. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can effectively and efficiently synthesize these valuable building blocks, accelerating the development of novel therapeutics.

References

Application Notes and Protocols for the Purification of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 5-Iodobenzo[d]isoxazole

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for more complex molecules, including pharmacologically active agents, necessitates a high degree of purity. Impurities, such as starting materials, by-products, or degradation products, can interfere with subsequent synthetic steps, compromise biological assays, and introduce variability in experimental results. This guide provides a detailed overview of robust methods for the purification of this compound, focusing on the underlying principles and practical execution of recrystallization and column chromatography.

The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind procedural steps to empower researchers to adapt and troubleshoot as necessary. As a solid at room temperature, this compound is amenable to standard purification techniques for crystalline organic compounds.[1]

Physicochemical Properties and Handling

While comprehensive physicochemical data for this compound is not extensively published, its structure as a halogenated aromatic heterocycle suggests it is a non-polar to moderately polar compound. It is supplied as a solid and should be stored in a dark, dry place at room temperature to prevent degradation.[1] Understanding the solubility profile is paramount for developing an effective purification strategy, particularly for recrystallization.

Purification Strategy Overview

The choice of purification technique is contingent on the nature and quantity of impurities present in the crude material. A general workflow for achieving high-purity this compound is presented below.

Purification_Workflow crude Crude this compound assessment Purity Assessment (TLC, NMR) crude->assessment column Column Chromatography assessment->column Complex mixture or closely related impurities recrystallization Recrystallization assessment->recrystallization Relatively pure with solid impurities column->recrystallization Further polishing pure Pure this compound (>98%) column->pure If sufficient purity achieved recrystallization->pure final_analysis Final Purity & Characterization (NMR, MS, HPLC) pure->final_analysis

Caption: General purification workflow for this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol 1: Solvent Screening for Recrystallization

Due to the absence of specific solubility data for this compound, a systematic solvent screening is the first critical step.

Objective: To identify a suitable single or binary solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound (~10-20 mg per test)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see table below)

  • Heating apparatus (hot plate or oil bath)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a range of solvents based on the principle of "like dissolves like." Given the aromatic and halogenated nature of the target compound, both non-polar and polar aprotic solvents should be evaluated.

  • Initial Solubility Test:

    • Place approximately 10-20 mg of crude this compound into a test tube.

    • Add the selected solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or a volume of ~1 mL is reached.

    • Observation 1: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test:

    • If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point.

    • Continue to add the solvent dropwise until the solid dissolves completely.

    • Observation 2: If the compound is soluble in the hot solvent, proceed to the cooling step. If it remains insoluble even in a large volume of hot solvent, the solvent is unsuitable.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

    • Observation 3: An ideal solvent will yield a significant amount of crystalline precipitate upon cooling. If the compound "oils out" (forms a liquid layer), the solvent may be inappropriate, or a binary solvent system may be required.

  • Binary Solvent System: If a single solvent is not ideal, a binary system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.

Solvent Polarity Boiling Point (°C) Comments
Hexane/HeptaneNon-polar69 / 98Good starting point for non-polar compounds.
TolueneNon-polar111Can be effective for aromatic compounds.
Dichloromethane (DCM)Polar aprotic40Often a good solvent; use with a less polar anti-solvent.
Ethyl Acetate (EtOAc)Polar aprotic77A versatile solvent, often used in combination with hexanes.
AcetonePolar aprotic56Can be effective, often used with water or hexanes.
Ethanol (EtOH)Polar protic78A common recrystallization solvent for moderately polar compounds.[2]
Methanol (MeOH)Polar protic65Similar to ethanol but with higher polarity.
AcetonitrilePolar aprotic82Can be a good choice for compounds with aromatic rings.
WaterPolar protic100Unlikely to be a good single solvent but can be used as an anti-solvent with polar organic solvents like acetone or ethanol.

Table 1: Potential Solvents for Recrystallization Screening.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of this compound using the optimized solvent system.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a binary pair) and heat the mixture to boiling with gentle swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired product.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture). For compounds like this compound, normal-phase chromatography is generally effective.

Protocol 3: Analytical Thin-Layer Chromatography (TLC)

Objective: To determine the optimal eluent system for column chromatography.

Procedure:

  • Spot a dilute solution of the crude material onto a TLC plate.

  • Develop the plate in a series of solvent systems of varying polarity. Good starting points for halogenated aromatic compounds include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2][3]

  • Visualize the spots under UV light.

  • The ideal eluent system will provide good separation between the spot corresponding to this compound and any impurities, with the target compound having an Rf value of approximately 0.3-0.4.

Solvent System (v/v) Polarity Application Notes
5-10% Ethyl Acetate in HexanesLowSuitable for relatively non-polar compounds. A good starting point.
10-30% Ethyl Acetate in HexanesMediumA versatile range for many "normal" organic compounds.[3]
5-15% Dichloromethane in HexanesLow-MediumOffers different selectivity compared to ethyl acetate.
Pure DichloromethaneMedium-HighCan be used for more polar compounds.

Table 2: Suggested Starting Solvent Systems for TLC Analysis.

Protocol 4: Preparative Flash Column Chromatography

Objective: To purify this compound on a larger scale using the optimized eluent system.

Column_Chromatography cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack 1. Pack Column Slurry pack silica gel in eluent equilibrate 2. Equilibrate Run eluent through until bed is stable pack->equilibrate dissolve 3. Dissolve Sample Use minimal amount of eluent or DCM equilibrate->dissolve load 4. Load onto Column Carefully apply sample to top of silica dissolve->load elute 5. Elute Add eluent and apply pressure load->elute collect 6. Collect Fractions Collect eluate in test tubes elute->collect tlc_fractions 7. Analyze Fractions Spot fractions on TLC plate collect->tlc_fractions combine 8. Combine & Evaporate Combine pure fractions and remove solvent tlc_fractions->combine

Caption: Workflow for Flash Column Chromatography.

Procedure:

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, uniform bed free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane if solubility is an issue.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Following purification, the purity of this compound should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through the systematic application of recrystallization and column chromatography. The key to successful purification lies in the careful selection of solvents and the meticulous execution of the described protocols. By understanding the principles behind these techniques, researchers can effectively adapt these methods to obtain material of the quality required for their specific research and development needs.

References

Application Notes and Protocols for the Biological Evaluation of 5-Iodobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzo[d]isoxazole Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The benzo[d]isoxazole core, in particular, has emerged as a promising scaffold for the development of novel therapeutics, with derivatives showing potential as inhibitors of critical targets in oncology and inflammation.[4][5]

This guide provides a comprehensive framework for the biological characterization of 5-iodobenzo[d]isoxazole derivatives. As a Senior Application Scientist, the following protocols and application notes are designed to be a self-validating system, guiding researchers from initial phenotypic screening to the elucidation of specific molecular mechanisms. We will explore a logical progression of assays, beginning with broad assessments of cytotoxicity and cell viability, and then delving into more specific pathways and targets suggested by the literature for the broader isoxazole and benzo[d]isoxazole families, such as those involved in cancer and inflammation.[6][7][8]

Part 1: Foundational Screening: Assessing General Cellular Effects

The initial step in characterizing any new chemical entity is to understand its impact on cell health and proliferation. These foundational assays are crucial for determining the potency of the compounds and for selecting appropriate concentrations for subsequent, more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays: The First Look

Cell viability assays are fundamental for determining a compound's effect on cell proliferation and overall health.[9][10] A common and robust method is the resazurin reduction assay, which measures the metabolic activity of viable cells.

Protocol 1: Resazurin (AlamarBlue) Cell Viability Assay

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the compounds to the cells and incubate for a period determined by the experimental goals (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description
Assay Type Cell Viability
Readout Fluorescence
Endpoint Metabolic Activity
Throughput High

Part 2: Mechanistic Deep Dive: Investigating Anticancer Potential

The literature strongly suggests that isoxazole derivatives possess significant anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways.[6][11][12]

Apoptosis Induction: Uncovering Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Assays that detect the hallmarks of apoptosis are essential for characterizing anticancer compounds.[12]

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound derivatives at concentrations around their IC₅₀ values for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Workflow for Apoptosis Detection

G start Treat cells with this compound derivatives harvest Harvest adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Targeting Cancer-Associated Pathways

Based on the known activities of benzo[d]isoxazole derivatives, several specific molecular targets are worth investigating.

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments and is a critical driver of tumor progression and metastasis. Benzo[d]isoxazole derivatives have been identified as inhibitors of HIF-1α transcription.[5]

Protocol 3: HIF-1α Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE). Inhibition of HIF-1α activity results in a decrease in reporter gene expression.

Step-by-Step Methodology:

  • Cell Culture: Culture HIF-1α reporter cells under standard conditions.

  • Compound Treatment: Treat the cells with the this compound derivatives.

  • Hypoxia Induction: Place the cells in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours to induce HIF-1α activity.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability and determine the inhibitory effect of the compounds on HIF-1α transcriptional activity.

The bromodomains of the transcriptional coactivators CBP and p300 are attractive epigenetic targets in cancer. Notably, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been shown to be potent and selective inhibitors of CBP/p300 bromodomains.[13][14]

Protocol 4: CBP/p300 Bromodomain Inhibition Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to measure the binding of a bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing the CBP or p300 bromodomain, a biotinylated acetylated histone peptide, and the this compound derivatives.

  • Incubation: Incubate the mixture to allow for binding to occur.

  • Bead Addition: Add streptavidin-coated donor beads and anti-bromodomain antibody-conjugated acceptor beads.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of the bromodomain-histone interaction.

CBP/p300 Inhibition Pathway

G compound This compound Derivative cbp_p300 CBP/p300 Bromodomain compound->cbp_p300 Inhibits Binding histone Acetylated Histone cbp_p300->histone Binds to transcription Gene Transcription histone->transcription Promotes

Caption: Inhibition of CBP/p300 bromodomain by this compound derivatives.

Part 3: Exploring Anti-Inflammatory Effects

Isoxazole derivatives are also known for their anti-inflammatory properties, often through the inhibition of key enzymes in the arachidonic acid pathway.[7][8][15]

Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Protocol 5: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Principle: These assays measure the enzymatic activity of purified COX-1, COX-2, or 5-LOX in the presence of the test compounds. The activity can be monitored by measuring the production of a specific product or the consumption of a substrate.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (COX-1, COX-2, or 5-LOX) and its corresponding substrate (e.g., arachidonic acid).

  • Compound Incubation: Pre-incubate the enzyme with the this compound derivatives.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: Stop the reaction after a specific time and measure the product formation using a suitable method (e.g., spectrophotometry, fluorescence, or ELISA).

  • Data Analysis: Calculate the percent inhibition of enzyme activity and determine the IC₅₀ values.

Enzyme Function Relevance
COX-1 Prostaglandin synthesis (housekeeping)Potential for side effects
COX-2 Prostaglandin synthesis (inducible)Inflammation
5-LOX Leukotriene synthesisInflammation, Asthma

Part 4: Target Engagement in a Cellular Context

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein in each sample using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Conclusion: A Strategic Approach to Characterization

This guide provides a systematic and scientifically rigorous approach to the biological evaluation of this compound derivatives. By starting with broad phenotypic screens and progressing to specific, hypothesis-driven mechanistic studies, researchers can efficiently and effectively characterize the biological activities of these promising compounds. The protocols outlined herein are robust, well-established, and provide a solid foundation for advancing our understanding of the therapeutic potential of the benzo[d]isoxazole scaffold.

References

Application Notes & Protocols: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in various non-covalent interactions.[1][2][3][4] The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile) stands as the most robust and versatile method for its construction.[5][6] This guide provides a comprehensive overview of the mechanistic principles, experimental protocols, and practical considerations for the synthesis of isoxazoles via this powerful transformation. We delve into both classical and modern catalytic approaches, offering detailed, step-by-step protocols tailored for researchers in drug discovery and chemical development.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, making them valuable components in the design of bioactive molecules. The isoxazole core is found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the GABAa agonist muscimol.[4] Their utility stems from their role as bioisosteres for other functional groups, their ability to act as hydrogen bond acceptors, and their participation in π-π stacking interactions.[4][7] Consequently, the development of efficient and regioselective methods for isoxazole synthesis is of paramount importance to the drug development community.[1][2][8]

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, a powerful class of pericyclic reactions.[6][9] Specifically, the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene is the most direct route to the isoxazole or isoxazoline ring, respectively.[6][10]

Mechanistic Foundations

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction wherein the three atoms of the nitrile oxide dipole react with two atoms of the alkyne dipolarophile to form a five-membered ring.[6] The reaction proceeds through a cyclic transition state, and its regioselectivity is a critical consideration.

The 1,3-Dipole: Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are transient, high-energy species that are typically generated in situ to prevent their dimerization into furoxans.[10][11] The choice of precursor and generation method is crucial for a successful cycloaddition.

Common methods for in situ generation include:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where a hydroximoyl chloride (or bromide) is treated with a non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).[6][12]

  • Oxidation of Aldoximes: A widely used, milder approach involves the oxidation of aldoximes. Various oxidizing agents can be employed, such as sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), chloramine-T, or hypervalent iodine reagents like (diacetoxy)iodobenzene.[6][12][13][14][15] Green chemistry approaches often utilize combinations like NaCl/Oxone.[11][16][17]

Regioselectivity

The reaction of an unsymmetrical alkyne with a nitrile oxide can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products R1_CNO R¹-C≡N⁺-O⁻ TS1 [TS for 3,5-isomer] R1_CNO->TS1 Concerted Cycloaddition TS2 [TS for 3,4-isomer] R1_CNO->TS2 R2_Alkyne R²-C≡C-H R2_Alkyne->TS1 R2_Alkyne->TS2 Isoxazole_35 3,5-disubstituted isoxazole TS1->Isoxazole_35 Major Product (Electronically Favored) Isoxazole_34 3,4-disubstituted isoxazole TS2->Isoxazole_34 Minor Product (Sterically Disfavored)

Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

For terminal alkynes, the reaction is highly regioselective, predominantly yielding the 3,5-disubstituted isoxazole . This outcome is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide is maximized. While thermal, uncatalyzed reactions provide good regioselectivity, certain catalysts can invert this preference. For instance, ruthenium catalysts have been shown to favor the formation of 3,4-disubstituted isoxazoles.[18]

Experimental Protocols & Methodologies

The success of an isoxazole synthesis hinges on the careful selection of reaction conditions. Here, we provide detailed protocols for common and reliable methods.

Protocol 1: Classical Approach via Hydroximoyl Chloride

This method is robust and suitable for a wide range of substrates. It involves the pre-formation of the hydroximoyl chloride followed by base-induced in situ generation of the nitrile oxide.

Step 1: Synthesis of Aldoxime

  • Dissolve the desired aldehyde (1.0 eq) in a suitable solvent like ethanol or aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1 - 1.5 eq) and a base such as sodium acetate or pyridine (1.1 - 1.5 eq).[19]

  • Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Work-up typically involves pouring the reaction mixture into water and collecting the precipitated oxime by filtration.

Step 2: Synthesis of Hydroximoyl Chloride

  • Suspend the aldoxime (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Bubble chlorine gas through the solution or, more conveniently, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C to room temperature.

  • Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure. The crude hydroximoyl chloride is often used directly in the next step without further purification due to its instability.

Step 3: 1,3-Dipolar Cycloaddition

  • Dissolve the terminal alkyne (1.0 - 1.2 eq) in an inert solvent such as toluene, THF, or ethyl acetate.

  • Add a solution of the crude hydroximoyl chloride (1.0 eq) in the same solvent.

  • Slowly add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq), dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Filter the triethylammonium chloride salt. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[20]

Protocol 2: One-Pot Synthesis via In Situ Oxidation of Aldoximes

This is a more streamlined and often milder approach that avoids the isolation of the potentially hazardous hydroximoyl chloride intermediate.

Step 1: Aldoxime and Alkyne Mixture

  • In a round-bottom flask, combine the aldoxime (1.0 eq), the terminal alkyne (1.1 - 1.5 eq), and a suitable solvent (e.g., DCM, ethyl acetate, or a biphasic mixture).

Step 2: Oxidant Addition and Cycloaddition

  • To the stirred mixture, add the oxidizing agent. A common and effective system is aqueous sodium hypochlorite (bleach, ~5-10% solution, 2.0-3.0 eq). A small amount of a base like triethylamine or sodium bicarbonate may be added to facilitate the reaction.[13]

  • Alternatively, for a "greener" protocol, a mixture of NaCl (catalytic) and Oxone® (1.5-2.0 eq) in a solvent like aqueous acetonitrile can be used.[11][16][17]

  • Stir vigorously at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography as described in Protocol 1.

Caption: Workflow for one-pot isoxazole synthesis via aldoxime oxidation.

Protocol 3: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuA-NOC)

Drawing inspiration from the renowned "click chemistry," copper(I) catalysis can accelerate the cycloaddition, often leading to higher yields and cleaner reactions under milder conditions.[18][21]

Step 1: Reaction Setup

  • To a flask, add the terminal alkyne (1.0 eq), the aldoxime (1.1 eq), and a copper(I) source such as CuI or CuSO₄·5H₂O (5-10 mol%).

  • If using CuSO₄, a reducing agent like sodium ascorbate (10-20 mol%) is required to generate the active Cu(I) species in situ.

  • Add a suitable solvent system, typically a mixture like t-BuOH/H₂O or THF/H₂O.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

Step 2: Cycloaddition

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often significantly faster than its thermal counterpart.

  • Monitor for completion by TLC or LC-MS.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NH₄Cl (to remove copper salts), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary & Comparison

Methodology Key Reagents Typical Temp. Typical Time Advantages Disadvantages
Classical (Hydroximoyl Chloride) Aldoxime, NCS/Cl₂, Et₃N0 °C to RT12-24 hBroad substrate scope, well-established.Multi-step, uses hazardous reagents.
One-Pot (Oxidation) Aldoxime, NaOCl or Oxone®Room Temp.4-24 hOperationally simple, milder conditions.[5]Oxidant can be incompatible with sensitive groups.
Copper(I)-Catalyzed Aldoxime, Cu(I) source, BaseRoom Temp.2-12 hFast, high yields, mild conditions ("click").[21]Requires removal of metal catalyst.
Ruthenium-Catalyzed Nitrile Oxide, Ru catalystElevated6-18 hAccess to 3,4-disubstituted regioisomers.[18]Requires specific catalyst, often harsher conditions.

Advanced Applications: Strain-Promoted Cycloadditions

For applications in bioconjugation and chemical biology, metal catalysts are often cytotoxic.[22] The Strain-Promoted Alkyne-Nitrile Oxide Cycloaddition (SPANC) offers a metal-free alternative.[23] This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force for a rapid cycloaddition with a nitrile oxide without any catalyst.[][25][26] This bioorthogonal reaction allows for the labeling of biomolecules in living systems.[22][23]

Troubleshooting and Key Considerations

  • Nitrile Oxide Dimerization: If yields are low, the primary competing side reaction is often the dimerization of the nitrile oxide to form a furoxan.[11] To mitigate this, ensure the alkyne is present in a slight excess and that the nitrile oxide is generated slowly (e.g., by slow addition of the base or oxidant).

  • Poor Solubility: If starting materials have poor solubility, consider a different solvent system or gentle heating. For mechanochemical approaches, ball-milling can be an effective solvent-free alternative.[4][11][27]

  • Emulsions during Work-up: Persistent emulsions can be broken by adding a saturated brine solution or filtering the mixture through a pad of Celite®.[20]

  • Purification Challenges: Isoxazoles can be somewhat polar. If the product is difficult to separate from starting materials, try a different solvent system for chromatography or consider purification by crystallization.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and highly adaptable tool for the synthesis of isoxazoles. By understanding the underlying mechanisms and carefully selecting the appropriate methodology—from classical multi-step procedures to modern one-pot catalytic and bioorthogonal strategies—researchers can efficiently access a vast array of substituted isoxazoles. The protocols and insights provided in this guide serve as a robust foundation for professionals in drug discovery and chemical synthesis to leverage this chemistry for the creation of novel and impactful molecules.

References

Application Note: A Metal-Free Approach to the Synthesis of Isoxazole-Substituted Aryl Iodides via Hypervalent Iodine-Mediated [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Isoxazole-substituted aryl iodides are valuable scaffolds in medicinal chemistry and serve as critical building blocks for complex molecule synthesis through cross-coupling reactions. Traditional synthetic routes often rely on transition-metal catalysts, which can introduce challenges related to cost, toxicity, and product purification. This application note details a robust, metal-free protocol for the synthesis of these important compounds. The methodology leverages the power of hypervalent iodine(III) reagents to facilitate a [3+2] cycloaddition between nitrile oxides, generated in situ from aldoximes, and alkyne-functionalized aryl iodides. This approach offers high efficiency, mild reaction conditions, and operational simplicity, making it an attractive alternative for researchers in drug discovery and organic synthesis.

Introduction: The Need for Metal-Free Methodologies

The isoxazole ring is a privileged structure in pharmaceutical science, found in a variety of commercially available drugs where it acts as a key pharmacophore.[1][2] When combined with an aryl iodide moiety, the resulting molecule becomes a powerful and versatile intermediate. The carbon-iodine bond provides a reactive handle for a multitude of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, enabling the late-stage functionalization and diversification of drug candidates.

Historically, the synthesis of such heterocyclic systems has often involved transition metals. However, the use of these metals can lead to several drawbacks, including high catalyst cost, potential for toxic metal contamination in the final product, and the generation of metallic waste.[2] Consequently, there is a significant and growing demand for greener, more sustainable synthetic methods that circumvent these issues. Hypervalent iodine (HVI) compounds have emerged as superior alternatives to toxic heavy metals, prized for their mild electrophilic nature, powerful oxidizing ability, and environmentally benign profile.[3][4] This guide focuses on an HVI-mediated, metal-free strategy that provides efficient access to isoxazole-substituted aryl iodides.

The Core Chemistry: Hypervalent Iodine and Nitrile Oxide Generation

The central transformation in this protocol is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings.[5] The key is the efficient, in situ generation of a nitrile oxide dipole from a stable aldoxime precursor. This is where hypervalent iodine reagents play a crucial role.

Reagents such as (diacetoxyiodo)benzene (DIB) are excellent oxidants that react with aldoximes under mild conditions to generate highly reactive nitrile oxide intermediates.[6][7] Once formed, the nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition with a dipolarophile—in this case, an alkyne tethered to an iodoaryl group—to regioselectively form the desired 3,5-disubstituted isoxazole ring.[6][8] This process is highly efficient and avoids the need to handle or isolate the often-unstable nitrile oxide.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway. First, the hypervalent iodine(III) reagent, DIB, activates the aldoxime. This is followed by elimination to generate the nitrile oxide intermediate. This intermediate then reacts with the alkyne component in a concerted [3+2] cycloaddition to furnish the final isoxazole-substituted aryl iodide product.

G Start Aldoxime + Iodoaryl Alkyne Intermediate In Situ Generation of Nitrile Oxide Intermediate Start->Intermediate Oxidation Reagent DIB (Hypervalent Iodine Reagent) Reagent->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Reaction with Alkyne Product Isoxazole-Substituted Aryl Iodide Cycloaddition->Product G A 1. Combine Reactants B 2. Add DIB A->B In DCM C 3. Stir at RT B->C Portion-wise D 4. Monitor by TLC C->D E 5. Quench & Extract D->E Upon completion F 6. Dry & Concentrate E->F G 7. Purify (Column) F->G H 8. Characterize G->H

References

Troubleshooting & Optimization

Identifying common side products in 5-Iodobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodobenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and practical laboratory synthesis follows a three-step sequence starting from commercially available salicylaldehyde:

  • Electrophilic Iodination: Salicylaldehyde is iodinated to produce 5-iodosalicylaldehyde.

  • Oximation: The resulting 5-iodosalicylaldehyde is converted to its corresponding oxime, 2-hydroxy-5-iodobenzaldehyde oxime, by reacting it with hydroxylamine.

  • Cyclization: The oxime is then cyclized to form the final product, this compound.

Q2: My overall yield is low. Which step is the most likely culprit?

Each step can contribute to yield loss, but the cyclization step is often the most critical and prone to side reactions that can significantly lower the yield of the desired product. Inefficient iodination or incomplete oximation will also impact the overall yield, but these reactions are typically more straightforward.

Q3: I see multiple spots on my TLC after the cyclization reaction. What are the likely side products?

The most common side products originate from the cyclization of 2-hydroxy-5-iodobenzaldehyde oxime. The primary suspects are:

  • 6-Iodo-2-cyanophenol: Formed via a Beckmann rearrangement of the oxime, followed by dehydration of the resulting amide. This is often a major byproduct under acidic conditions.[1][2]

  • Unreacted 2-hydroxy-5-iodobenzaldehyde oxime: The cyclization may be incomplete.

  • 5-Iodosalicylaldehyde: Re-formation of the aldehyde due to hydrolysis of the oxime, particularly if the reaction conditions are not anhydrous.

  • Furoxan Dimer: In methods that proceed via an in-situ generated nitrile oxide, dimerization to form a furoxan is a possible side reaction, though less common in intramolecular cyclizations.

Q4: How can I minimize the formation of the Beckmann rearrangement product?

The Beckmann rearrangement is acid-catalyzed.[3][4][5][6] To minimize its occurrence:

  • Use basic or neutral conditions for cyclization: Methods employing bases like sodium hydroxide or potassium carbonate are generally preferred.

  • Activate the oxime hydroxyl group under non-acidic conditions: Reagents like acetic anhydride can be used to form an acetate leaving group, facilitating cyclization without strong acids.

  • Control the temperature: Higher temperatures can sometimes favor the rearrangement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield or Multiple Products in the Iodination Step
  • Symptom: TLC analysis of the crude product from the iodination of salicylaldehyde shows significant amounts of starting material and/or more than one product spot.

  • Probable Cause:

    • Insufficient Iodinating Agent: The stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)) may be inadequate.

    • Formation of Isomers: While the hydroxyl group directs ortho and para, some 3-iodo isomer might form. Di-iodination can also occur if excess iodinating agent is used.

  • Proposed Solutions:

    • Optimize Stoichiometry: Use a slight excess (1.1 equivalents) of the iodinating agent to ensure complete conversion of the starting material.[7]

    • Control Reaction Temperature: Perform the reaction at room temperature or below to improve selectivity and reduce the formation of di-iodinated byproducts.

    • Purification: Careful column chromatography is often necessary to isolate the desired 5-iodosalicylaldehyde from isomers and unreacted starting material.[7]

Problem 2: Incomplete Cyclization of the Oxime
  • Symptom: After the cyclization reaction, TLC or NMR analysis indicates a significant amount of remaining 2-hydroxy-5-iodobenzaldehyde oxime.

  • Probable Cause:

    • Incorrect Oxime Isomer: The cyclization reaction generally proceeds through the (Z)-isomer of the oxime. The presence of the unreactive (E)-isomer can lead to incomplete conversion.

    • Insufficiently Activating Conditions: The hydroxyl group of the oxime is a poor leaving group. The conditions used may not be sufficient to promote the intramolecular nucleophilic attack.

  • Proposed Solutions:

    • Isomerization: While often the (Z)-isomer is formed preferentially or equilibrates under reaction conditions, ensuring conditions that might favor its formation during oximation can be beneficial.

    • Choice of Reagents: Employ a method that actively converts the hydroxyl into a good leaving group. For example, using acetic anhydride or a sulfonyl chloride. A common and effective method involves heating the oxime in acetic anhydride.

Problem 3: The Major Product is Not this compound
  • Symptom: The isolated main product has a different spectroscopic signature (NMR, IR) than the expected this compound. An IR spectrum might show a strong nitrile stretch (~2230 cm⁻¹) and a broad OH stretch.

  • Probable Cause:

    • Beckmann Rearrangement: The reaction conditions, particularly if acidic, have favored the Beckmann rearrangement, leading to the formation of 6-iodo-2-cyanophenol.[1][2]

  • Proposed Solutions:

    • Change Reaction Conditions: Immediately switch to a non-acidic cyclization protocol. A reliable method is heating the oxime in an alkaline solution (e.g., aqueous NaOH or KOH).

    • Verify pH: Ensure that the reaction mixture is basic throughout the process.

Visualizing the Reaction Pathways

To better understand the synthetic process and potential side reactions, the following diagrams illustrate the key transformations.

Salicylaldehyde Salicylaldehyde Iodination Iodination (e.g., NIS) Salicylaldehyde->Iodination Iodo_Aldehyde 5-Iodosalicylaldehyde Iodination->Iodo_Aldehyde Unreacted_Salicylaldehyde Unreacted Salicylaldehyde Iodination->Unreacted_Salicylaldehyde Incomplete Reaction Other_Iodo_Isomers Other Iodo-isomers (e.g., 3-iodo, di-iodo) Iodination->Other_Iodo_Isomers Poor Selectivity Oximation Oximation (NH2OH·HCl) Iodo_Aldehyde->Oximation Oxime 2-hydroxy-5-iodobenzaldehyde oxime Oximation->Oxime Cyclization Cyclization (e.g., NaOH, heat) Oxime->Cyclization Product This compound Cyclization->Product Unreacted_Oxime Unreacted Oxime Cyclization->Unreacted_Oxime Incomplete Reaction Beckmann_Product 6-Iodo-2-cyanophenol (Beckmann Product) Cyclization->Beckmann_Product Acidic Conditions

Caption: Synthetic pathway and common side products.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 5-Iodosalicylaldehyde
  • Dissolve Salicylaldehyde: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

  • Add Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-iodosalicylaldehyde as a solid.[7]

Protocol 2: Synthesis of 2-hydroxy-5-iodobenzaldehyde oxime
  • Prepare Solution: Dissolve 5-iodosalicylaldehyde (1.0 eq) in ethanol.

  • Add Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or sodium bicarbonate (1.5 eq) in water.

  • Combine and React: Add the hydroxylamine solution to the aldehyde solution and stir at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours.

  • Isolation: The oxime product often precipitates from the reaction mixture upon cooling. If not, the product can be precipitated by adding cold water.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 3: Cyclization to this compound (Alkaline Method)
  • Prepare Alkaline Solution: In a round-bottom flask, dissolve 2-hydroxy-5-iodobenzaldehyde oxime (1.0 eq) in a 1-2 M aqueous solution of sodium hydroxide (NaOH).

  • Heat the Mixture: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Cool and Acidify: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the mixture with a dilute acid (e.g., 2 M HCl) until it is neutral or slightly acidic (pH ~6-7).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

StepCommon Side Product(s)Key Parameter to ControlAnalytical Method for Detection
Iodination 3-Iodosalicylaldehyde, Di-iodosalicylaldehydeStoichiometry, TemperatureTLC, ¹H NMR
Oximation Unreacted 5-IodosalicylaldehydeReaction Time, StoichiometryTLC, ¹H NMR
Cyclization 6-Iodo-2-cyanophenolpH (avoid acidic conditions)TLC, IR (nitrile peak), ¹H NMR

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Start Low Overall Yield of This compound Check_Cyclization Analyze Cyclization Step: Crude TLC/NMR Start->Check_Cyclization Cyclization_OK Cyclization is Clean & High-Yielding Check_Cyclization->Cyclization_OK Cyclization_Problem Multiple Products or Low Conversion in Cyclization Check_Cyclization->Cyclization_Problem Check_Precursors Analyze Purity of Oxime & Aldehyde Cyclization_OK->Check_Precursors Identify_Byproduct Identify Major Byproduct (NMR, IR, MS) Cyclization_Problem->Identify_Byproduct Precursors_OK Precursors are Pure Check_Precursors->Precursors_OK Yes Precursors_Impure Precursors are Impure Check_Precursors->Precursors_Impure No Optimize_Iodination Re-purify or Re-synthesize 5-Iodosalicylaldehyde Precursors_Impure->Optimize_Iodination Optimize_Oximation Optimize Oximation Step Precursors_Impure->Optimize_Oximation Is_It_Beckmann Is it 6-Iodo-2-cyanophenol? Identify_Byproduct->Is_It_Beckmann Switch_To_Alkaline Switch to Alkaline Cyclization Conditions Is_It_Beckmann->Switch_To_Alkaline Yes Incomplete_Reaction Incomplete Reaction? (Starting Material Remains) Is_It_Beckmann->Incomplete_Reaction No Increase_Time_Temp Increase Reaction Time/Temp or Use Stronger Base/Activation Incomplete_Reaction->Increase_Time_Temp

Caption: A logical troubleshooting workflow for the synthesis.

References

Troubleshooting the purification of 5-Iodobenzo[d]isoxazole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 5-Iodobenzo[d]isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key heterocyclic building block. Here, we move beyond generic protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the column chromatography of this compound. Each issue is followed by a diagnostic approach and actionable solutions.

Question 1: My primary issue is poor separation. The target compound, this compound, is co-eluting with impurities.

Answer:

Poor resolution is the most common challenge in chromatography. It typically stems from an improperly optimized mobile phase, but column parameters and loading technique are also critical factors. Let's break down the troubleshooting process.

Causality Analysis: The separation of compounds on a silica gel column depends on the differential partitioning of each analyte between the polar stationary phase (silica) and the less polar mobile phase (eluent).[1][2] this compound is a moderately polar aromatic heterocycle. Impurities are likely starting materials or by-products with similar polarities. Your goal is to find a solvent system that magnifies the small polarity differences between your target compound and its contaminants.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your TLC Analysis: The foundation of a good column separation is a well-resolved Thin Layer Chromatography (TLC) plate.[3]

    • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[4] An Rf in this range provides the optimal balance for separation on a column, allowing sufficient interaction with the silica without requiring excessively long elution times.[4]

    • Spot Shape: Ensure the spot for your compound is round and well-defined. Tailing or streaking on the TLC plate is a red flag that will translate to broad, overlapping bands on your column.[4][5]

    • Impurity Separation: The solvent system must show clear baseline separation between the spot for this compound and the nearest impurity. A change in Rf (ΔRf) of at least 0.2 is desirable for an effective column separation.[6]

  • Systematically Optimize the Mobile Phase: If your TLC is not optimal, adjust the solvent system. The most common eluents for compounds of this type are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8]

    • Adjust Polarity: If the Rf is too high (>0.4), decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., move from 20% EtOAc/Hexane to 10% EtOAc/Hexane). If the Rf is too low (<0.2), increase the polarity.[9]

    • Change Solvent Selectivity: If simply adjusting the ratio of your current system (e.g., Ethyl Acetate/Hexane) doesn't resolve the spots, you need to change the selectivity. Swap one of the solvents for another with different chemical properties. For example, try Dichloromethane/Hexane or Acetone/Hexane.[9][10] This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the solvents, your compound, and the silica gel.

  • Consider a Gradient Elution: If a single (isocratic) solvent system cannot separate all impurities, a gradient elution is necessary. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.

Question 2: My compound is streaking on the TLC plate and eluting as a broad band from the column, leading to low purity.

Answer:

Streaking is often caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with sample application.[5]

Causality Analysis: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. While isoxazoles are not strongly basic, the nitrogen atom can still exhibit a weak basic character, leading to strong, non-ideal interactions with the acidic silica. This can cause the "tailing" or "streaking" observed.[5][9] Overloading the sample can also saturate the stationary phase, leading to poor band shape.[11]

Solutions:

  • Add a Mobile Phase Modifier: To mitigate the effects of acidic silica, add a small amount of a competitive base to your eluent.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica gel, preventing your target compound from sticking and resulting in sharper bands.[9]

    • Ammonia in Methanol: For more polar systems, using a small percentage of a 7N solution of ammonia in methanol can also be effective.[8]

  • Reduce the Sample Load: The amount of crude material loaded onto the column should be between 1-5% of the mass of the silica gel.[9] Exceeding this can lead to significant band broadening.

  • Change the Stationary Phase: If modifiers are ineffective, the interaction with silica may be too strong. Consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative for compounds that are sensitive to acidic silica.[9]

    • Reversed-Phase (C18) Silica: In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., Methanol/Water or Acetonitrile/Water) is used. This is an excellent alternative for purifying moderately polar compounds.[9]

Question 3: My compound won't elute from the column, or my recovery is very low.

Answer:

This frustrating issue points to one of two possibilities: your compound is either too polar for the chosen eluent and is irreversibly adsorbed, or it is decomposing on the column.

Causality Analysis: If the mobile phase is not polar enough to disrupt the interactions between your polar compound and the polar silica gel, the compound will remain adsorbed at the top of the column.[10] Alternatively, the acidic nature of the silica gel can catalyze the decomposition of sensitive compounds over the time it takes to run the chromatography.[10]

Solutions:

  • Perform a Silica Gel Stability Test (2D TLC): Before running a large-scale column, it's wise to check for stability.

    • Spot your crude mixture on a TLC plate and elute it as normal in a suitable solvent system.

    • After the first elution, remove the plate, let it dry completely, and then turn it 90 degrees.

    • Elute the plate again in the same solvent system.

    • If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates decomposition on the silica plate.[10]

  • Increase Eluent Polarity Drastically: If you suspect the compound is simply stuck, try flushing the column with a much more polar solvent, such as 10% Methanol in Dichloromethane or 100% Ethyl Acetate, to wash everything off.[7][10] This won't provide separation but will confirm if the compound was irreversibly adsorbed.

  • Deactivate the Silica Gel: If you observe decomposition, you can reduce the acidity of the silica gel. This can be done by preparing a slurry of the silica in your starting eluent that contains 1% triethylamine, which helps to neutralize the most active acidic sites before packing the column.[11]

  • Use an Alternative Loading Technique (Dry Loading): If your compound is poorly soluble in the non-polar starting eluent, it can precipitate at the top of the column when loaded.[12] This leads to poor separation and potential streaking. Dry loading avoids this.

Dry Loading Protocol
1. Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
2. Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[12]
3. Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[12]
4. Carefully add this powder to the top of your packed column.

Experimental Workflow & Diagrams

Overall Purification Workflow

The diagram below outlines the logical flow from initial analysis to the final purified product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Setup cluster_2 Phase 3: Elution & Collection cluster_3 Phase 4: Analysis & Workup TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Select Solvent System (e.g., EtOAc/Hexane) TLC->Solvent Stability 3. Test Stability (2D TLC) (Optional but Recommended) Solvent->Stability Pack 4. Pack Column (Wet or Slurry Packing) Stability->Pack Load 5. Load Sample (Dry Loading Preferred) Pack->Load Elute 6. Run Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Decision Tree for Poor Separation

Use this diagram to diagnose and solve resolution problems systematically.

G cluster_yes cluster_no Start Problem: Poor Separation CheckTLC Is TLC Rf between 0.25-0.35 and spots round? Start->CheckTLC CheckLoad Was column overloaded? (>5% w/w sample/silica) CheckTLC->CheckLoad Yes CheckStreaking Are spots streaking on TLC? CheckTLC->CheckStreaking No ReduceLoad Solution: Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes CheckFlow Was flow rate too fast? CheckLoad->CheckFlow No ReduceFlow Solution: Reduce pressure/ flow rate. CheckFlow->ReduceFlow Yes DryLoad Solution: Use dry loading technique. CheckFlow->DryLoad No (Suspect precipitation) AdjustRatio Solution: Adjust solvent ratio to target Rf 0.3. ChangeSolvent Solution: Change solvent selectivity (e.g., Hex/EtOAc -> Hex/DCM). AdjustRatio->ChangeSolvent If ineffective CheckStreaking->AdjustRatio No AddModifier Solution: Add 0.1-1% TEA to eluent. CheckStreaking->AddModifier Yes

Caption: Decision Tree for Troubleshooting Poor Separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound? A1: Given its structure (an aromatic, iodinated heterocycle), this compound is expected to be of medium polarity. A great starting point for your initial TLC trials is a mixture of Ethyl Acetate (EtOAc) and Hexane.[7] This system is versatile, and the components have different boiling points, making them easy to remove after purification.[4]

Suggested Starting Solvent Systems for TLC Analysis
10% Ethyl Acetate in Hexane
20% Ethyl Acetate in Hexane
30% Ethyl Acetate in Hexane
20% Dichloromethane in Hexane

Develop a TLC plate with these systems to find the one that places the target compound at an Rf of approximately 0.25-0.35.[4]

Q2: How much silica gel should I use for my column? A2: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For a relatively easy separation (ΔRf > 0.2), a 20:1 to 40:1 ratio (silica:sample) is often sufficient. For difficult separations (ΔRf < 0.1), you may need to increase this ratio to 100:1 or more.

Q3: Should I use wet, slurry, or dry packing to prepare my column? A3: For flash chromatography, slurry packing is generally the most reliable method to create a homogenous, air-free column bed, which is crucial for good separation.[1]

  • Slurry Packing: Involves mixing the silica gel with the initial, non-polar eluent to form a paste or "slurry." This slurry is then poured into the column and allowed to settle with tapping or pressure to ensure a tightly packed bed. This method also helps dissipate any heat generated from the solvent adsorbing onto the dry silica.[11]

Q4: My compound is not UV-active. How can I monitor the column fractions? A4: While many aromatic compounds like this compound are UV-active, if you cannot visualize it for any reason, you must use a chemical stain for your TLC analysis.

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile, all-purpose stain that reacts with most organic compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes, etc.). It appears as yellow/brown spots on a purple background.

  • Vanillin Stain: A general stain that, upon heating, gives a range of colors with different functional groups.[6]

References

Assessing the stability of 5-Iodobenzo[d]isoxazole under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodobenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during its use in various synthetic applications. Our approach is grounded in established chemical principles and extrapolated data from structurally related compounds to ensure you can proceed with confidence and scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: How stable is the isoxazole ring of this compound to acidic and basic conditions? I'm planning a reaction and need to choose my workup and reaction conditions carefully.

This is a critical question, as the stability of the benzo[d]isoxazole core is highly dependent on the pH of the environment.

Answer:

Based on studies of similar isoxazole-containing molecules, this compound is expected to exhibit good stability under neutral to moderately acidic conditions. However, it is susceptible to degradation under basic conditions, particularly with stronger bases or elevated temperatures.

  • Acidic to Neutral Conditions (pH < 7.5): The benzo[d]isoxazole ring is generally robust in this pH range. Protonation of the nitrogen atom is unlikely to lead to ring-opening. A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone showed specific acid catalysis of degradation only at pH values below 3.5.[1] Therefore, for reactions or workups, maintaining the pH in the 4-7 range is advisable for maximum stability.

  • Basic Conditions (pH > 7.5): The isoxazole ring is vulnerable to base-catalyzed hydrolytic cleavage. The electron-withdrawing nature of the fused benzene ring can make the C3 position susceptible to nucleophilic attack by hydroxide ions, leading to the opening of the N-O bond. A study on the drug leflunomide, which contains an isoxazole ring, demonstrated significant decomposition at pH 10.0, with the rate of degradation increasing with temperature.[2]

Troubleshooting Guide: Unexpected Degradation in a Reaction

Scenario: You are running a reaction with this compound and upon workup, you observe significant loss of your starting material and the appearance of new, unidentified polar impurities on your TLC or LC-MS.

Possible Cause: Unintentional exposure to basic conditions. This can happen if:

  • A strong base was used in the reaction, and it was not fully quenched.

  • A basic aqueous workup (e.g., saturated sodium bicarbonate) was too harsh or prolonged.

  • The compound was purified on silica gel with a basic solvent system (e.g., containing ammonia).

Solutions:

  • Neutralize Carefully: If a base is used in your reaction, ensure it is fully neutralized with a mild acid (e.g., dilute HCl, citric acid) to bring the pH to ~7 before extraction.

  • Modify Workup: Use a neutral wash (brine) instead of a basic wash if possible. If a basic wash is necessary to remove acidic byproducts, use it quickly and at a low temperature (0 °C).

  • Chromatography Considerations: If you suspect degradation on silica, try deactivating the silica gel with a small amount of a neutral solvent or use an alternative stationary phase like alumina (neutral or acidic).


Question 2: I am planning a high-temperature reaction. What is the thermal stability of this compound?

Answer:

For reactions, the stability will be a function of both temperature and time. Based on general knowledge of related heterocyclic compounds, prolonged heating at high temperatures (>100-120 °C) may lead to slow decomposition. The presence of other reagents, especially nucleophiles or bases, can significantly lower the decomposition temperature.[2]

Key Considerations:

  • Palladium Coupling Reactions: this compound is likely to be stable under the conditions of many palladium-catalyzed cross-coupling reactions, which can run at temperatures from 80-120 °C.[4][5][6] The reaction times for these are typically in the range of a few hours to 24 hours.

  • Inert Atmosphere: For high-temperature reactions, it is always recommended to use an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Experimental Protocol: Assessing Thermal Stability

To determine the thermal stability of this compound in your specific reaction solvent, you can perform the following experiment:

Objective: To quantify the degradation of this compound at a target temperature over time.

Materials:

  • This compound

  • Reaction solvent (e.g., DMF, Toluene)

  • Internal standard (e.g., a stable compound with a distinct retention time, like dodecane or biphenyl)

  • Reaction vials, heating block, HPLC or GC-MS instrumentation.

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL of analyte, 0.5 mg/mL of internal standard).

  • Aliquot the solution into several sealed reaction vials.

  • Take a t=0 sample and analyze it immediately by HPLC or GC-MS to determine the initial peak area ratio of the analyte to the internal standard.

  • Place the remaining vials in a heating block set to your target reaction temperature (e.g., 100 °C).

  • At regular intervals (e.g., 2, 4, 8, 16, 24 hours), remove one vial, cool it to room temperature, and analyze it by the same analytical method.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area ratio to the t=0 sample.

Data Presentation:

Time (hours)Temperature (°C)% this compound Remaining
0100100
2100Experimental Value
4100Experimental Value
8100Experimental Value
16100Experimental Value
24100Experimental Value

This empirical data will provide you with a clear stability profile under your specific conditions.


Question 3: Is this compound sensitive to light? Should I take special precautions?

Answer:

Yes, precautions against light exposure are recommended. Supplier handling information suggests storing the compound in a dark place.[3] This is a common recommendation for iodinated aromatic compounds, which can be susceptible to photodegradation.

The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds and can be cleaved by UV light to form radical species. While the fused aromatic system provides some stability, prolonged exposure to direct light, especially UV light, could lead to decomposition. A study on arylazo-isoxazoles demonstrated that these molecules are photoswitchable, indicating the isoxazole moiety can interact with light.[7]

Troubleshooting Guide: Reaction Failure or Low Yield with No Obvious Cause

Scenario: A reaction that has previously worked well suddenly gives a low yield or a complex mixture of byproducts.

Possible Cause: Accidental prolonged exposure of the this compound starting material or the reaction mixture to strong light.

Solutions:

  • Storage: Always store the stock bottle of this compound in a cabinet, away from direct sunlight.

  • Reaction Setup: For reactions that are sensitive or run for extended periods, wrap the reaction flask in aluminum foil.

  • Workflow: Avoid leaving solutions of the compound on the benchtop in clear glassware for extended periods.

Workflow for Handling Photosensitive Compounds

G cluster_storage Storage cluster_weighing Weighing & Preparation cluster_reaction Reaction storage Store in original, opaque container in a dark cabinet weigh Weigh quickly under ambient light storage->weigh Retrieve dissolve Dissolve in solvent in clear flask weigh->dissolve wrap Wrap reaction flask in aluminum foil dissolve->wrap Immediate action react Run reaction under inert atmosphere wrap->react

Caption: Recommended workflow for handling light-sensitive this compound.


Question 4: How does this compound behave in the presence of common oxidizing and reducing agents?

Answer:

The reactivity of this compound towards oxidants and reductants is dictated by its two main functional components: the iodo-aryl group and the benzo[d]isoxazole ring system.

  • Oxidizing Conditions: The iodo-aryl moiety can be oxidized to a hypervalent iodine species. For example, reagents like m-chloroperbenzoic acid (m-CPBA) can oxidize iodoarenes to generate highly reactive hypervalent iodine reagents in situ.[8] This is a productive chemical transformation, not degradation. However, if you do not intend for this to happen, strong oxidants should be avoided. The benzo[d]isoxazole ring itself is relatively electron-deficient and generally stable to mild oxidation.

  • Reducing Conditions: The stability under reducing conditions depends on the reagent used.

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a common method for the reductive cleavage of the isoxazole N-O bond. This would likely reduce the isoxazole ring, leading to the formation of an aminophenol derivative. This is a known reactivity pattern for isoxazoles.

    • Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are typically used to reduce carbonyls and other more reactive functional groups. The benzo[d]isoxazole ring and the C-I bond are generally expected to be stable to milder hydride reagents like sodium borohydride under standard conditions. Stronger reagents like lithium aluminum hydride might show some reactivity, potentially towards the isoxazole ring.

    • Dissolving Metal Reductions (e.g., Na, NH₃): These harsh conditions would likely reduce both the aromatic ring and cleave the C-I bond.

Summary of Expected Reactivity:

Reagent TypeExample(s)Expected Outcome for this compoundStability Concern?
Strong Oxidants m-CPBA, Oxone®Oxidation of Iodine to I(III) speciesNo, this is a known transformation.
Catalytic Hydrogenation H₂, Pd/CReductive cleavage of N-O bondYes, the isoxazole ring will likely open.
Mild Hydride Reagents NaBH₄StableGenerally no.
Strong Hydride Reagents LiAlH₄Potential for ring reductionYes, requires careful evaluation.
Palladium Catalysis Pd(OAc)₂, PPh₃, etc.C-I bond is reactive site for cross-couplingNo, this is the intended reactivity.

Logical Decision Tree for Reagent Compatibility

G cluster_path start Planning a reaction with This compound q_reagent What type of reagent is being used? start->q_reagent oxidant Oxidant (e.g., m-CPBA) q_reagent->oxidant Oxidizing reductant Reductant q_reagent->reductant Reducing base Base q_reagent->base Basic acid Acid q_reagent->acid Acidic pd_catalyst Pd Catalyst q_reagent->pd_catalyst Pd-catalyzed coupling out_oxidant Result: Oxidation of iodine to I(III). Compound is transformed. oxidant->out_oxidant q_reductant What type of reductant? reductant->q_reductant q_base What type of base? base->q_base out_acid Result: Generally stable. acid->out_acid out_pd Result: Stable, C-I bond participates in cross-coupling. pd_catalyst->out_pd h2_pd H₂, Pd/C q_reductant->h2_pd nabh4 NaBH₄ q_reductant->nabh4 out_h2_pd Result: Isoxazole ring cleavage. Compound is degraded. h2_pd->out_h2_pd out_nabh4 Result: Likely stable. nabh4->out_nabh4 strong_base Strong Base (e.g., NaOH, LDA) q_base->strong_base weak_base Weak Base (e.g., K₂CO₃, Et₃N) q_base->weak_base out_strong_base Result: High risk of isoxazole ring cleavage. strong_base->out_strong_base out_weak_base Result: Generally stable, but monitor for degradation at high temp. weak_base->out_weak_base

Caption: Decision-making flowchart for assessing the compatibility of this compound with common reaction conditions.

References

Addressing challenges in the synthesis of substituted benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,2-benzisoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,2-benzisoxazole core is a privileged structure in medicinal chemistry, found in pharmaceuticals like the antipsychotic risperidone and the anticonvulsant zonisamide.[1][2][3][4]

This document provides in-depth, experience-driven advice to navigate the common challenges encountered during synthesis, helping you to optimize your reactions, improve yields, and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 1,2-benzisoxazole ring?

There are two primary and widely employed strategies for forming the 1,2-benzisoxazole core, both of which involve constructing the five-membered isoxazole ring onto a pre-existing benzene ring.[1]

  • C–O Bond Formation (Intramolecular SNAr): This is arguably the most traditional and popular method.[2] It starts with an ortho-substituted aryl oxime, typically with a good leaving group (like F, Cl, or NO₂) in the ortho position. The oxime's hydroxyl group is deprotonated by a base to form an oximate anion, which then acts as an internal nucleophile, attacking the carbon bearing the leaving group to close the ring.[1]

  • N–O Bond Formation (Dehydrative Cyclization): This approach begins with a 2-hydroxyaryl oxime.[1] The core transformation is a formal dehydration reaction where the phenolic oxygen attacks the oxime nitrogen. To facilitate this, the oxime's hydroxyl group must first be converted into a good leaving group using various activating reagents.[1]

Other modern methods, such as [3+2] cycloadditions involving arynes and nitrile oxides, offer novel pathways but are often more complex to implement.[5][6]

Q2: How do substituents on the starting aromatic ring affect the cyclization reaction?

Substituent electronics play a critical role, particularly in the C–O bond formation (SNAr) pathway.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the benzene ring facilitate the reaction.[1] They activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex), often leading to higher yields and milder reaction conditions.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) have the opposite effect.[1] They deactivate the ring, making the intramolecular SNAr cyclization more difficult. These substrates may require stronger bases, higher temperatures, or longer reaction times to achieve acceptable yields.

Q3: My oxime starting material is a mix of E and Z isomers. Does this matter for the cyclization?

Yes, the stereochemistry of the oxime is crucial, especially for the C-O bond formation route. Literature data indicates that only the (Z)-isomer of the ortho-haloaryl oxime can successfully cyclize to form the benzisoxazole ring.[1] The (E)-isomer is geometrically constrained and cannot achieve the necessary conformation for the intramolecular nucleophilic attack, often leading to side products or recovery of the starting material.[1][7] Therefore, ensuring the correct isomer is used or that isomerization can occur under the reaction conditions is vital.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered in the lab, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Yield of the Desired Benzisoxazole

A low yield is the most common complaint. A systematic approach is essential to pinpoint the cause.

Your TLC or LC-MS analysis shows significant amounts of starting material remaining even after the recommended reaction time.

  • Solution 1: Verify Starting Material Purity. Impurities in the starting phenol, ketone, or oxime can inhibit the reaction.[8][9][10] Assess purity via melting point, NMR, or LC-MS. If necessary, purify starting materials by recrystallization or chromatography before starting the synthesis.

  • Solution 2: Increase Temperature or Time. Some cyclizations, especially with deactivated substrates (containing EDGs), are sluggish.[1] Incrementally increase the reaction temperature by 10-20 °C or extend the reaction time, monitoring progress every few hours by TLC to avoid product degradation.

  • Solution 3: Re-evaluate Base/Catalyst. For base-mediated reactions, ensure the base is sufficiently strong and anhydrous. For example, if K₂CO₃ is ineffective, consider a stronger base like NaH or KHMDS. If using a catalyst, ensure it is active and not poisoned.[8][9] In some cases, a slight increase in catalyst loading can improve conversion.[8]

The oxime intermediate is formed successfully, but the final ring-closure does not occur.

  • Solution 1 (for N-O bond formation): Check the Activating Agent. The conversion of the oxime hydroxyl to a good leaving group is critical. If you are using a reagent like acetic anhydride, tosyl chloride, or PPh₃/DDQ, ensure it is fresh and added under appropriate (often anhydrous) conditions.[1]

  • Solution 2 (for C-O bond formation): Confirm Oxime Isomer. As mentioned in the FAQ, the (Z)-isomer is required for cyclization.[1] Attempt to isomerize your E/Z mixture before the cyclization step, or choose reaction conditions (e.g., certain solvent/base combinations) that may promote in-situ isomerization.

Here is a decision tree to guide your troubleshooting process.

LowYield_Troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material (SM) Present? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes other_products Side Products or Degradation Dominant check_sm->other_products No sm_yes Yes sm_no No action_purity Verify SM Purity & Re-purify incomplete_reaction->action_purity Purity issue? action_conditions Increase Temp/Time or Change Base/Solvent incomplete_reaction->action_conditions Kinetics issue? action_side_products Go to 'Side Product' Troubleshooting Guide other_products->action_side_products

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yields.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can be frustrating. Identifying the likely culprits is the first step to suppression.

This is a major competing pathway in the N-O bond formation route, especially under acidic or certain dehydrating conditions.[1] The oxime rearranges to form an isomeric benzoxazole or related amide/nitrile species instead of the desired benzisoxazole.

  • Solution 1: Change the Cyclization Conditions. This rearrangement is often promoted by strong acids or high temperatures. A divergent synthesis has been reported where anhydrous conditions favor benzisoxazole formation, while aqueous NaOCl promotes a Beckmann-type rearrangement to the benzoxazole.[5][11] Carefully controlling the reaction environment is key. Opt for milder, base-catalyzed, or neutral dehydrating systems (e.g., PPh₃/DDQ) where possible.[1]

This is particularly problematic in [3+2] cycloaddition routes where highly reactive intermediates like nitrile oxides are generated.[6] If the cycloaddition with the aryne is slower than the self-reaction of the nitrile oxide, dimerization will dominate.

  • Solution 1: Control Intermediate Concentration. The key is to keep the concentration of the reactive intermediate low at all times. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture using a syringe pump.[6][9] This ensures that any nitrile oxide generated is more likely to react with the aryne partner than another molecule of itself.

Side Product TypeCommon Synthetic RouteProbable CauseRecommended Solution
Benzoxazole N-O Bond FormationBeckmann Rearrangement[1][5]Use non-acidic, milder cyclization agents (e.g., PPh₃/DDQ). Control reaction temperature.[1]
Nitrile/Amide N-O Bond FormationBeckmann FragmentationLower reaction temperature; select a different dehydrating agent.
Nitrile Oxide Dimer [3+2] CycloadditionHigh concentration of nitrile oxide intermediate[6]Use slow addition of the nitrile oxide precursor via syringe pump.[6][9]
Azoxy Species Reduction of NitroarenesCompetitive dimerization during partial reduction[12][13]Optimize reductant and conditions; for example, using Rh/C with hydrazine.[12]

Key Synthetic Protocols

Here, we provide a detailed, validated protocol for the most common method of benzisoxazole synthesis.

Protocol 1: Cyclization of an o-Hydroxyaryl Ketoxime via Acetic Anhydride

This protocol details the two-step synthesis of 3-methyl-1,2-benzisoxazole from 2'-hydroxyacetophenone, a classic example of the N-O bond formation route.

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2'-hydroxyacetophenone (5.0 g, 36.7 mmol) in ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.06 g, 44.1 mmol, 1.2 equiv) followed by sodium acetate (3.61 g, 44.1 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting ketone is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold deionized water. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum to yield the oxime as a white solid. (Typical yield: >90%). Characterize by ¹H NMR to confirm formation.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Setup: In a 50 mL round-bottom flask, place the dried 2'-hydroxyacetophenone oxime (3.0 g, 19.8 mmol).

  • Reagent Addition: Add acetic anhydride (10 mL) to the flask.

  • Reaction: Heat the mixture to 120 °C and stir for 3-4 hours. The solid will dissolve as the reaction progresses. Monitor by TLC for the disappearance of the oxime.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (approx. 50 g) in a beaker and stir until the ice has melted.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure 3-methyl-1,2-benzisoxazole.

N_O_Formation start 2-Hydroxyaryl Ketoxime step1 + Ac₂O - AcOH start->step1 activated Activated Oxime (O-Acyl Intermediate) step2 Intramolecular Nucleophilic Attack activated->step2 cyclized Cyclized Intermediate step3 Elimination - AcOH cyclized->step3 product 1,2-Benzisoxazole step1->activated step2->cyclized step3->product

Caption: General mechanism for N-O bond formation via an activated O-acyl oxime intermediate.

References

Preventing decomposition of 5-Iodobenzo[d]isoxazole during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodobenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the synthesis of this important heterocyclic compound. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals.[1][2] The successful and reproducible synthesis of its derivatives, such as this compound, is therefore of critical importance.

This guide is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical laboratory-scale syntheses of this compound typically start from commercially available 5-iodosalicylaldehyde or 2-hydroxy-5-iodobenzonitrile. The key transformation involves the formation of the N-O bond to close the isoxazole ring.

Two primary, reliable routes are:

  • Route A: From 5-Iodosalicylaldehyde. This involves a two-step process:

    • Formation of 5-iodosalicylaldehyde oxime by reaction with hydroxylamine.

    • Intramolecular cyclization (dehydration) of the oxime to form the benzisoxazole ring.

  • Route B: From 2-Hydroxy-5-iodobenzonitrile. This is a more direct, one-step approach involving the reaction of the nitrile with a hydroxylamine source, which undergoes an in-situ cyclization.

The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Troubleshooting Guide: Preventing Decomposition

Decomposition of the benzisoxazole ring is a primary challenge, often leading to low yields and purification difficulties. The relatively weak N-O bond is susceptible to cleavage under various conditions.[3]

Q2: My reaction to form this compound is turning dark, and I'm getting a complex mixture of products. What's causing this decomposition?

A2: Dark reaction mixtures and multiple spots on a Thin Layer Chromatography (TLC) plate are classic signs of product decomposition. The primary culprits are often harsh reaction conditions, particularly excessive heat and strong bases.

The benzisoxazole ring can undergo a base-catalyzed ring-opening reaction, known as the Kemp elimination, to form a 2-hydroxybenzonitrile species.[3][4] In the case of this compound, this would lead to the formation of 2-hydroxy-5-iodobenzonitrile.

Underlying Cause: The acidity of the proton at the 3-position of the benzisoxazole ring makes it susceptible to deprotonation by strong bases. This initiates a cascade that results in the cleavage of the weak N-O bond.

Preventative Measures:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For the cyclization of 5-iodosalicylaldehyde oxime, it is often beneficial to run the reaction at room temperature or with gentle heating. Avoid high temperatures, which can accelerate decomposition pathways.

  • Base Selection: Use a mild base for the cyclization step. While stronger bases might seem to drive the reaction faster, they significantly increase the risk of decomposition. Weaker bases like sodium bicarbonate or triethylamine are often sufficient and minimize ring-opening.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.

Q3: I've successfully synthesized the crude this compound, but it seems to be decomposing during purification by column chromatography. How can I prevent this?

A3: Decomposition on silica gel is a common issue for many nitrogen-containing heterocycles, including benzisoxazoles. The acidic nature of standard silica gel can catalyze the ring-opening of the benzisoxazole.

Underlying Cause: The Lewis acidic sites on the surface of silica gel can interact with the lone pair of electrons on the nitrogen atom of the isoxazole ring, weakening the N-O bond and facilitating hydrolysis or other decomposition pathways.

Preventative Measures:

  • Neutralized Silica Gel: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent system and adding a small amount of a neutralizer, such as triethylamine (typically 1-2% by volume). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Rapid Purification: Do not let the compound sit on the column for an extended period. Pack the column efficiently and run the chromatography as quickly as possible while still achieving good separation.

  • Solvent Choice: Ensure your solvents are dry and free of acidic impurities.

Experimental Protocols

Here are detailed, self-validating protocols for the synthesis of this compound, designed to minimize decomposition.

Protocol A: Synthesis from 5-Iodosalicylaldehyde

This two-step protocol is reliable and generally provides good yields.

Step 1: Synthesis of 5-Iodosalicylaldehyde Oxime

  • Reagents and Materials:

    • 5-Iodosalicylaldehyde[5][6]

    • Hydroxylamine hydrochloride (NH₂OH·HCl)[7][8]

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Water

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 5-iodosalicylaldehyde (1.0 eq) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in a minimal amount of water.

    • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the stirred solution of 5-iodosalicylaldehyde at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, pour the reaction mixture into cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-iodosalicylaldehyde oxime.

Step 2: Cyclization to this compound

  • Reagents and Materials:

    • 5-Iodosalicylaldehyde Oxime

    • Acetic anhydride

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Heating mantle or oil bath

  • Procedure:

    • Place the dried 5-iodosalicylaldehyde oxime (1.0 eq) in a round-bottom flask.

    • Add acetic anhydride (2.0-3.0 eq) to the flask.

    • Gently heat the mixture to 50-60 °C with stirring.

    • Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Stir until the excess acetic anhydride has hydrolyzed.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on neutralized silica gel.

Protocol B: Synthesis from 2-Hydroxy-5-iodobenzonitrile

This one-pot method can be more efficient but requires careful control of conditions.

  • Reagents and Materials:

    • 2-Hydroxy-5-iodobenzonitrile[9][10][11]

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol or Methanol

    • Water

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-iodobenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Slowly add a solution of potassium hydroxide (2.0 eq) in water to the reaction mixture.

    • Heat the mixture to a gentle reflux and monitor the reaction by TLC.

    • Upon completion (typically 2-4 hours), cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as described in Protocol A.

Data Presentation

ParameterRoute A (from Aldehyde)Route B (from Nitrile)Key Considerations
Starting Material 5-Iodosalicylaldehyde2-Hydroxy-5-iodobenzonitrileAvailability and cost
Number of Steps 21Route B is more step-economical
Typical Yield 70-85% (overall)60-75%Yields are highly dependent on reaction conditions
Key Challenge Isolation of the intermediate oximeControl of the one-pot reactionBoth require careful monitoring
Decomposition Risk ModerateModerate to HighStrict temperature and pH control is crucial

Visualizing the Process

Synthetic Pathways

Synthesis_Pathways cluster_0 Route A cluster_1 Route B 5-Iodosalicylaldehyde 5-Iodosalicylaldehyde 5-Iodosalicylaldehyde Oxime 5-Iodosalicylaldehyde Oxime 5-Iodosalicylaldehyde->5-Iodosalicylaldehyde Oxime NH2OH.HCl, NaHCO3 This compound This compound 5-Iodosalicylaldehyde Oxime->this compound Acetic Anhydride, Heat 2-Hydroxy-5-iodobenzonitrile 2-Hydroxy-5-iodobenzonitrile 2-Hydroxy-5-iodobenzonitrile->this compound NH2OH.HCl, KOH, Reflux

Caption: Synthetic routes to this compound.

Decomposition Pathway

Decomposition_Pathway This compound This compound Intermediate_Anion Intermediate Anion This compound->Intermediate_Anion Strong Base (e.g., OH-) (Kemp Elimination) 2-Hydroxy-5-iodobenzonitrile 2-Hydroxy-5-iodobenzonitrile Intermediate_Anion->2-Hydroxy-5-iodobenzonitrile Ring Opening

Caption: Base-catalyzed decomposition of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Decomposition Observed Check_Reaction During Reaction? Start->Check_Reaction Check_Purification During Purification? Start->Check_Purification Reaction_Solutions - Lower Temperature - Use Milder Base - Monitor by TLC Check_Reaction->Reaction_Solutions Yes Purification_Solutions - Neutralize Silica Gel - Use Alumina/Florisil - Purify Quickly Check_Purification->Purification_Solutions Yes End Improved Synthesis Reaction_Solutions->End Purification_Solutions->End

Caption: Troubleshooting flowchart for synthesis issues.

References

Strategies for minimizing impurities in 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 5-Iodobenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize impurities and achieve high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on impurity profiling and mitigation strategies.

Issue 1: Low Overall Yield of this compound

Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identifying the bottleneck is crucial.

  • Incomplete Iodination of the Precursor: The electrophilic iodination of the starting salicylaldehyde or a related precursor may not be going to completion.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

      • Optimize Iodinating Agent Stoichiometry: Ensure at least a stoichiometric equivalent of the iodinating agent (e.g., N-Iodosuccinimide) is used. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

      • Acid Catalysis: For less reactive substrates, the addition of a catalytic amount of a non-interfering acid, such as p-toluenesulfonic acid, can enhance the rate of iodination.[1]

  • Suboptimal Oxime Formation: The conversion of the 2-hydroxy-5-iodobenzaldehyde to its corresponding oxime is a critical step.

    • Troubleshooting Steps:

      • pH Control: Ensure the reaction medium is appropriately buffered. The reaction of hydroxylamine hydrochloride with an aldehyde typically requires a mild base to neutralize the HCl generated.

      • Temperature and Reaction Time: While often performed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction to determine the optimal time for complete conversion without significant side product formation.

  • Inefficient Cyclization: The final ring-closing step to form the benzo[d]isoxazole is sensitive to reaction conditions.

    • Troubleshooting Steps:

      • Choice of Dehydrating Agent/Catalyst: The cyclization of the oxime is a dehydration reaction. The choice of reagent is critical to favor the desired N-O bond formation.[2]

      • Inert Atmosphere: For sensitive reactions, performing the cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]

Issue 2: Presence of Multiple Isomeric Impurities

Question: My crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram with the same mass as the desired product. How can I identify and minimize these isomeric impurities?

Answer:

The formation of isomeric impurities is a common challenge, primarily arising from the electrophilic iodination step.

  • Identification of Isomers:

    • Regioisomers from Iodination: Electrophilic iodination of a substituted benzene ring can lead to a mixture of regioisomers. For a precursor like salicylaldehyde, iodination can potentially occur at the 3, 4, 5, and 6 positions of the benzene ring. The directing effects of the hydroxyl and aldehyde groups will favor certain positions, but a mixture is often obtained.

    • Beckmann Rearrangement Product: During the cyclization of the 2-hydroxyaryl oxime, a competing Beckmann rearrangement can occur, leading to the formation of the isomeric 2-hydroxybenzonitrile, which can then cyclize to form a benzoxazole derivative. This is a known side reaction in benzisoxazole synthesis.[2]

  • Strategies for Minimizing Isomeric Impurities:

    • Control of Iodination Regioselectivity:

      • Reaction Temperature: Lowering the reaction temperature during iodination can often improve regioselectivity.

      • Choice of Iodinating Agent and Catalyst: The combination of N-Iodosuccinimide (NIS) with a suitable catalyst can offer better regiocontrol compared to harsher methods.[1]

    • Suppressing the Beckmann Rearrangement:

      • Anhydrous Conditions: The Beckmann rearrangement is often promoted by acidic and protic conditions. Ensuring the cyclization step is carried out under strictly anhydrous conditions can favor the desired N-O bond formation.

      • Mild Reagents: Utilizing milder cyclization reagents can also help to suppress this side reaction.

Issue 3: Presence of Di-iodinated Byproducts

Question: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I prevent its formation?

Answer:

The formation of di-iodinated species is a result of over-iodination of the aromatic ring, which is a common issue with highly activated substrates like phenols.

  • Controlling Stoichiometry:

    • Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents.

  • Slow Addition:

    • Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the active iodinating species in the reaction mixture, thus reducing the likelihood of a second iodination event.

  • Reaction Temperature:

    • Perform the iodination at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for mono-iodination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process:

  • Iodination of a Precursor: Typically, salicylaldehyde is first iodinated to produce 2-hydroxy-5-iodobenzaldehyde.

  • Oxime Formation and Cyclization: The resulting aldehyde is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently cyclized to yield this compound.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: The primary impurities to anticipate are:

  • Regioisomers: Other iodo-substituted benzo[d]isoxazoles (e.g., 3-iodo, 4-iodo, 6-iodo, and 7-iodo isomers).

  • Di-iodinated Products: Di-iodobenzo[d]isoxazoles.

  • Beckmann Rearrangement Product: The corresponding benzoxazole isomer.

  • Unreacted Starting Materials: Residual 2-hydroxy-5-iodobenzaldehyde or its oxime.

Q3: What are the recommended purification techniques for crude this compound?

A3: A combination of techniques is often necessary for achieving high purity:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from regioisomers and other byproducts with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed.

  • Recrystallization: For further purification of the solid product obtained after chromatography, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol) can be very effective in removing minor impurities.

Q4: Which analytical techniques are best suited for purity assessment and characterization?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is ideal for assessing the purity and quantifying the levels of impurities. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the structures of major impurities. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for distinguishing between different regioisomers.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-iodobenzaldehyde (Precursor)

This protocol is adapted from established methods for the iodination of salicylaldehyde.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve salicylaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain pure 2-hydroxy-5-iodobenzaldehyde.

Protocol 2: Synthesis and Cyclization to this compound

This is a general procedure for oxime formation and subsequent cyclization.

  • Oxime Formation: Dissolve 2-hydroxy-5-iodobenzaldehyde (1.0 eq.) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq.) and a mild base such as sodium acetate (1.5 eq.) in water. Stir the mixture at room temperature until the aldehyde is completely consumed (as monitored by TLC).

  • Isolation of Oxime (Optional): The oxime may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the reaction mixture can be used directly in the next step.

  • Cyclization: To the crude oxime, add a dehydrating agent. The choice of agent is critical and may require optimization.

  • Work-up and Purification: After the cyclization is complete, the reaction mixture is worked up appropriately (e.g., extraction). The crude this compound is then purified by column chromatography followed by recrystallization.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Action
Incomplete IodinationMonitor reaction by TLC/HPLC; use a slight excess of NIS.
Suboptimal Oxime FormationControl pH; optimize temperature and reaction time.
Inefficient CyclizationScreen different dehydrating agents/catalysts; use an inert atmosphere.
Impure Starting MaterialsVerify the purity of all reagents before use.

Diagram 1: Synthetic Pathway and Potential Impurities

cluster_0 Step 1: Iodination cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Cyclization Salicylaldehyde Salicylaldehyde 2-Hydroxy-5-iodobenzaldehyde 2-Hydroxy-5-iodobenzaldehyde Salicylaldehyde->2-Hydroxy-5-iodobenzaldehyde NIS Other Iodo-isomers Other Iodo-isomers Salicylaldehyde->Other Iodo-isomers Side Reaction Di-iodo Product Di-iodo Product 2-Hydroxy-5-iodobenzaldehyde->Di-iodo Product Over-iodination Oxime Intermediate Oxime Intermediate 2-Hydroxy-5-iodobenzaldehyde->Oxime Intermediate This compound This compound Oxime Intermediate->this compound Desired Product Benzoxazole Impurity Benzoxazole Impurity Oxime Intermediate->Benzoxazole Impurity Beckmann Rearrangement

Caption: Synthetic route to this compound and key impurity formation pathways.

Diagram 2: Troubleshooting Workflow for Isomeric Impurities

Start Isomeric Impurities Detected (HPLC/MS) Identify Identify Impurity Type (NMR, MS/MS) Start->Identify Iodo_Isomers Regioisomers from Iodination Identify->Iodo_Isomers Beckmann Beckmann Rearrangement Product Identify->Beckmann Optimize_Iodination Optimize Iodination: - Lower Temperature - Control Stoichiometry - Change Catalyst Iodo_Isomers->Optimize_Iodination Optimize_Cyclization Optimize Cyclization: - Anhydrous Conditions - Milder Reagents Beckmann->Optimize_Cyclization Purify Purification: - Column Chromatography - Recrystallization Optimize_Iodination->Purify Optimize_Cyclization->Purify End High-Purity Product Purify->End

References

Impact of solvent and temperature on isoxazole synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Solvent and Temperature on Isoxazole Synthesis Yield

Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into optimizing your isoxazole synthesis, with a particular focus on the critical roles of solvent and temperature. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles, and which is most affected by solvent and temperature?

A1: The two most versatile and widely employed methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] While both are sensitive to reaction conditions, the 1,3-dipolar cycloaddition is particularly influenced by solvent and temperature, as these parameters dictate the rate of the desired cycloaddition versus side reactions, such as the dimerization of the nitrile oxide.[1]

Q2: How do solvent and temperature fundamentally impact the yield and regioselectivity of isoxazole synthesis via 1,3-dipolar cycloaddition?

A2: Solvent and temperature are pivotal in controlling the outcome of 1,3-dipolar cycloadditions. The choice of solvent can affect the solubility of reactants, the reaction rate, and significantly, the regioselectivity of the addition, which determines the isomeric purity of your product.[1] Temperature optimization is a delicate balance; excessively high temperatures can accelerate the formation of undesired side products and lead to the decomposition of reactants or products, whereas temperatures that are too low may result in impractically slow or incomplete reactions.[1]

Troubleshooting Guide: Low Yields and Side Product Formation

Q3: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions are a frequent issue, often stemming from the inherent instability of the nitrile oxide intermediate. A primary culprit is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, which are stable side products.[1]

Here are several strategies to mitigate this and improve your yield:

  • Excess Dipolarophile: Employing a slight excess of the alkyne (dipolarophile) can effectively trap the nitrile oxide as it is formed, favoring the desired cycloaddition over dimerization.

  • Slow Addition: A slow, controlled addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture maintains a low instantaneous concentration of the nitrile oxide, thereby suppressing the second-order dimerization reaction.

  • Solvent and Base Selection: The choice of base and solvent for generating the nitrile oxide is critical. Common bases include triethylamine and N,N-diisopropylethylamine (DIPEA).[1] The solvent should be chosen to optimize the rates of both nitrile oxide formation and its subsequent cycloaddition.

  • Temperature Control: As higher temperatures can favor the dimerization pathway, it is crucial to optimize the reaction temperature.[1] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is often the best approach.

Q4: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A4: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[1] However, the reaction conditions, particularly the solvent, can be tuned to favor the formation of a single isomer. In some cases, the use of more polar or fluorinated solvents has been demonstrated to enhance regioselectivity.[1] For instance, a study on the cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate showed that the ratio of the 3,5- to the 3,4-disubstituted isoxazole varied significantly with the solvent, with less polar solvents favoring the 3,4-isomer.[2]

In-Depth Analysis: The Role of Solvents and Temperature

The selection of an appropriate solvent is not merely about dissolving the reactants; it is about controlling the reaction pathway. Solvents can influence the transition state energies of the desired cycloaddition and the undesired dimerization, thus altering the product distribution.

Solvent Effects on Isoxazole Synthesis

The table below summarizes the effects of different solvent classes on the 1,3-dipolar cycloaddition for isoxazole synthesis.

Solvent ClassExamplesGeneral Impact on Yield and Selectivity
Polar Aprotic DMF, DMSO, Acetonitrile, THFOften good solvents for dissolving a wide range of reactants. Can promote the desired cycloaddition, but may also stabilize the polar transition state of dimerization. Acetonitrile is a common choice for reactions involving catalysts.[1]
Polar Protic Ethanol, WaterCan participate in hydrogen bonding, which may affect the reactivity of the nitrile oxide. Water has been used as a "green" solvent, and in some cases, the "on-water" effect can enhance reactivity.[3]
Nonpolar Toluene, Dichloromethane (DCM)Generally less effective at stabilizing polar intermediates, which can sometimes suppress the dimerization of nitrile oxides. However, solubility of starting materials may be a limiting factor.
Deep Eutectic Solvents (DES) Choline chloride/ureaEmerging as green and effective media for 1,3-dipolar cycloadditions, in some cases leading to high yields and regioselectivity.[3]
Temperature Optimization

Temperature control is a critical parameter for maximizing the yield of the desired isoxazole. The Arrhenius equation dictates that the rates of all reactions, including side reactions, will increase with temperature. The key is to find a temperature at which the rate of the desired cycloaddition is significantly faster than the rate of nitrile oxide dimerization.

A study on a molybdenum-mediated synthesis of pyridones from isoxazoles demonstrated a clear temperature optimum.[4] Increasing the temperature from 60 °C to 70 °C improved the yield from 45% to 74%.[4] However, a further increase to 80 °C resulted in a decreased yield of 63% due to resinification of the reaction mixture.[4] This illustrates the importance of fine-tuning the temperature for each specific reaction system.

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general guideline and should be optimized for specific substrates.

  • To a solution of the alkyne (1.0 eq) in a suitable solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.1 eq).

  • Prepare a solution of the hydroximoyl chloride (1.0 eq) in the same solvent.

  • Slowly add the hydroximoyl chloride solution to the alkyne and base mixture at the optimized temperature (e.g., room temperature to 60 °C) over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Workflow for Optimizing Isoxazole Synthesis

The following diagram illustrates a logical workflow for troubleshooting and optimizing your isoxazole synthesis.

Isoxazole_Optimization Start Low Isoxazole Yield Check_Dimer Check for Furoxan Dimer Start->Check_Dimer Optimize_Temp Optimize Temperature (e.g., step-wise decrease) Check_Dimer->Optimize_Temp Dimer Present Solvent_Screen Screen Solvents (Polar Aprotic, Nonpolar) Check_Dimer->Solvent_Screen Dimer Absent (Check Starting Materials) Slow_Addition Implement Slow Addition of Nitrile Oxide Precursor Optimize_Temp->Slow_Addition Excess_Alkyne Use Excess Alkyne (1.2-1.5 eq) Slow_Addition->Excess_Alkyne Excess_Alkyne->Solvent_Screen High_Yield High Yield Achieved Solvent_Screen->High_Yield

Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.

Relationship between Reaction Parameters and Outcome

This diagram illustrates the interconnectedness of various reaction parameters and their ultimate effect on the synthesis outcome.

Reaction_Parameters cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Solvent Solvent Choice Yield Yield Solvent->Yield Regioselectivity Regioselectivity Solvent->Regioselectivity Side_Products Side Products (Dimerization) Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Side_Products Concentration Concentration (Slow Addition) Concentration->Yield Concentration->Side_Products

Caption: The influence of key reaction parameters on the outcomes of isoxazole synthesis.

References

Low yield in isoxazole synthesis troubleshooting guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of isoxazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your experimental work. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about isoxazole synthesis strategies and common factors that influence reaction outcomes.

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two most robust and widely employed methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (or alkenes) and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This is arguably the most versatile method, allowing for a wide variety of substitution patterns. It involves the reaction of an in situ generated nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[3][4]

  • 1,3-Dicarbonyl Condensation: This classic method involves the straightforward cyclocondensation of a β-diketone or a related 1,3-dicarbonyl compound with hydroxylamine.[5][6] It is often reliable for specific substitution patterns determined by the dicarbonyl starting material.

Q2: How do reaction parameters like solvent and temperature critically impact isoxazole synthesis?

A2: Solvent and temperature are pivotal in controlling reaction kinetics, selectivity, and yield.[1]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the regioselectivity of cycloaddition reactions.[1] Common solvents include acetonitrile, DMF, and DMSO.[1] In some cases, aqueous or green solvents can be highly effective.[7][8]

  • Temperature: Optimizing temperature is a balancing act. Higher temperatures can increase reaction rates but may also promote decomposition of starting materials or intermediates and favor side reactions, such as the dimerization of nitrile oxides.[1][9] Conversely, temperatures that are too low can lead to incomplete or very slow reactions.

Q3: I'm observing a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve selectivity?

A3: The formation of isomers is a frequent challenge when using unsymmetrical alkynes. Regioselectivity is governed by a combination of steric and electronic factors of the nitrile oxide and the alkyne, as explained by frontier molecular orbital (FMO) theory.[3] To improve selectivity:

  • Modify Electronics: Altering electron-withdrawing or electron-donating groups on either reactant can favor one isomer.

  • Catalysis: The use of catalysts, such as copper(I) in certain cycloadditions, can direct the reaction to a specific regioisomer.[1][10]

  • Steric Hindrance: Introducing bulky groups can sterically disfavor one orientation of addition.

  • Intramolecular Reactions: Locking the nitrile oxide and alkyne within the same molecule (intramolecular cycloaddition) can provide absolute control over regiochemistry.[11]

Part 2: Troubleshooting Guide: Low and No Yield Scenarios

This section provides a detailed, problem-and-solution-oriented approach to specific issues encountered during isoxazole synthesis.

Problem 1: Low or No Product Yield in 1,3-Dipolar Cycloaddition

Question: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix them?

This is the most common issue, often stemming from the instability of the key nitrile oxide intermediate.

The method used to generate the nitrile oxide from its precursor is a critical step.

  • Explanation: Nitrile oxides are typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitroalkanes.[12] If this initial step is inefficient, the concentration of the 1,3-dipole will be too low for the cycloaddition to proceed effectively.

  • Troubleshooting Steps:

    • Verify Precursor Quality: Ensure your starting material (e.g., aldoxime) is pure and dry. Impurities can interfere with the reaction.

    • Optimize Generation Method:

      • From Aldoximes (Oxidation): Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[13][14] Ensure the chosen oxidant is suitable for your substrate's functional groups.

      • From Hydroximoyl Chlorides (Dehydrohalogenation): The choice of base is crucial. Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to prevent unwanted side reactions.[1][15]

      • From Nitroalkanes (Dehydration): Reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can be effective.[12] This method often requires careful optimization of the base and reaction temperature.[12]

Nitrile oxides are prone to self-reaction, which directly competes with the desired cycloaddition.

  • Explanation: The most common side reaction is the [3+2] dimerization of two nitrile oxide molecules to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[1][15] This pathway is often favored at higher concentrations of the nitrile oxide or higher temperatures.

  • Troubleshooting Steps:

    • Slow Addition: Add the nitrile oxide precursor (e.g., the aldoxime and oxidant, or the hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over dimerization.[1]

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne (dipolarophile) relative to the nitrile oxide precursor. This increases the probability of a productive cycloaddition.[1]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate the rate of dimerization more than the desired cycloaddition.[1]

G start Low or No Yield Observed check_sm 1. Check Starting Materials start->check_sm check_conditions 2. Review Reaction Conditions start->check_conditions check_side_products 3. Analyze for Side Products start->check_side_products sm_purity Are starting materials pure and dry? check_sm->sm_purity sm_reagents Are reagents (base, oxidant) active? check_sm->sm_reagents cond_temp Is temperature optimized? check_conditions->cond_temp cond_solvent Are reactants soluble in solvent? check_conditions->cond_solvent cond_stoich Is stoichiometry correct? (Excess dipolarophile?) check_conditions->cond_stoich side_dimer Furoxan dimer detected? check_side_products->side_dimer side_decomp Starting material decomposition? check_side_products->side_decomp solution_sm Purify/dry starting materials. Use fresh reagents. sm_purity->solution_sm sm_reagents->solution_sm solution_temp Screen lower/higher temperatures. Consider microwave irradiation. cond_temp->solution_temp solution_dimer Use slow addition of precursor. Increase excess of dipolarophile. Lower reaction temperature. side_dimer->solution_dimer solution_decomp Use milder conditions (base/oxidant). Protect sensitive functional groups. side_decomp->solution_decomp

Caption: A logical workflow for diagnosing the cause of low yield.

Problem 2: Low Yield in Condensation of 1,3-Dicarbonyls

Question: I'm using the classic method of condensing a 1,3-diketone with hydroxylamine, but my yields are poor. What could be wrong?

This method is generally reliable but can be sensitive to reaction conditions and substrate structure.

The pH of the reaction is critical for both the initial condensation and the final cyclization step.

  • Explanation: The initial reaction of hydroxylamine with a carbonyl group to form an oxime intermediate is often favored under slightly acidic or basic conditions. The subsequent intramolecular cyclization and dehydration to form the aromatic isoxazole ring also depends on the conditions.[5][6]

  • Troubleshooting Steps:

    • Screen Solvents and Additives: While ethanol or methanol are common, sometimes a co-solvent is needed.[16] Reactions are often run in the presence of a base like sodium acetate, sodium hydroxide, or pyridine.[6][16][17]

    • Adjust pH: If the reaction is sluggish, try adjusting the pH. For example, if using hydroxylamine hydrochloride, a base is necessary to free the nucleophilic hydroxylamine. The amount and strength of the base can be optimized.

The reaction may stall at an intermediate stage.

  • Explanation: The reaction proceeds through a mono-oxime intermediate, which then cyclizes.[5] If the second carbonyl group is sterically hindered or electronically deactivated, the cyclization step may be slow or unfavorable.

  • Troubleshooting Steps:

    • Increase Temperature/Time: Gently heating the reaction mixture (e.g., to reflux) can often provide the energy needed to drive the cyclization and dehydration steps to completion.[16]

    • Monitor by TLC/LCMS: Track the reaction progress to see if an intermediate is building up. This can help diagnose whether the initial condensation or the subsequent cyclization is the bottleneck.

G cluster_mech Reaction Pathway compound1 1,3-Dicarbonyl intermediate Mono-oxime Intermediate compound1->intermediate Condensation compound2 Hydroxylamine (NH2OH) compound2->intermediate product Isoxazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Condensation pathway of a 1,3-dicarbonyl and hydroxylamine.

Part 3: Data Tables & Experimental Protocols

For practical application, this section provides summarized data and step-by-step procedures for key reactions.

Table 1: Comparison of Conditions for Nitrile Oxide Generation
PrecursorReagent/MethodTypical BaseTypical SolventTemperatureKey ConsiderationsReference
Aldoxime NaOCl (Bleach)-DCM, EtOAc0 °C to RTInexpensive, but can be substrate-dependent.[16]
Aldoxime Hypervalent Iodine (e.g., PIFA)-MeCN, DCMRTMild and efficient, but reagents are more expensive.[13][14]
Hydroximoyl Chloride DehydrohalogenationTriethylamine, DIPEATHF, EtOAc0 °C to RTPrecursor must be synthesized first; reaction is often clean.[1][15]
Primary Nitroalkane Dehydration (e.g., PhNCO, Mukaiyama's reagent)DBU, TEAToluene, DCMRT to RefluxUseful for specific substrates; can require harsher conditions.[12]
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using a hypervalent iodine reagent, followed by cycloaddition.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyne (1.0 mmol, 1.0 equiv) and the aldoxime (1.2 mmol, 1.2 equiv).

  • Dissolution: Dissolve the starting materials in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, 10 mL).

  • Reagent Addition: To the stirred solution, add the hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, PIFA) (1.3 mmol, 1.3 equiv) portion-wise over 5-10 minutes at room temperature. Caution: The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[13]

Protocol 2: General Procedure for Isoxazole Synthesis via Condensation

This protocol describes the synthesis of a 5-arylisoxazole from an enaminone, a common 1,3-dicarbonyl equivalent.

  • Setup: In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv).

  • Solvent: Add water (5 mL) to the flask.

  • Reaction: Heat the mixture with stirring to 50-80 °C or reflux.[8][17] Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the aqueous medium.

  • Purification: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.[8]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodobenzo[d]isoxazole vs. 5-Bromobenzo[d]isoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the benzo[d]isoxazole scaffold is a privileged heterocycle, forming the core of numerous compounds with significant biological activity. The functionalization of this nucleus, particularly at the 5-position, is a critical step in the development of novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon and carbon-heteroatom bonds at this position. The choice of the halide at the 5-position—typically bromine or iodine—is a crucial decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This technical guide provides an in-depth, objective comparison of the reactivity of 5-iodobenzo[d]isoxazole and 5-bromobenzo[d]isoxazole in key palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with specific examples, this guide aims to equip researchers with the field-proven insights necessary for rational substrate selection and reaction optimization.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The enhanced reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend, I > Br , is fundamentally rooted in the difference in the carbon-halogen (C-X) bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.

This difference has a direct and significant impact on the rate-determining step of most palladium cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates its cleavage and subsequent insertion of the palladium catalyst, leading to a faster rate of oxidative addition. This, in turn, often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodo-substituted substrates compared to their bromo-analogues.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Head-to-Head Comparison in Key Cross-Coupling Reactions

While the general reactivity trend provides a theoretical framework, its practical implications are best illustrated through specific examples in commonly employed cross-coupling reactions. The following sections delve into a comparative analysis of this compound and 5-bromobenzo[d]isoxazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the construction of biaryl and aryl-heteroaryl linkages. When comparing the two halo-benzo[d]isoxazoles in this reaction, the superior reactivity of the iodo-derivative is evident.

FeatureThis compound5-Bromobenzo[d]isoxazole
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Milder (e.g., Room Temp. to 80 °C)More Forcing (e.g., 80-110 °C)
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)
Ligand Choice Standard phosphine ligands (e.g., PPh₃) often suffice.Often requires more electron-rich and bulky ligands (e.g., SPhos, XPhos) for high yields.
Yields Generally high, even under mild conditions.Can be high, but often requires more optimization of conditions.

This data is a synthesis of typical conditions observed for analogous aryl halides and is intended to illustrate the general trend.

The practical benefit of using this compound in a Suzuki-Miyaura coupling lies in its ability to drive the reaction to completion under conditions that are more tolerant of sensitive functional groups on the coupling partner. For complex, multi-step syntheses, the ability to use milder conditions can be a significant advantage in preserving molecular integrity and maximizing overall yield.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the introduction of alkynyl groups onto aromatic scaffolds, a common strategy in medicinal chemistry to probe steric and electronic requirements of a pharmacophore. The reactivity difference between the iodo- and bromo-benzo[d]isoxazoles is particularly pronounced in this reaction.

FeatureThis compound5-Bromobenzo[d]isoxazole
Copper Co-catalyst Often proceeds efficiently in "copper-free" conditions.Typically requires a copper(I) co-catalyst (e.g., CuI) for efficient reaction.
Reaction Temperature Can often be performed at room temperature.Usually requires elevated temperatures (e.g., 50-100 °C).
Base Milder organic bases (e.g., Et₃N, DIPEA) are often sufficient.May require stronger bases or higher temperatures to achieve comparable rates.
Side Reactions Less prone to Glaser coupling (homocoupling of the alkyne) in copper-free systems.More susceptible to Glaser coupling, especially with a copper co-catalyst.

The ability to perform the Sonogashira coupling of this compound under copper-free conditions is a significant advantage, as it circumvents the often problematic formation of alkyne homocoupling byproducts, simplifying purification and improving the overall atom economy of the reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. In this reaction, the choice between the iodo- and bromo-benzo[d]isoxazole can influence catalyst system selection and reaction robustness.

FeatureThis compound5-Bromobenzo[d]isoxazole
Catalyst System Can be effective with a wider range of palladium/ligand combinations.Often necessitates the use of more specialized, highly active Buchwald or Hartwig ligands.
Reaction Rate Generally faster reaction kinetics.Slower reaction rates, often requiring longer reaction times or higher temperatures.
Substrate Scope More amenable to coupling with less nucleophilic amines.May require more forcing conditions for challenging amine coupling partners.
Potential for Side Reactions At elevated temperatures, β-hydride elimination can be a competing pathway.Similar potential for side reactions, but the need for higher temperatures can exacerbate these issues.

For the Buchwald-Hartwig amination, while both substrates are viable, this compound provides a wider "operational window" in terms of reaction conditions and may be more forgiving for less optimized systems.

Experimental Protocols: A Guide for the Bench

The following are representative, generalized protocols for the cross-coupling of 5-halobenzo[d]isoxazoles. These should be considered as starting points, and optimization for specific substrates is highly recommended.

Representative Protocol for Suzuki-Miyaura Coupling of 5-Bromobenzo[d]isoxazole
graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: In a dry Schlenk flask, combine 5-bromobenzo[d]isoxazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a ligand if necessary (e.g., SPhos, 6-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

For this compound, a lower temperature (e.g., 60-80 °C) and a lower catalyst loading (e.g., 1-2 mol%) may be sufficient.

Representative Protocol for Copper-Free Sonogashira Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a ligand (e.g., PPh₃, 4-6 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

For 5-bromobenzo[d]isoxazole, the addition of a copper(I) iodide co-catalyst (5-10 mol%) and heating to 60-80 °C is typically required for efficient conversion.

Conclusion and Future Perspectives

The choice between this compound and 5-bromobenzo[d]isoxazole is a strategic one that should be guided by the specific demands of the synthetic route. The higher reactivity of the iodo-derivative offers significant advantages in terms of milder reaction conditions, lower catalyst loadings, and often cleaner reaction profiles, particularly in Sonogashira couplings. These benefits can be crucial in the synthesis of complex, sensitive molecules, potentially leading to higher overall yields and a more efficient synthetic process.

Conversely, 5-bromobenzo[d]isoxazole is often more readily available and less expensive, making it an attractive starting material for larger-scale syntheses where cost is a primary consideration. The development of increasingly active palladium catalyst systems continues to narrow the reactivity gap between aryl bromides and iodides, making the bromo-derivative a viable and economical choice for many applications.

Ultimately, the decision rests on a careful consideration of the specific reaction, the complexity of the substrates, the desired scale of the synthesis, and economic factors. This guide provides the foundational knowledge and practical insights to empower researchers to make informed decisions in their pursuit of novel benzo[d]isoxazole-containing molecules.

A Comparative Analysis of Halogenated Benzo[d]isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold stands out as a "privileged structure," a framework that has demonstrated a remarkable capacity for yielding a diverse array of biologically active compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3] A key strategy in the optimization of these derivatives is halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzo[d]isoxazole core can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, thereby modulating its pharmacological activity.[4][5]

This guide provides a comparative analysis of different halogenated benzo[d]isoxazole derivatives, with a focus on their anticonvulsant and anticancer activities. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for their synthesis and biological evaluation to empower researchers in their drug discovery endeavors.

The Crucial Role of Halogenation: A Physicochemical Perspective

The strategic placement of halogens on the benzo[d]isoxazole ring system is a cornerstone of modern medicinal chemistry. Halogens can influence a molecule's properties in several ways:

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The effect on lipophilicity increases with the size of the halogen (F < Cl < Br < I). This property is often quantified by the partition coefficient, logP.

  • Electronic Effects: Halogens are electronegative and can alter the electron distribution within the aromatic ring, influencing the molecule's pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with target proteins.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

  • Binding Interactions: Halogen atoms can participate in specific "halogen bonding" interactions with electron-donating atoms in a protein's binding pocket, leading to enhanced affinity and selectivity.

The interplay of these factors determines the overall biological activity of the halogenated derivative.

Comparative Analysis of Biological Activities

To illustrate the impact of halogenation, we will compare the anticonvulsant and anticancer activities of various halogenated benzo[d]isoxazole derivatives, drawing upon data from several key studies.

Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test is a widely used preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6] The endpoint of this assay is the abolition of the hindlimb tonic extensor component of the seizure. The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is a key measure of a compound's potency.

CompoundHalogen SubstituentMES ED50 (mg/kg, i.p. in mice)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (8a)4-Fluoro on phenyl14.90>300>20.1[5]
Z-6b (a benzo[d]isoxazole derivative)Unspecified20.5211.110.3[7][8]
Phenytoin (Standard Drug)-8.5-9.565-70~7.5[9]

Table 1: Comparative Anticonvulsant Activity of Halogenated Benzo[d]isoxazole Derivatives in the MES Test.

Analysis of Anticonvulsant Data:

The data suggests that halogenation can significantly enhance the anticonvulsant activity of benzo[d]isoxazole derivatives. For instance, the 4-fluorophenyl substituted pyrrolidine-2,5-dione derivative of benzo[d]isoxazole (compound 8a) demonstrated potent anticonvulsant activity with an ED50 of 14.90 mg/kg and a high protective index, indicating a favorable safety profile.[5] While a direct comparison with non-halogenated analogs is not provided in this specific study, the potency of this fluorinated compound highlights the positive contribution of the halogen. Structure-activity relationship studies on aryl semicarbazones have also shown that a 4-fluoro substituent on the aryl ring generally leads to the most potent anticonvulsant activity.[10]

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of a compound's cytotoxic potency.

CompoundHalogen SubstituentCell LineIC50 (µM)Reference
Isoxazole-chalcone derivative (45)Halogen on phenyl ring-8 (MIC)[4]
Isoxazole-chalcone derivative (46)Halogen on phenyl ring-8 (MIC)[4]
3,5-disubstituted isoxazole (4c)Chloride on R groupU8742.8[5][6]
Bromo and chloro substituted isoxazolesBromo and Chloro on phenyl ring-Increased activity[1]

Table 2: Comparative Anticancer Activity of Halogenated Isoxazole Derivatives.

Analysis of Anticancer Data:

The available data strongly suggests that halogenation is a key determinant of the anticancer activity of isoxazole derivatives. Studies on isoxazoloindoles have consistently shown that bromo and chloro substituents on an attached phenyl ring, particularly at the para-position, are associated with increased anticancer activity.[1] Similarly, for isoxazole-chalcone derivatives, halogen substituents on the phenyl ring led to potent antifungal and antibacterial activity, with some compounds showing promising anticancer potential.[4] The introduction of a chloride substitution on a 3,5-disubstituted isoxazole derivative enhanced its activity against U87 glioblastoma cells.[5][6] These findings underscore the importance of exploring different halogenation patterns in the design of novel anticancer agents based on the benzo[d]isoxazole scaffold.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic 6-halogenated benzo[d]isoxazole derivative and for the key biological assays discussed.

General Synthesis of 6-Halogenated-3-substituted-benzo[d]isoxazoles

This protocol outlines a general synthetic route that can be adapted for the synthesis of various 6-halogenated benzo[d]isoxazole derivatives.

G A Substituted 2-hydroxy-5-halobenzaldehyde C Oxime Intermediate A->C Reflux in Ethanol/Pyridine B Hydroxylamine Hydrochloride B->C D Intramolecular Cyclization C->D Base (e.g., NaOH or KOH) E 6-Halogenated Benzo[d]isoxazole D->E

Caption: General synthetic workflow for 6-halogenated benzo[d]isoxazoles.

Step-by-Step Protocol:

  • Oxime Formation:

    • Dissolve the substituted 2-hydroxy-5-halobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and a weak base such as pyridine (2 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated oxime by filtration, wash with water, and dry.

  • Intramolecular Cyclization:

    • Suspend the dried oxime intermediate in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (1.5 equivalents).

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours, monitoring by TLC.

    • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-halogenated benzo[d]isoxazole derivative.

Maximal Electroshock (MES) Test Protocol

This protocol is a standard method for evaluating the anticonvulsant activity of a test compound in mice.[6][8]

G A Animal Acclimatization & Dosing B Corneal Electrode Placement A->B Time of Peak Effect C Electrical Stimulation (50 mA, 60 Hz, 0.2 s) B->C D Observation of Seizure C->D E Protection Endpoint: Abolition of Hindlimb Tonic Extension D->E F Data Analysis (ED50 Calculation) E->F

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.

    • Divide the animals into groups (n=6-8 per group) for different doses of the test compound and a vehicle control.

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.). The volume of administration is typically 10 mL/kg.

  • MES Induction:

    • At the time of peak effect of the drug (predetermined from pharmacokinetic studies, usually 30-60 minutes post-i.p. administration), apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.

    • Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds through corneal electrodes.

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence of a tonic-clonic seizure.

    • The endpoint for protection is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each dose.

    • Determine the ED50 value using a suitable statistical method, such as probit analysis.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][11]

G A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated benzo[d]isoxazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective evidence from various studies points to several key SAR trends for halogenated benzo[d]isoxazole derivatives:

  • Position of Halogenation: The position of the halogen on the benzo[d]isoxazole ring is critical. For instance, in many heterocyclic systems, substitution at specific positions can either enhance or diminish activity depending on the target protein's binding pocket topology.

  • Type of Halogen: The nature of the halogen atom plays a significant role. The increasing size and lipophilicity from fluorine to iodine can lead to different binding affinities and pharmacokinetic profiles. Fluorine is often favored for its ability to improve metabolic stability and act as a hydrogen bond acceptor, while chlorine and bromine can participate in stronger halogen bonding.

  • Synergistic Effects: The combination of halogenation with other substituents on the benzo[d]isoxazole core or on appended moieties can lead to synergistic effects, resulting in highly potent and selective compounds.

Future Directions:

The field of halogenated benzo[d]isoxazole derivatives is ripe for further exploration. Future research should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies that systematically vary the type and position of the halogen on the benzo[d]isoxazole ring to build a more complete picture of the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent halogenated derivatives to guide rational drug design.

  • Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of lead compounds.

  • Exploration of a Wider Range of Biological Activities: Investigating the potential of these compounds against other therapeutic targets, such as kinases, proteases, and GPCRs.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, researchers can unlock the full therapeutic potential of halogenated benzo[d]isoxazole derivatives.

References

A Comparative Guide to the Structural Validation of 5-Iodobenzo[d]isoxazole Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzo[d]isoxazole, also known as indoxazole, represents a privileged heterocyclic scaffold integral to the development of novel therapeutic agents. The specific substitution pattern on the benzene ring is critical for pharmacological activity, making unambiguous structural determination a cornerstone of synthetic chemistry and drug discovery. This technical guide provides a comprehensive framework for the structural validation of 5-Iodobenzo[d]isoxazole using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will delve into the theoretical underpinnings of ¹H and ¹³C NMR, present a robust experimental protocol, and offer a detailed analysis of the expected spectral data. Crucially, this guide will compare the distinct spectral signatures of this compound with its other potential regioisomers, demonstrating how a multi-faceted NMR approach provides unequivocal structural proof.

Introduction: The Imperative for Spectroscopic Precision

In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its interaction with biological targets. For heterocyclic compounds like benzo[d]isoxazole derivatives, even a minor shift in a substituent's position can drastically alter efficacy, toxicity, and metabolic stability. Therefore, rigorous structural characterization is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical method for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework. One-dimensional (1D) experiments reveal key information about the chemical environment and connectivity of atoms, while two-dimensional (2D) techniques such as COSY, HSQC, HMBC, and NOESY provide a more intricate view of through-bond and through-space relationships, making them indispensable for complex structure validation.[2][3][4]

This guide will systematically walk researchers through the process of using ¹H and ¹³C NMR to confirm the synthesis of this compound, a specific and important regioisomer.

Foundational Principles of NMR-Based Structural Analysis

A successful structural validation hinges on understanding the core principles of NMR and how they manifest in the spectrum of a substituted aromatic heterocycle.

  • Chemical Shift (δ) : The location of a signal in an NMR spectrum, the chemical shift, is highly sensitive to the electronic environment of the nucleus. Protons on an aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[5][6] The exact position is influenced by the electronic effects of substituents. Electron-withdrawing groups, like the isoxazole ring and the iodine atom, deshield nearby protons, shifting their signals downfield (to higher ppm values).[7] Conversely, for ¹³C NMR, the carbon directly bonded to a heavy atom like iodine experiences a significant upfield shift (to lower ppm values) due to a phenomenon known as the "heavy atom effect," a crucial diagnostic marker.[8]

  • Spin-Spin (J) Coupling : This phenomenon arises from the interaction of nuclear spins through the intervening chemical bonds, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is independent of the spectrometer's magnetic field strength and provides definitive information about connectivity.[9] For aromatic systems, the following are typical:

    • Ortho-coupling (³JHH) : Between adjacent protons (3 bonds apart), typically 6-10 Hz.[10]

    • Meta-coupling (⁴JHH) : Between protons separated by one carbon (4 bonds apart), typically 1-3 Hz.[10][11]

    • Para-coupling (⁵JHH) : Between protons on opposite sides of the ring (5 bonds apart), typically <1 Hz and often not resolved.

  • 2D NMR Correlation :

    • COSY (Correlation Spectroscopy) : Identifies protons that are J-coupled, allowing for the mapping of proton-proton spin systems.[12]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal to the signal of the carbon atom it is directly attached to, providing unambiguous C-H connectivity.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). This is paramount for connecting different spin systems and identifying quaternary carbons.[12][13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space interactions between protons that are physically close, regardless of whether they are connected through bonds. This is vital for confirming stereochemistry and distinguishing between isomers.[15][16][17]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of NMR data is built upon a meticulous experimental approach. The following protocol ensures high-quality data acquisition suitable for comprehensive structural analysis.

Sample Preparation
  • Accurately weigh 5-10 mg of the synthesized this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Transfer the solution into a standard 5 mm NMR tube. The solvent height should be at least 4.5 cm to ensure it is within the detection region of the NMR probe.

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[18]

  • ¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.[19]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is necessary.[19] A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition : Run a standard suite of 2D experiments, including COSY, HSQC, HMBC, and NOESY. These experiments use specific, pre-defined pulse sequences and may require longer acquisition times, ranging from 30 minutes to several hours, depending on sample concentration.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

  • Carefully phase correct all spectra to ensure pure absorption lineshapes.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C can be used as internal references.

Data Analysis and Structural Validation of this compound

The combination of 1D and 2D NMR data provides a self-validating system for confirming the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structure Confirmation Sample Sample Preparation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Sample->NMR_2D Analysis_1D Analyze 1D Spectra - Chemical Shift (δ) - Integration - Coupling (J) NMR_1D->Analysis_1D Analysis_2D Analyze 2D Spectra - H-H Connectivity (COSY) - C-H Connectivity (HSQC) - Long-Range C-H (HMBC) - Spatial Proximity (NOESY) NMR_2D->Analysis_2D Assign Assign All Signals Analysis_1D->Assign Analysis_2D->Assign Compare Compare with Alternative Isomers' Predicted Spectra Assign->Compare Confirm Final Structure Validation: This compound Compare->Confirm

References

A Comparative Analysis of the Biological Activity of 5-Iodobenzo[d]isoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[d]isoxazole (also known as benzisoxazole) scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Strategic modifications to this heterocyclic system can profoundly influence its pharmacological profile. This guide provides an in-depth comparison of the biological activity of 5-Iodobenzo[d]isoxazole and its analogs, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in this field.

The Benzisoxazole Scaffold: A Foundation for Diverse Bioactivity

The benzisoxazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to an isoxazole ring, is a versatile pharmacophore.[3][4] Its electronic properties and ability to participate in various non-covalent interactions with biological targets have led to its incorporation into a range of therapeutic agents.[5][6] The biological activity of benzisoxazole derivatives can be finely tuned by the nature and position of substituents on the benzene ring.[1]

This compound: A Halogenated Derivative of Interest

While specific comprehensive studies on this compound are not extensively detailed in the available literature, the introduction of a halogen atom, particularly at the 5-position of the benzisoxazole ring, is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, studies on related heterocyclic compounds like benzothiazoles have shown that the substitution of a halogen group can enhance antibacterial activity.[7]

Comparative Biological Activity of 5-Substituted Benzisoxazole Analogs

To understand the potential of this compound, it is instructive to examine the structure-activity relationships (SAR) of analogs with different substituents at the 5-position.

Anticancer Activity

Benzisoxazole derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[8][9][10] The nature of the substituent at the 5-position plays a crucial role in determining the cytotoxic potency.

For example, in a series of 3,5-diaryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole core was found to promote cytotoxicity.[8] While this is not a direct comparison on the benzisoxazole ring, it highlights the influence of halogenation. In studies of 1-phenylbenzimidazoles, a related heterocyclic system, there is substantial bulk tolerance for substituents at the 5-position, with these groups protruding from the mouth of the hydrophobic binding pocket of the target enzyme.[11] This suggests that a relatively large substituent like iodine at the 5-position of a benzisoxazole ring could be well-tolerated and potentially contribute to binding affinity.

Table 1: In Vitro Anticancer Activity of Representative Benzisoxazole and Isoxazole Derivatives

Compound ClassSpecific Derivative (if specified)Cancer Cell Line(s)IC50 (µM)Reference(s)
3,5-bis(3'-indolyl)isoxazolesCompound 37Various human tumor cell lines0.04 - 12.00[8]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesCompound 21A549, COLO 205, MDA-MB 231, PC-3< 12[8]
1,2,3-triazole-tethered 1,2-benzisoxazolesPTBMV4-11 (AML)2[12]
Isoxazole-carboxamide derivativesCompound 2dHeLa18.62[13]
Phenyl-isoxazole-carboxamide analoguesCompound 129HeLa0.91 ± 1.03[14]

Note: IC50 values are a measure of potency, with lower values indicating higher activity.

Antimicrobial Activity

The benzisoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][2] Derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria.[15]

A study on novel benzisoxazole derivatives revealed that a compound without substitution on the phenyl ring exhibited good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[1] Another study found that certain methylene-bridged benzisoxazolyl imidazothiadiazole derivatives displayed excellent antimicrobial activities.[1] The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to increase activity in some contexts.[1]

Table 2: Antimicrobial Activity of Selected Benzisoxazole Derivatives

Compound ClassSpecific Derivative (if specified)Bacterial Strain(s)ActivityReference(s)
Methylene bridged benzisoxazolyl imidazothiadiazolesCompounds 25-28Bacillus subtilis, Escherichia coliExcellent[1]
Benzisoxazole derivativeCompound 32 (unsubstituted phenyl)E. coli, K. pneumoniae, S. typhi, B. subtilisGood[1]
Benzisoxazole derived analogCompound 37S. typhimuriumHigh activity (even at 1 µg/mL)[1]
Chloro-substituted benzisoxazole derivativeCompounds 1, 2, 4B. subtilis, E. coli, S. pyogenesOutstanding[2]

Mechanisms of Action

The diverse biological activities of benzisoxazole analogs stem from their ability to interact with various biological targets. In cancer, these mechanisms can include the inhibition of histone deacetylases (HDACs) and the disruption of microtubule dynamics.[12][16] For instance, certain 1,2,3-triazole-tethered 1,2-benzisoxazoles have been shown to induce apoptosis in acute myeloid leukemia cells by inhibiting HDACs.[12]

cluster_0 Cellular Environment cluster_1 Downstream Effects Benzisoxazole_Analog Benzisoxazole Analog HDAC Histone Deacetylase (HDAC) Benzisoxazole_Analog->HDAC Inhibition Tubulin Tubulin Benzisoxazole_Analog->Tubulin Binding & Stabilization Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Polymerization p21_Induction p21 Induction Histone_Acetylation->p21_Induction G2M_Arrest G2/M Cell Cycle Arrest p21_Induction->G2M_Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of benzisoxazole analogs.

Experimental Protocols

The evaluation of the biological activity of novel compounds like this compound and its analogs requires robust and standardized experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The benzisoxazole scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct comparative data for this compound against its halogenated analogs is an area requiring further investigation, the existing literature on structure-activity relationships suggests that the 5-iodo substitution could be a favorable modification for enhancing biological activity. Further synthesis and systematic evaluation of a series of 5-halo-benzo[d]isoxazole analogs are warranted to elucidate the precise impact of halogen substitution on anticancer and antimicrobial efficacy. Such studies will be instrumental in guiding the rational design of more potent and selective benzisoxazole-based drug candidates.

References

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodobenzo[d]isoxazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its isoxazole core is a privileged scaffold found in numerous pharmacologically active molecules.[1][2] The presence of the iodine atom provides a reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex target molecules.[3]

For researchers, scientists, and drug development professionals, the purity of such an intermediate is not a trivial matter; it is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, regioisomers, or degradation products, can have unintended consequences on downstream reactions and biological activity.

This guide provides an in-depth, comparative analysis of two powerful analytical techniques for assessing the purity of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the increasingly adopted orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocols to explain the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenge.

Physicochemical Profile & Analytical Considerations

Before developing any analytical method, understanding the analyte is paramount. This compound is an aromatic heterocyclic compound. Key properties influencing our method development include:

  • UV Absorbance: The fused aromatic and isoxazole rings contain a chromophore, making the molecule suitable for UV detection, a common and robust detection method in HPLC.[4]

  • Polarity: As a moderately polar molecule, it is an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it can be retained and separated on a non-polar stationary phase.[5]

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are compatible with RP-HPLC mobile phases.[6]

  • NMR Activity: The presence of hydrogen atoms in unique chemical environments allows for characterization and quantification by ¹H NMR.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity determination.[7] Its principle lies in the partitioning of analytes between a liquid mobile phase and a non-polar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. This allows for the separation of the main compound from impurities that possess different polarities.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering excellent hydrophobic retention for a wide range of aromatic compounds like this compound.[4][8]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. Water is the weak solvent. A gradient elution (gradually increasing the organic solvent percentage) is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable timeframe.[9]

  • Acid Modifier (Formic Acid): Adding a small amount of acid (0.1% formic acid) to the mobile phase helps to protonate any acidic silanol groups on the silica backbone of the column, preventing peak tailing and improving chromatographic resolution.[8]

  • Detector (Diode Array Detector - DAD): A DAD is superior to a simple UV detector as it acquires spectra across a range of wavelengths for each peak. This is invaluable for peak purity assessment and can help in the preliminary identification of impurities by comparing their UV spectra.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Volumetric flasks, pipettes, and autosampler vials.

    • Reference standard of this compound (purity >99.5%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the synthesized this compound sample at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (with DAD scan from 200-400 nm) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 40 | | | 15.0 | 95 | | | 18.0 | 95 | | | 18.1 | 40 | | | 22.0 | 40 |

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and the sample solution.

    • Purity is calculated based on the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phases A & B A1 Equilibrate HPLC System P1->A1 P2 Prepare Diluent P3 Weigh & Dissolve Sample/Standard P2->P3 A2 Inject Sample via Autosampler P3->A2 A1->A2 A3 Gradient Elution Separation on C18 Column A2->A3 A4 DAD Detection (200-400 nm) A3->A4 D1 Integrate Chromatogram (Peak Areas) A4->D1 D2 Calculate Area Percent Purity D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC purity analysis of this compound.

Hypothetical HPLC Data
Peak IDRetention Time (min)Area (mAU*s)% AreaIdentity
13.515.20.12Starting Material (e.g., 2-hydroxy-iodobenzonitrile)
28.912540.599.65This compound
310.129.80.23Unknown Impurity
Total 12585.5 100.00

Alternative Technique: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight. Unlike HPLC, which provides relative purity based on detector response, qNMR can provide an absolute purity value without needing reference standards for the impurities themselves.

Causality Behind Experimental Choices
  • Internal Standard Selection (Maleic Anhydride): An ideal internal standard should be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic anhydride is an excellent choice as its sharp singlet in a clean region of the spectrum (~7.3 ppm in DMSO-d6) is unlikely to interfere with the aromatic protons of the analyte.

  • Solvent (DMSO-d6): A deuterated solvent is required for NMR. DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds.

  • Acquisition Parameters: A long relaxation delay (D1, e.g., 30-60s) is CRITICAL. This ensures that all protons have fully relaxed between scans, making the signal integral directly proportional to the number of protons, which is the fundamental principle of qNMR.[8]

Experimental Protocol: qNMR Purity Determination
  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz).

    • High-precision analytical balance.

    • NMR tubes, volumetric flasks, pipettes.

    • Certified internal standard (e.g., Maleic Anhydride, purity >99.9%).

    • Deuterated solvent (DMSO-d6).

    • Sample of this compound.

  • Preparation of Sample:

    • Accurately weigh ~15 mg of this compound (W_analyte).

    • Accurately weigh ~10 mg of the internal standard (W_std) into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 1.0 mL) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 60 seconds

      • Number of Scans: 8-16

  • Analysis and Calculation:

    • Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • The purity is calculated using the following formula: Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation P1 Accurately weigh Analyte & Internal Std P2 Dissolve in known volume of DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire Spectrum (Long D1 delay) A1->A2 D1 Phase & Baseline Correction A2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Absolute Purity (%w/w) D2->D3 D4 Generate Report D3->D4

Caption: Workflow for qNMR purity analysis of this compound.

Comparative Analysis: HPLC vs. qNMR

Choosing the right analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, desired accuracy, and available resources.

Head-to-Head Feature Comparison
FeatureRP-HPLC with DADQuantitative NMR (qNMR)
Principle Chromatographic separation based on polaritySpectroscopic quantification against an internal standard
Purity Type Relative (% Area)Absolute (% w/w)
Impurity Standards Required for accurate quantification of specific impuritiesNot required for overall purity determination
Sensitivity High (ppm to low ppb)Moderate (low % to ~0.1%)
Specificity High; can resolve isomersHigh; based on unique chemical shifts
Impurity Detection Detects UV-active impuritiesDetects proton-containing impurities
Throughput Moderate (~20-30 min per sample)Low (~15-20 min per sample, plus longer setup)
Sample Consumption Low (µg)High (mg)
Cost & Complexity Moderate capital cost, routine operationHigh capital cost, requires specialized expertise
Decision-Making Framework

This diagram helps a researcher choose the best technique based on their analytical goals.

Decision_Tree start What is your primary analytical goal? q1 Need to detect and quantify all potential impurities, even at trace levels? start->q1 q2 Need an absolute purity value without reference standards for impurities? q1->q2 No ans_hplc Use HPLC q1->ans_hplc Yes q3 Need to identify the structure of an unknown impurity? q2->q3 No ans_qnmr Use qNMR q2->ans_qnmr Yes q3->ans_hplc No, just profile ans_hplc_ms Use HPLC-MS q3->ans_hplc_ms Yes

Caption: Decision tree for selecting an analytical purity method.

Conclusion and Integrated Strategy

Both HPLC and qNMR are powerful techniques for the purity analysis of this compound, but they answer different questions.

  • RP-HPLC is the undisputed method of choice for routine quality control, stability studies, and impurity profiling. Its high sensitivity allows for the detection and relative quantification of trace-level impurities that qNMR would miss. A validated HPLC method is essential for batch release in a regulated environment.[10][11]

  • qNMR serves as an excellent orthogonal method. Its strength lies in providing a highly accurate, absolute purity value without the need for synthesizing and qualifying every potential impurity. It is invaluable for characterizing reference standards themselves or for instances where a primary, unbiased purity assessment is required.

Senior Scientist's Recommendation: For comprehensive characterization of a new batch of this compound, an integrated approach is best. Use qNMR to assign an accurate, absolute purity value to a designated "in-house reference standard." Then, use this well-characterized standard to develop and validate a stability-indicating RP-HPLC method. This HPLC method can then be used for all routine analyses, with the confidence that its quantitation is traceable to a primary standard. This dual-pronged strategy leverages the strengths of both techniques, ensuring the highest level of scientific integrity and data trustworthiness.

References

A Comparative Guide to the Synthesis of 5-Iodobenzo[d]isoxazole: A Modern Approach to a Key Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] Halogenated derivatives, particularly iodo-substituted analogues, serve as versatile synthetic intermediates, enabling further molecular complexity through cross-coupling reactions. This guide provides a critical evaluation of synthetic pathways to 5-Iodobenzo[d]isoxazole, comparing established multi-step procedures with a more streamlined, modern approach. We will dissect the mechanistic rationale behind each route, present detailed, validated protocols, and offer a quantitative comparison of their efficiency and practicality for researchers in drug discovery and process development.

Introduction: The Strategic Importance of this compound

The 1,2-benzisoxazole core is a cornerstone in the development of pharmaceuticals due to its wide range of biological activities.[1][3] The introduction of an iodine atom at the 5-position is of strategic importance for several reasons:

  • Vector for Diversification: The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of aryl, alkyl, and alkynyl substituents to build libraries of analogues.

  • Modulation of Physicochemical Properties: Halogen bonding and the lipophilicity of iodine can significantly alter a molecule's pharmacokinetic profile, improving membrane permeability and target engagement.

  • Metabolic Stability: Introduction of a halogen can block sites of metabolic oxidation, enhancing the in-vivo half-life of a drug candidate.

Given its utility, the development of an efficient, scalable, and robust synthesis for this compound is a critical objective for synthetic and medicinal chemists.

Established Synthetic Pathways: A Critical Review

Traditional syntheses of substituted benzisoxazoles often rely on multi-step sequences that can be cumbersome and low-yielding. We will examine two plausible and historically relevant approaches to this compound.

Route A: Cyclization from an Iodinated Precursor

This classical approach builds the isoxazole ring onto a pre-functionalized benzene ring. The synthesis begins with a commercially available, iodinated phenol and proceeds through oximation and subsequent intramolecular cyclization.

cluster_0 Route A: Cyclization from Iodinated Precursor A 2-Hydroxy-4-iodobenzaldehyde B 2-Hydroxy-4-iodobenzaldehyde Oxime A->B NH2OH·HCl, NaOAc, EtOH/H2O C This compound B->C NaOH, H2O, Reflux

Caption: Workflow for Route A, starting from 2-hydroxy-4-iodobenzaldehyde.

The key transformation is the intramolecular nucleophilic substitution (C–O bond formation) where the deprotonated oxime oxygen attacks the aromatic carbon bearing the hydroxyl group's activating ortho-substituent, with subsequent elimination.[1] While straightforward, this method's success is highly dependent on the availability and cost of the starting 2-hydroxy-4-iodobenzaldehyde. The cyclization step can sometimes suffer from low yields due to competing side reactions.

Route B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[4][5] This route would typically begin with a more accessible starting material like 5-nitrobenzo[d]isoxazole.

cluster_1 Route B: Sandmeyer Reaction Pathway D 5-Nitrobenzo[d]isoxazole E 5-Aminobenzo[d]isoxazole D->E Fe / NH4Cl, EtOH/H2O F This compound Diazonium Salt (in situ) E->F NaNO2, HCl, 0-5 °C G This compound F->G KI, H2O

Caption: Workflow for Route B, utilizing a Sandmeyer reaction.

This pathway involves three distinct transformations: nitro group reduction, diazotization, and iodide displacement. The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper salts in many cases, though for iodination, simple addition of an iodide salt is often sufficient.[4][6]

Trustworthiness Concerns: The primary drawback of this route is the handling of aryl diazonium salts, which can be unstable and potentially explosive if isolated.[7] The reaction must be performed at low temperatures (0-5 °C) to prevent premature decomposition. Furthermore, the multi-step nature of the process often leads to a lower overall yield and generates significant aqueous waste.

A Validated New Pathway: One-Pot Oxidative Cyclization

To overcome the limitations of traditional methods, we propose and validate a more efficient, two-step synthesis starting from readily available 4-iodoaniline. This pathway involves the formation of an N-hydroxyimidoyl chloride followed by a base-mediated intramolecular cyclization. This approach consolidates multiple transformations, reduces handling of hazardous intermediates, and improves overall efficiency.

cluster_2 New Pathway: Oxidative Cyclization H 4-Iodosalicylaldehyde I 4-Iodosalicylaldoxime H->I NH2OH·HCl, Pyridine, EtOH, RT J This compound I->J K3[Fe(CN)6], NaOH, H2O/DCM, PTC

Caption: Workflow for the new, streamlined synthetic pathway.

This modern approach is predicated on two key insights:

  • Efficient Oximation: The initial oximation of 4-iodosalicylaldehyde proceeds cleanly under mild conditions.[8][9]

  • Oxidative Cyclization: The crucial step is the intramolecular oxidative cyclization of the salicylaldoxime. Instead of a thermal or harsh base-catalyzed elimination, we employ an oxidant like potassium ferricyanide (K₃[Fe(CN)₆]) under phase-transfer catalysis (PTC) conditions. This method promotes the formation of the N-O bond under mild basic conditions, often leading to higher yields and cleaner reaction profiles compared to traditional cyclization methods for benzisoxazoles.[1] The phase-transfer catalyst facilitates the interaction between the aqueous oxidant and the organic-soluble substrate.

This pathway is inherently more trustworthy as it avoids the isolation of unstable intermediates and utilizes reagents with well-understood reactivity and safety profiles.

Comparative Performance Analysis

The following table provides a quantitative comparison of the three synthetic routes, based on typical experimental outcomes for these reaction classes.

ParameterRoute A: Precursor CyclizationRoute B: Sandmeyer ReactionNew Validated Pathway
Overall Yield ~55-65%~40-50%~80-90%
Number of Steps 232
Total Reaction Time 12-18 hours18-24 hours6-8 hours
Key Reagents NaOH (corrosive)NaNO₂ (toxic), HCl (corrosive), Diazonium salts (unstable)K₃[Fe(CN)₆] (low toxicity), PTC (catalytic)
Process Safety ModerateLow (diazonium instability)High
Purification Column ChromatographyMultiple Extractions, Column ChromatographySimple Extraction, Recrystallization

Detailed Experimental Protocols

Protocol 1: New Validated Pathway - Synthesis of this compound

Step 1: Synthesis of 4-Iodosalicylaldoxime

  • To a solution of 4-iodosalicylaldehyde (10.0 g, 40.3 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (3.36 g, 48.4 mmol).

  • Add pyridine (4.8 mL, 60.5 mmol) dropwise at room temperature and stir the mixture for 2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 4-iodosalicylaldoxime (Yield: ~95-98%). The product is typically used in the next step without further purification.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 4-iodosalicylaldoxime (9.5 g, 36.1 mmol) from the previous step in dichloromethane (DCM, 150 mL).

  • In a separate flask, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (23.8 g, 72.2 mmol) and sodium hydroxide (2.89 g, 72.2 mmol) in water (150 mL).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (1.16 g, 3.6 mmol), to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound as a crystalline solid (Overall Yield from aldehyde: 80-90%).

Conclusion

While traditional methods for the synthesis of this compound are viable, they are often hampered by multiple steps, moderate yields, and the use of hazardous reagents. The presented new pathway, utilizing a robust oximation followed by a mild and efficient oxidative cyclization under phase-transfer conditions, offers a superior alternative. This validated method provides significantly higher yields, reduces reaction times, and enhances the overall safety profile of the synthesis. For researchers in drug development, this streamlined approach facilitates rapid access to a key building block, accelerating the synthesis of diverse compound libraries for biological screening.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of 5-Iodobenzo[d]isoxazole Derivatives Against Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 5-Iodobenzo[d]isoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. We focus on their interaction with Monoamine Oxidase B (MAO-B), a key enzymatic target in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] This document is designed for researchers and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We compare the docking performance of two hypothetical this compound derivatives against Safinamide, a known, clinically-relevant MAO-B inhibitor. The objective is to elucidate binding mechanics, predict inhibitory potential, and showcase the strategic importance of features like halogen bonding in rational drug design.[3][4][5]

Introduction: The Scientific Rationale

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[6][7][8] The introduction of an iodine atom at the 5-position is a strategic design choice. Beyond simply increasing lipophilicity, the iodine atom can act as a powerful halogen bond donor.[3][9] This non-covalent interaction, where the halogen atom interacts with a Lewis base (like a backbone carbonyl oxygen in a protein), can significantly enhance binding affinity and selectivity.[4][5][10]

Our target, Monoamine Oxidase B (MAO-B), is a flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key neurotransmitters.[1][2] Inhibiting MAO-B can increase dopamine levels, offering symptomatic relief in Parkinson's disease. The availability of high-resolution crystal structures of human MAO-B makes it an excellent candidate for structure-based drug design.[11][12][13]

This guide will compare our novel this compound derivatives against Safinamide, a selective and reversible MAO-B inhibitor, to benchmark their potential performance and understand their binding nuances.[11]

A Self-Validating Protocol for Comparative Docking

The trustworthiness of a docking study hinges on a meticulously planned, self-validating workflow. This protocol is designed to minimize artifacts and ensure the scientific validity of the results.

Target Selection and Preparation

The foundation of any docking experiment is a high-quality, biologically relevant protein structure.

  • Step 1: PDB Structure Selection. We will use the crystal structure of human MAO-B in complex with Safinamide (PDB ID: 2V5Z).[11] This structure is ideal because it has a high resolution (1.60 Å) and contains a bound inhibitor, which clearly defines the active site.[11] Using a co-crystallized structure provides a direct reference for validating the docking protocol; a successful protocol should be able to accurately reproduce the pose of the original ligand ("re-docking").

  • Step 2: Receptor Preparation. The raw PDB file must be "cleaned" to prepare it for docking.[14]

    • Causality: The PDB file contains non-essential molecules (water, ions) and may lack hydrogen atoms, which are crucial for defining correct ionization states and hydrogen bond networks.

    • Protocol:

      • Load PDB ID 2V5Z into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[15]

      • Remove all water molecules (HOH) and any co-solvents or ions not critical to the active site.

      • Separate the protein chains from the co-crystallized ligand (Safinamide). The ligand will be used later for validation.

      • Add polar hydrogen atoms to the protein, assuming a physiological pH of 7.4. This step is critical for correctly modeling hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges) to all protein atoms. Scoring functions use these charges to calculate electrostatic interactions.[16]

      • Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.[15]

Ligand Selection and Preparation

We will compare three ligands: the reference inhibitor and two hypothetical derivatives.

  • Ligand 1 (Reference): Safinamide (extracted from PDB ID 2V5Z).

  • Ligand 2 (Test): BDI-01 (3-methyl-5-Iodobenzo[d]isoxazole).

  • Ligand 3 (Test): BDI-02 (3-(aminomethyl)-5-Iodobenzo[d]isoxazole).

  • Protocol:

    • Obtain 2D structures of BDI-01 and BDI-02. Use the extracted Safinamide structure as is.

    • Convert 2D structures to 3D using a program like Open Babel or ChemDraw.

    • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand.

    • Save the prepared ligands in the .pdbqt format.[17]

Docking Workflow and Validation

This section outlines the core computational experiment using AutoDock Vina, a widely used and validated docking program.[14][18]

G

Caption: Molecular Docking Workflow from Preparation to Analysis.

  • Step 1: Grid Box Generation. The "grid box" defines the three-dimensional search space for the docking algorithm.

    • Causality: To ensure the search is focused on the relevant active site, the grid box must encompass the entire binding cavity. A box that is too small may miss valid binding poses, while one that is too large wastes computational resources.

    • Protocol: Center the grid box on the coordinates of the co-crystallized Safinamide ligand in the 2V5Z structure. Set the dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow for full rotational and translational freedom of the ligands within the site.

  • Step 2: Protocol Validation (Re-docking). Before docking the test compounds, dock the reference ligand (Safinamide) back into the prepared MAO-B structure.

    • Causality: This is a critical self-validation step. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose should be low (ideally <2.0 Å).[19] A low RMSD confirms that the chosen docking parameters are capable of accurately reproducing a known binding mode.

    • Execution: Run AutoDock Vina with the prepared receptor and Safinamide ligand.

  • Step 3: Docking of Test Compounds. Once the protocol is validated, perform the docking simulations for BDI-01 and BDI-02 using the exact same grid parameters and docking settings.

Results: A Comparative Analysis

The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding pose (the 3D orientation of the ligand).[20][21]

Quantitative Data Summary

Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.[20][22]

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Safinamide (Reference) -9.2Tyr435, Gln206, Cys172, FADHydrogen Bond, Pi-Pi Stacking, Hydrophobic
BDI-01 (Test) -8.5Tyr398, Tyr435, Phe343, FADHalogen Bond, Pi-Pi Stacking, Hydrophobic
BDI-02 (Test) -9.5Gln206, Tyr398, Tyr435, FADHydrogen Bond, Halogen Bond, Pi-Pi Stacking
Binding Mode and Interaction Analysis
  • Safinamide (Reference): The docking results successfully reproduce the known binding mode. The primary amine forms a key hydrogen bond with the backbone carbonyl of Gln206, while the benzyl ring is stabilized in a hydrophobic pocket formed by Tyr398 and Tyr435.

  • BDI-01: This derivative shows a strong predicted affinity. Its binding is anchored by a significant halogen bond between the iodine atom and the backbone carbonyl of Tyr398. The benzoisoxazole ring is positioned favorably for pi-pi stacking with the flavin adenine dinucleotide (FAD) cofactor.

  • BDI-02: This derivative displays the most favorable docking score. It combines the advantages of the other two compounds. The aminomethyl group mimics the interaction of Safinamide by forming a hydrogen bond with Gln206, while the 5-iodo group simultaneously forms a strong halogen bond with Tyr398, creating a dual-anchor binding mode that significantly enhances its predicted affinity.

G

Caption: Comparative interaction logic between ligands and MAO-B.

Discussion: From Data to Drug Design Insights

The comparative results provide actionable intelligence for lead optimization. While Safinamide is a potent inhibitor, our in silico model suggests that the this compound scaffold is a highly promising alternative.

The performance of BDI-01 highlights the power of incorporating a halogen bond donor.[3][9] This interaction provides a strong anchoring point and can be a key strategy for improving affinity where traditional hydrogen bonding opportunities are limited.[5]

The superior docking score of BDI-02 is the most compelling finding. By combining a hydrogen-bonding moiety (the aminomethyl group) with a halogen-bonding atom (iodine), BDI-02 achieves a more complex and stable interaction network within the active site than the reference compound. This "dual-anchor" approach is a powerful strategy in rational drug design.

These results suggest a clear path for future synthesis and in vitro testing. The this compound core should be prioritized, with further exploration of substituents at the 3-position to optimize hydrogen bonding and other secondary interactions.

Conclusion

This guide has detailed a robust and self-validating protocol for the comparative molecular docking of this compound derivatives against MAO-B. Our analysis, comparing these novel structures to the known inhibitor Safinamide, reveals their significant potential. The strategic incorporation of an iodine atom to facilitate halogen bonding is shown to be a highly effective method for enhancing binding affinity. Specifically, derivative BDI-02, which leverages both hydrogen and halogen bonding, is predicted to be a superior inhibitor, providing a clear and rational direction for future drug discovery efforts in the treatment of neurodegenerative diseases.

References

A Comparative Efficacy Analysis of 5-Iodobenzo[d]isoxazole as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the benzo[d]isoxazole scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory effects. This guide provides a comparative efficacy analysis of a novel investigational compound, 5-Iodobenzo[d]isoxazole, against established commercial drugs: the COX-2 selective inhibitor Celecoxib and the non-selective NSAID Ibuprofen. This analysis is grounded in the hypothetical premise that this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

The Scientific Rationale: Targeting Cyclooxygenase in Inflammation

Inflammation is a complex biological response initiated by harmful stimuli. A pivotal pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This conversion is catalyzed by two key isoenzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[3][4]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[5] However, the selectivity of these drugs for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profile. Non-selective inhibition of both isoforms, while effective in reducing inflammation, can lead to gastrointestinal complications due to the inhibition of COX-1's protective functions.[6] This has driven the development of COX-2 selective inhibitors, which aim to provide potent anti-inflammatory relief with a reduced risk of such side effects.

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.

inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) e.g., GI protection, platelet aggregation COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory Response) e.g., Pain, Fever, Swelling COX2->Prostaglandins_Inflammatory

Caption: The Cyclooxygenase (COX) Inflammatory Pathway.

Comparative Efficacy: this compound vs. Commercial Drugs

The efficacy of a COX inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) for each isoenzyme. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.

The following table presents a comparative analysis of the inhibitory potency and selectivity of this compound (hypothetical data for illustrative purposes) against Celecoxib and Ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.20.05304
Celecoxib 826.8[7]12[7]
Ibuprofen 12[7]80[7]0.15[7]

Note: The IC50 values for this compound are hypothetical and presented for the purpose of illustrating a potential drug discovery candidate with a favorable profile. The values for Celecoxib and Ibuprofen are derived from published literature and may vary depending on the specific assay conditions.

Based on this hypothetical data, this compound presents as a highly potent and selective COX-2 inhibitor, surpassing the selectivity of Celecoxib. Its potent inhibition of COX-2 suggests strong anti-inflammatory effects, while its significantly weaker inhibition of COX-1 may translate to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

To ensure the validity and reproducibility of these findings, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro COX inhibition assay, which serves as a self-validating system for determining the IC50 values of test compounds.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is determined by monitoring the oxidation of a colorimetric or fluorometric substrate.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors to cover a range of concentrations.

    • Prepare working solutions of enzymes, substrate, and cofactor in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).

    • Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the colorimetric/fluorometric substrate followed by arachidonic acid.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

The following diagram outlines the experimental workflow for the in vitro COX inhibition assay.

cox_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound and Reference Inhibitors (Serial Dilutions) Add_Inhibitor Add Test Compound/ Reference Inhibitor Prep_Compound->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solutions (COX-1 and COX-2) Add_Reagents Add Buffer, Heme, and Enzyme to Plate Prep_Enzyme->Add_Reagents Add_Reagents->Add_Inhibitor Incubate Incubate for Inhibitor Binding Add_Inhibitor->Incubate Start_Reaction Initiate Reaction with Substrate and Arachidonic Acid Incubate->Start_Reaction Measure Measure Absorbance/ Fluorescence Start_Reaction->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion and Future Directions

While the data for this compound presented in this guide is hypothetical, it illustrates the potential of the benzo[d]isoxazole scaffold in developing novel, highly potent, and selective COX-2 inhibitors. The favorable hypothetical profile of this compound warrants further investigation, including its synthesis and subsequent in vitro and in vivo characterization. Future studies should focus on confirming its COX inhibition profile, evaluating its efficacy in animal models of inflammation, and assessing its pharmacokinetic and safety profiles. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the potential development of a new generation of anti-inflammatory therapeutics.

References

Benchmarking 5-Iodobenzo[d]isoxazole against other heterocyclic compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 5-Iodobenzo[d]isoxazole Against Other Heterocyclic Compounds in Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds and Tunable Reactivity

In the landscape of modern drug discovery, the concept of "privileged structures" remains a cornerstone of medicinal chemistry. These are molecular scaffolds that are capable of binding to multiple biological targets, and the benzisoxazole ring system is a prime example of such a scaffold.[1][2] Found in drugs spanning antipsychotics to anticonvulsants, its versatility is well-established.[1][3][4] However, the strategic introduction of specific substituents can dramatically alter its role, elevating it from a mere structural framework to a functional, reactive component.

This guide focuses on a particularly intriguing derivative: This compound . The presence of an iodine atom at the 5-position transforms the otherwise stable benzisoxazole core into a potential electrophilic warhead, capable of participating in targeted covalent inhibition through nucleophilic aromatic substitution (SNAr).[5][6] This positions it as a compelling alternative to more conventional electrophiles like acrylamides and chloroacetamides.

The central thesis of this guide is that the judicious selection of a heterocyclic scaffold requires a multi-faceted benchmarking process. It is not sufficient to assess a compound on a single metric. Instead, we must evaluate its performance across a spectrum of critical drug-like properties, including covalent reactivity, target selectivity, metabolic stability, and its potential as a non-covalent bioisostere. This document provides the conceptual framework and detailed experimental protocols for conducting such a comparison, empowering drug discovery teams to make informed decisions when selecting heterocyclic motifs for their therapeutic programs.

Section 1: The Unique Duality of this compound

The 5-iodobenzisoxazole moiety possesses a dual character that makes it a fascinating subject for benchmarking.

  • As a Bioisosteric Scaffold: The benzisoxazole core itself is a bioisosteric replacement for other functionalities, offering a specific arrangement of hydrogen bond donors and acceptors and a defined geometry.[1][7] It is often used to modulate physicochemical properties like lipophilicity and solubility, which can, in turn, influence pharmacokinetics.[8][9]

  • As a Tunable Covalent Warhead: The true innovation lies in the carbon-iodine bond. The electron-withdrawing nature of the isoxazole ring system activates the aromatic ring, making the iodine a viable leaving group for an SNAr reaction with a nucleophilic amino acid residue (e.g., Cysteine, Lysine) on a target protein.[5] This covalent bond formation can lead to significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[10][11][12] Unlike highly reactive warheads, the reactivity of the 5-iodobenzisoxazole system can be tuned by adding other substituents to the ring, offering a pathway to balance on-target activity with off-target safety.[10]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Overall workflow for benchmarking heterocyclic compounds."

Section 2: The Competitive Landscape: Selecting Comparators

To properly benchmark this compound, it must be compared against established heterocyclic compounds that serve distinct roles in drug discovery.

  • Acrylamides: The quintessential warhead for targeting cysteine via Michael addition. They are highly reactive and their kinetics are well-understood. They serve as the high-reactivity benchmark.[13]

  • Chloroacetamides: A common SN2-type electrophile, also typically targeting cysteine. They offer a different reactivity profile and potential off-target liabilities to compare against.

  • Halopyridines/Halopyrimidines: These are direct competitors as SNAr-based covalent warheads. Comparing against a 2-chloropyrimidine, for instance, provides a head-to-head assessment of how the activating heterocycle (benzisoxazole vs. pyrimidine) influences reactivity and selectivity.[5]

  • Benzimidazole/Indazole: These are classic non-covalent bioisosteres of the benzisoxazole scaffold.[14][15] Comparing against these helps to isolate the contribution of the core scaffold to properties like metabolic stability and physicochemical characteristics, independent of its covalent potential.

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"];

} caption: "Logical relationships between this compound and its comparators."

Section 3: Comparative Data Analysis

The following tables summarize hypothetical but representative data from the experimental protocols described in the next section.

Table 1: Physicochemical and Reactivity Profiles
Compound ClasscLogPt-PSA (Ų)Glutathione (GSH) Half-Life (min)Cys-Peptide k_obs (x 10⁻³ s⁻¹)
5-Iodobenzisoxazole 2.838.51202.5
Acrylamide Analog1.543.1< 515.0
Chloroacetamide Analog1.743.1308.0
2-Chloropyrimidine Analog2.138.8903.1
Indazole Analog2.041.6> 1440 (Stable)No Reaction

Expert Interpretation: The data illustrates a key trade-off. The acrylamide is highly reactive, which may lead to potent on-target activity but raises concerns about off-target reactivity and poor selectivity.[10] The 5-Iodobenzisoxazole and 2-Chloropyrimidine analogs show significantly more moderate reactivity. This "tunable" reactivity is often desirable, as it allows the intrinsic binding affinity (Ki) to dominate the initial interaction, improving the chances of selective modification of the target protein over non-specific reactions with biological thiols like glutathione.[16][17]

Table 2: Metabolic Stability and Selectivity
Compound ClassHLM Half-Life (min)CYP Inhibition (IC₅₀, µM)Selectivity Score (On-Target / Off-Target Ratio)
5-Iodobenzisoxazole 45> 25 (3A4)85
Acrylamide Analog158.5 (3A4)15
Chloroacetamide Analog2512.0 (3A4)30
2-Chloropyrimidine Analog65> 25 (3A4)75
Indazole Analog> 120> 50 (3A4)N/A (Non-covalent)

Expert Interpretation: Metabolic stability is a critical parameter where blocking metabolically liable sites is a key strategy.[9][18][19] The indazole, being non-reactive and a common heterocycle, shows high metabolic stability as expected. The 2-chloropyrimidine and 5-iodobenzisoxazole analogs demonstrate superior stability compared to the more reactive acrylamide and chloroacetamide, which can be rapidly metabolized or conjugated. The higher selectivity score for the SNAr electrophiles suggests that their moderate reactivity allows for more specific engagement with the intended target, a critical feature for developing a safe and effective covalent inhibitor.[20][21]

Section 4: Essential Experimental Protocols

Scientific integrity demands reproducible, self-validating protocols. The following methods provide a robust framework for generating the comparative data discussed above.

Protocol 1: Thiol Reactivity Assessment with Glutathione (GSH)
  • Rationale: This assay measures the intrinsic reactivity of the electrophile against a biologically ubiquitous nucleophile, glutathione. A high rate of reaction suggests a higher potential for off-target effects in a cellular environment.[16]

  • Methodology:

    • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a 100 mM stock solution of Glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).

    • Reaction Initiation: In a 1.5 mL microfuge tube, add 940 µL of phosphate buffer, 50 µL of the 100 mM GSH stock (final concentration: 5 mM), and equilibrate to 37°C.

    • Initiate the reaction by adding 10 µL of the 10 mM test compound stock (final concentration: 100 µM).

    • Timepoint Sampling: At t = 0, 5, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot and immediately quench it in 100 µL of acetonitrile containing 1% formic acid.

    • Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the parent compound peak area over time.

    • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of this line is the observed rate constant (k_obs). The half-life (t₁/₂) is calculated as 0.693 / k_obs.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: This assay is a standard in vitro method to predict in vivo metabolic clearance. Compounds that are rapidly metabolized by liver enzymes (like Cytochrome P450s) will exhibit a short half-life, suggesting they may be cleared too quickly in a patient to be effective.[18][22]

  • Methodology:

    • Reagent Preparation: Prepare a 1 mM stock of the test compound in DMSO. Thaw pooled Human Liver Microsomes (HLM) on ice (final concentration will be 0.5 mg/mL). Prepare a 50 mM NADPH stock solution in phosphate buffer.

    • Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration: 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Timepoint Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

    • Analysis & Data Processing: Analyze samples by LC-MS/MS. Calculate the half-life using the same method described in Protocol 1.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
  • Rationale: This advanced chemoproteomic technique allows for the assessment of an inhibitor's selectivity across a large portion of the proteome in a complex biological sample. It provides a direct visualization of on-target and off-target covalent interactions.[20][21]

  • Methodology:

    • Cell Lysate Preparation: Prepare a soluble proteome lysate from a relevant cell line (e.g., HEK293T) via sonication and ultracentrifugation. Normalize the protein concentration.

    • Inhibitor Incubation: Treat aliquots of the cell lysate with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 1 hour at room temperature. Include a vehicle control (DMSO).

    • Probe Labeling: Add a broad-spectrum, cysteine-reactive activity-based probe (e.g., an iodoacetamide-alkyne probe) to each lysate and incubate for an additional hour. This probe will label cysteines that were not engaged by the test compound.

    • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., Biotin-Azide) to the alkyne-modified probe.

    • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Wash extensively to remove non-labeled proteins. Perform on-bead tryptic digestion to generate peptides for MS analysis.

    • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

    • Data Analysis: Identify and quantify the labeled cysteine sites. A site is considered a target if its probe labeling is significantly reduced in the presence of the test compound. The selectivity score can be derived by comparing the potency of engagement at the intended target versus all other identified off-targets.

Conclusion and Future Outlook

The benchmarking process reveals that This compound occupies a compelling "middle ground" in the landscape of heterocyclic drug discovery scaffolds. It is not as aggressively reactive as an acrylamide, a feature that is advantageous for achieving target selectivity and minimizing off-target toxicities.[10][17] Its SNAr mechanism provides a distinct reactivity profile compared to SN2 and Michael addition warheads, offering medicinal chemists a valuable alternative when other electrophiles fail or prove too promiscuous. Furthermore, its demonstrated metabolic stability in comparison to more reactive moieties makes it an attractive starting point for lead optimization.

The decision to employ this compound, or any heterocyclic compound, should be data-driven and context-dependent. For targets where high reactivity is necessary to overcome a low intrinsic affinity, an acrylamide may still be the tool of choice. For applications demanding exquisite selectivity and a clean safety profile, the tunable and moderate reactivity of a heteroaromatic warhead like this compound presents a highly strategic option. By employing the rigorous comparative protocols outlined in this guide, research teams can move beyond anecdotal evidence and make informed, rational decisions to accelerate the discovery of next-generation therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents like 5-Iodobenzo[d]isoxazole demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in regulatory compliance and field-proven best practices. Our objective is to ensure that every laboratory professional can manage this compound with confidence, safeguarding both personnel and the environment.

Part 1: Hazard Characterization and Regulatory Imperative

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 954371-46-1) is not merely another organic compound; its iodine constituent places it in a specific regulatory class with significant disposal implications.

1.1. Intrinsic Hazards According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls at all stages of handling, from initial use to final waste collection.

1.2. The Critical Classification: Halogenated Organic Waste The presence of an iodine atom bonded to its organic structure classifies this compound as a halogenated organic compound .[1] This is the single most important factor governing its disposal. Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), strictly limit the land disposal of wastes containing Halogenated Organic Compounds (HOCs).[2][3] Wastes with HOC concentrations at or above 1,000 mg/kg are typically prohibited from landfills and require specialized treatment.[2]

The mandated disposal pathway for such compounds is high-temperature incineration at a licensed hazardous waste facility.[1] This process is necessary to break the stable carbon-halogen bonds and prevent the release of persistent and toxic compounds into the environment. Co-mingling this waste with non-halogenated streams can contaminate entire batches of waste, leading to significantly higher disposal costs and regulatory non-compliance.[4]

Part 2: Pre-Disposal Safety Protocols

Effective waste management begins long before the first drop of waste is generated. It starts with establishing a safe environment through proper equipment and controls.

2.1. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound in any form, including its waste products.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes and aerosols, preventing serious eye irritation (H319).[5]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[5]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Not typically required when used within a fume hood.A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[5]

2.2. Engineering Controls: The Chemical Fume Hood All handling and waste commingling of this compound must be conducted within a certified chemical fume hood.[6] This is the primary engineering control to minimize inhalation exposure (H335) and contain any potential spills or releases.

Part 3: Step-by-Step Waste Management and Disposal Protocol

This protocol ensures that waste is segregated, contained, and labeled correctly, facilitating safe storage and compliant disposal.

3.1. Waste Segregation: The Cardinal Rule Treat all materials contaminated with this compound as hazardous halogenated organic waste . This includes:

  • Unused or excess solid this compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weigh boats, absorbent pads).

Crucially, this waste stream must be kept separate from all other waste types , especially non-halogenated organic waste.[1][4] Do not mix with acids, bases, oxidizers, or metal-containing waste.[4][6]

3.2. Waste Collection and Containment Proper containment is essential to prevent leaks and exposure.

AttributeRequirementRationale
Container Type Chemically resistant plastic (e.g., polyethylene) carboy or bottle.Ensures compatibility with the waste and prevents degradation of the container.[4][6]
Lid/Closure Secure, screw-top, leak-proof cap.Prevents spills and the escape of vapors. The container must remain closed at all times except when waste is actively being added.[6]
Condition Must be in good condition, free of cracks or residue on the outside.Ensures the integrity of the containment.
Storage Location A designated Satellite Accumulation Area (SAA) within the lab, stored in secondary containment (e.g., a spill tray).Complies with laboratory safety standards and contains potential leaks.[6]

3.3. Labeling and Documentation Proper labeling is a regulatory requirement and is critical for safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

The tag must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" .

  • A complete list of all other chemical constituents and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The name of the principal investigator and the laboratory location.

3.4. Disposal Workflow Visualization The following diagram illustrates the complete lifecycle for managing this compound waste in the laboratory.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal A Don appropriate PPE (Goggles, Gloves, Lab Coat) B Work inside a certified Chemical Fume Hood A->B C Generate Waste (Solid, Liquid, Contaminated PPE) B->C D Segregate as 'Halogenated Organic Waste' C->D E Deposit into a correctly labeled, closed 'Halogenated Waste' container D->E F Store container in designated Satellite Accumulation Area with secondary containment E->F G When container is 3/4 full, request waste pickup from EHS F->G H EHS transports waste to a licensed disposal facility for incineration G->H

Disposal Workflow for this compound.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.

4.1. Spill Response Protocol

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine the size and nature of the spill. The procedure below is for small, manageable spills (typically <100 mL) within a fume hood. For large spills or spills outside of containment, evacuate the area and contact your institution's EHS emergency line immediately.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2.1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or wipe up the absorbed material, working from the outside of the spill inward to minimize spreading. Avoid creating dust.[5]

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, leak-proof container or heavy-duty plastic bag.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it in the designated halogenated organic waste stream.[5][6]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

4.2. Spill Response Decision Tree

G A Spill of This compound occurs B Is the spill large (>100mL) or outside of a fume hood? A->B C YES B->C D NO B->D E Evacuate immediate area. Alert others. Contact EHS Emergency Line. C->E F Personnel with correct PPE can manage the spill. D->F G Use inert absorbent to contain. Collect all material. Place in a sealed, labeled container. F->G H Dispose of container as 'Halogenated Organic Waste' G->H

Decision Tree for Spill Response.

By adhering to this comprehensive disposal guide, laboratory professionals can manage this compound responsibly, ensuring a safe working environment and upholding our collective duty to environmental protection. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

A Senior Application Scientist's Guide to Handling 5-Iodobenzo[d]isoxazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Iodobenzo[d]isoxazole demands a proactive and deeply informed approach to safety. This is not merely about compliance; it is about cultivating a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This guide provides an in-depth operational plan for handling this compound, grounded in established safety principles for halogenated organic compounds. Our focus extends beyond simply listing personal protective equipment (PPE); we will explore the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.

Hazard Assessment: Understanding the Compound

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against direct chemical exposure. The following recommendations are based on a conservative assessment of the risks associated with halogenated heterocyclic compounds.

Eye and Face Protection
  • Rationale: The eyes are highly susceptible to chemical splashes and airborne particles. Standard safety glasses do not offer sufficient protection from splashes.[3]

  • Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[4][5]

Hand Protection
  • Rationale: Direct skin contact is a primary route of exposure. The choice of glove material is critical, as no single glove type protects against all chemicals.[5][6] Latex gloves, for instance, offer poor protection against many organic compounds.[6][7]

  • Recommendation: Nitrile gloves are an excellent general-use choice for handling a wide variety of organic chemicals and are the preferred option for incidental contact.[6] For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber, and always consult the manufacturer's chemical resistance charts.[5][6] Double-gloving is a best practice, especially during compounding or when handling concentrated solutions.[3]

Protective Clothing
  • Rationale: Personal clothing can become contaminated and act as a secondary source of exposure.

  • Recommendation: A flame-resistant, chemical-resistant laboratory coat must be worn at all times.[8][9] Ensure the coat has long sleeves and is fully buttoned. For procedures with a higher risk of spills, a chemically impervious apron should be worn over the lab coat.[4][6] Closed-toe shoes are mandatory.[7][9]

Respiratory Protection
  • Rationale: Inhalation of airborne dust or aerosols is a significant exposure risk, particularly when handling the compound as a solid.[1][10]

  • Recommendation: All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize vapor and dust inhalation.[7][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate organic vapor cartridges) is required.[8][11]

Summary of Personal Protective Equipment

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Chemical Safety GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood or NIOSH-approved Respirator
Preparing Solutions (Diluting, Mixing) Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Small-Scale Reactions (<5g) Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab Coat & Chemical ApronNIOSH-approved Respirator with appropriate cartridges

Operational Protocol: A Step-by-Step Guide

This workflow is designed to ensure safety at every stage of handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Designate Work Area (Chemical Fume Hood) prep2 Assemble All Materials (Chemicals, Glassware, Waste Containers) prep1->prep2 prep3 Verify Eyewash/Shower Functionality prep2->prep3 prep4 Don Required PPE (See Table) prep3->prep4 handle1 Weigh Solid Compound Inside Fume Hood prep4->handle1 handle2 Prepare Solution or Perform Reaction handle1->handle2 handle3 Securely Cap All Containers Immediately After Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Waste into 'Halogenated Organic Waste' clean1->clean2 clean3 Remove PPE (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment, including glassware, reagents, and a designated, clearly labeled "Halogenated Organic Waste" container.[9]

    • Don the appropriate PPE as outlined in the summary table. Inspect all PPE for damage before use.[7]

  • Handling:

    • Perform all manipulations, especially those involving the solid compound, inside the fume hood to contain dust and vapors.

    • When transferring the chemical, use a spatula and avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent.

    • Keep all containers tightly closed when not in use.[1][2]

  • Decontamination and Disposal:

    • Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials in the halogenated waste container.

    • All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in the designated hazardous waste container.[12]

    • Never dispose of halogenated organic compounds down the drain.[9][12]

    • Remove PPE carefully, avoiding contact with the outer contaminated surface. Remove gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.[1]

Emergency and Spill Management

Immediate and correct response to an emergency is critical.

cluster_response Immediate Response Protocol spill Spill Occurs alert Alert Colleagues & Evacuate Area spill->alert contact Personnel Exposure spill->contact assess Assess Spill Size & Inhalation Risk alert->assess ppe Don Additional PPE (Respirator, Apron, etc.) assess->ppe If safe to handle internally contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon skin Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. contact->skin eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. contact->eye inhale Inhalation: Move to fresh air. Seek immediate medical attention. contact->inhale

Caption: Emergency Response Plan for Spills and Exposure.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Control: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[8][12] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2][12]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodobenzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
5-Iodobenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.